molecular formula C8H12N2 B1338591 2-(4-PYRIDYL)-2-PROPYLAMINE CAS No. 566155-76-8

2-(4-PYRIDYL)-2-PROPYLAMINE

Cat. No.: B1338591
CAS No.: 566155-76-8
M. Wt: 136.19 g/mol
InChI Key: RBODGSBXYRGECX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Pyridyl)-2-propylamine is a chemical compound featuring a pyridine ring, a fundamental heterocycle in medicinal chemistry, linked to a propylamine chain. This structure classifies it as a valuable building block in organic synthesis and drug discovery , particularly for the development of novel ligands and pharmaceutical candidates. Its primary amine group serves as a key handle for forming amide bonds or creating more complex molecular architectures. The pyridyl moiety is a common pharmacophore found in compounds that interact with a variety of biological targets. As an amine derivative of 4-picoline, its research applications are primarily in catalysis and as a precursor for the synthesis of more complex nitrogen-containing heterocycles . Researchers value this compound for its potential in creating libraries of molecules for high-throughput screening against enzymatic targets or receptors. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-pyridin-4-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-8(2,9)7-3-5-10-6-4-7/h3-6H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBODGSBXYRGECX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90502523
Record name 2-(Pyridin-4-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566155-76-8
Record name α,α-Dimethyl-4-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=566155-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Pyridin-4-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-4-yl)propan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(4-PYRIDYL)-2-PROPYLAMINE

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-(4-PYRIDYL)-2-PROPYLAMINE, a pyridine derivative with potential applications in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information on its identity, predicted physicochemical properties, and potential synthetic routes. Furthermore, it offers detailed, field-proven protocols for its synthesis and characterization based on established chemical principles and analogous reactions. This document aims to serve as a foundational resource for researchers investigating this and related compounds, providing both theoretical grounding and practical methodologies for its synthesis and analysis.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds that are ubiquitously found in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. The nitrogen atom in the pyridine ring imparts unique electronic properties, influencing the molecule's basicity, polarity, and ability to engage in hydrogen bonding and metal coordination. The introduction of various substituents onto the pyridine core allows for the fine-tuning of these properties, leading to a diverse range of pharmacological activities.

This guide focuses on this compound, a compound featuring a pyridine ring linked to a tertiary amine via a propyl backbone. The presence of the chiral center at the second carbon of the propyl chain suggests the potential for stereospecific interactions with biological targets. While specific biological activities for this exact molecule are not extensively documented, related structures containing the 4-pyridyl and propylamine moieties have been explored for various therapeutic applications, including their potential as anticonvulsants and their effects on cardiac activity. This guide will delve into the known chemical properties, propose robust synthetic pathways, and outline detailed analytical methods for the characterization of this compound.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental chemical identity and physicochemical properties is paramount for any research and development endeavor. These parameters influence its reactivity, solubility, bioavailability, and overall suitability for various applications.

Chemical Structure and Identifiers
  • IUPAC Name: 2-pyridin-4-ylpropan-2-amine[1]

  • Synonyms: 4-PYRIDINEMETHANAMINE, ALPHA,ALPHA-DIMETHYL-[1]

  • CAS Number: 566155-76-8[1]

  • Molecular Formula: C₈H₁₂N₂[1]

  • Molecular Weight: 136.19 g/mol [1]

Predicted Physicochemical Data

In the absence of extensive experimental data, computational predictions provide valuable estimates of a molecule's physicochemical properties. These predictions are based on its structure and are useful for initial assessment and experimental design.

PropertyPredicted ValueSource
Boiling Point236.8 °C at 760 mmHg[1]
Flash Point117.7 °C[1]
Density0.998 g/cm³[1]
pKaNot available
LogPNot available
SolubilityNot available

Synthesis of this compound

The synthesis of this compound can be approached through several established organic chemistry reactions. Two plausible and robust methods, the Ritter reaction and the Leuckart reaction, are detailed below. These protocols are designed to be self-validating, with clear steps and explanations for experimental choices.

Proposed Synthetic Pathway 1: Ritter Reaction

The Ritter reaction is a classic method for the synthesis of N-alkyl amides from a nitrile and a carbocation precursor, such as a tertiary alcohol, in the presence of a strong acid. The resulting amide can then be hydrolyzed to yield the desired primary amine. This pathway is particularly suitable for the synthesis of tertiary carbinamines.[2][3]

Ritter Reaction cluster_0 Step 1: Amide Formation cluster_1 Step 2: Hydrolysis start 2-(4-pyridyl)propan-2-ol + Acetonitrile acid Conc. H₂SO₄ start->acid Protonation & Carbocation Formation intermediate N-(2-(pyridin-4-yl)propan-2-yl)acetamide acid->intermediate Nucleophilic attack by Nitrile amide N-(2-(pyridin-4-yl)propan-2-yl)acetamide hydrolysis Aq. HCl, Reflux amide->hydrolysis workup Basification (e.g., NaOH) hydrolysis->workup product This compound workup->product

Figure 1: Proposed Ritter reaction pathway for the synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of N-(2-(pyridin-4-yl)propan-2-yl)acetamide

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-(4-pyridyl)propan-2-ol (1 equivalent) in an excess of acetonitrile. The nitrile serves as both reactant and solvent.

  • Acid Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise via the dropping funnel with vigorous stirring. The slow addition is crucial to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly into a beaker of crushed ice and water. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-(pyridin-4-yl)propan-2-yl)acetamide. The product can be further purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Place the crude N-(2-(pyridin-4-yl)propan-2-yl)acetamide in a round-bottom flask with a reflux condenser.

  • Hydrolysis: Add an excess of aqueous hydrochloric acid (e.g., 6 M HCl) and heat the mixture to reflux for 4-8 hours. The hydrolysis of the amide to the amine will occur.

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a strong base, such as a concentrated sodium hydroxide solution, until the pH is basic (pH > 10).

  • Extraction: Extract the resulting aqueous solution with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Dry the combined organic extracts over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation or crystallization of a salt form (e.g., hydrochloride).

Proposed Synthetic Pathway 2: Leuckart Reaction

The Leuckart reaction provides a direct method for the reductive amination of ketones to amines using ammonium formate or formamide as the nitrogen source and reducing agent.[1][4] This one-pot reaction is a powerful tool for the synthesis of amines from readily available carbonyl compounds.

Leuckart Reaction cluster_0 Reductive Amination cluster_1 Hydrolysis start 4-Acetylpyridine reagent Ammonium Formate (or Formamide) start->reagent Condensation heat Heat (160-180 °C) reagent->heat intermediate Formamide Intermediate heat->intermediate formamide Formamide Intermediate hydrolysis Aq. HCl, Reflux formamide->hydrolysis product This compound hydrolysis->product

Figure 2: Proposed Leuckart reaction pathway for the synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine 4-acetylpyridine (1 equivalent) with an excess of ammonium formate (3-5 equivalents).

  • Reaction: Heat the mixture to a temperature of 160-180 °C for 6-12 hours. The reaction progress can be monitored by TLC.

  • Hydrolysis: After the reaction is complete, cool the mixture and add an excess of concentrated hydrochloric acid. Heat the mixture to reflux for 4-8 hours to hydrolyze the intermediate formamide.

  • Work-up: Cool the reaction mixture and make it strongly alkaline by the addition of a concentrated sodium hydroxide solution.

  • Extraction: Extract the product into a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Spectroscopic Characterization (Predicted)

As no experimental spectra for this compound are readily available, this section provides a prediction of the key spectroscopic features based on the known chemical shifts and fragmentation patterns of similar structural motifs.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the methyl protons, and the amine protons.

  • Pyridine Protons: Two sets of doublets in the aromatic region (δ 7.0-8.5 ppm). The protons ortho to the nitrogen will be the most deshielded.

  • Methyl Protons: A singlet in the aliphatic region (δ 1.2-1.8 ppm) integrating to six protons.

  • Amine Protons: A broad singlet (δ 1.5-3.0 ppm) integrating to two protons. The chemical shift of the amine protons can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Pyridine Carbons: Signals in the aromatic region (δ 120-150 ppm), with the carbon attached to the nitrogen being the most deshielded.

  • Quaternary Carbon: A signal for the carbon attached to the pyridine ring and the two methyl groups (δ 45-60 ppm).

  • Methyl Carbons: A signal in the aliphatic region (δ 20-30 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • N-H Stretch: A broad absorption in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

  • C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will be observed around 2800-3100 cm⁻¹.

  • C=N and C=C Stretch: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

  • C-N Stretch: A medium to weak absorption in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M+): A peak at m/z = 136, corresponding to the molecular weight of the compound.

  • Major Fragmentation: Loss of a methyl group (M-15) to give a fragment at m/z = 121 is expected to be a prominent fragmentation pathway.

Potential Pharmacological Activity and Future Directions

While no specific pharmacological data for this compound has been found in the literature, the structural motifs present suggest several avenues for investigation. The pyridine ring is a common feature in many centrally active agents, and the propylamine side chain is found in various compounds with neurological and cardiovascular effects.

Derivatives of 2-aminopyridine have been investigated for a range of biological activities, including anticonvulsant, antihistaminic, and cardiac effects. Therefore, it is plausible that this compound could exhibit similar properties.

Future research should focus on the synthesis and subsequent biological screening of this compound. In vitro assays could be employed to assess its activity on various receptors and enzymes, while in vivo studies in animal models could explore its potential therapeutic effects.

Safety and Handling

Based on the safety data for related amine and pyridine compounds, this compound should be handled with care in a well-ventilated laboratory.

  • Hazards: Expected to be harmful if swallowed, toxic in contact with skin or if inhaled, and may cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a chemical entity with potential for further investigation in the field of medicinal chemistry. This technical guide has provided a comprehensive overview of its known chemical properties, proposed detailed and practical synthetic routes, and predicted its spectroscopic characteristics. While the lack of specific experimental data presents a current limitation, the information and protocols provided herein offer a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of this intriguing molecule. The exploration of this and similar compounds could lead to the discovery of novel therapeutic agents.

References

An In-Depth Technical Guide to the Structural Elucidation of 2-pyridin-4-ylpropan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-pyridin-4-ylpropan-2-amine is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring a pyridine ring and a tertiary amine, makes it an interesting scaffold for the synthesis of novel therapeutic agents. The precise confirmation of its molecular structure is paramount for understanding its chemical reactivity, biological activity, and for ensuring the purity and consistency of synthesized batches. This in-depth technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structural elucidation of 2-pyridin-4-ylpropan-2-amine. As a Senior Application Scientist, this guide is structured to not only provide step-by-step protocols but also to offer insights into the rationale behind the experimental choices, ensuring a thorough understanding of the entire process.

Synthesis of 2-pyridin-4-ylpropan-2-amine via the Ritter Reaction

A reliable method for the synthesis of 2-pyridin-4-ylpropan-2-amine is the Ritter reaction, which involves the reaction of an alkene with a nitrile in the presence of a strong acid.[1][2] In this case, 4-vinylpyridine serves as the alkene precursor, which generates a stable tertiary carbocation intermediate upon protonation by a strong acid. This carbocation is then attacked by the nitrogen atom of a nitrile, such as acetonitrile, followed by hydrolysis to yield the target amine.

Experimental Protocol: Synthesis via Ritter Reaction

Materials:

  • 4-Vinylpyridine[3]

  • Acetonitrile

  • Concentrated Sulfuric Acid

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-vinylpyridine in an excess of acetonitrile.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with constant stirring. The addition of acid is highly exothermic and should be performed with caution.

  • After the addition of acid, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete (monitored by Thin Layer Chromatography).

  • Once the reaction is complete, carefully pour the mixture over crushed ice and basify with a 2M NaOH solution until the pH is approximately 10-12.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-pyridin-4-ylpropan-2-amine.

  • The crude product can be further purified by column chromatography or distillation.

Figure 1: Synthetic workflow for 2-pyridin-4-ylpropan-2-amine.

Spectroscopic Characterization

The cornerstone of structural elucidation lies in the application of various spectroscopic techniques. Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for the unambiguous confirmation of the target molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For 2-pyridin-4-ylpropan-2-amine, the expected ¹H NMR spectrum would exhibit distinct signals for the aromatic protons of the pyridine ring, the methyl protons, and the amine protons.

Expected ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5Doublet2HH-2, H-6 (Pyridine)
~7.3Doublet2HH-3, H-5 (Pyridine)
~1.6Singlet6H2 x CH₃
~1.5 (broad)Singlet2HNH₂

Interpretation:

  • Aromatic Protons: The pyridine ring will show two distinct signals due to the symmetry of the 4-substituted ring. The protons at positions 2 and 6 (alpha to the nitrogen) are in a more electron-deficient environment and will thus appear at a higher chemical shift (downfield) compared to the protons at positions 3 and 5 (beta to the nitrogen).[4] Both signals are expected to be doublets due to coupling with their adjacent protons.

  • Methyl Protons: The six protons of the two methyl groups are chemically equivalent and are attached to a quaternary carbon. Therefore, they will appear as a single, sharp singlet with an integration of 6H.

  • Amine Protons: The two protons of the primary amine will typically appear as a broad singlet. The chemical shift of this signal is highly dependent on the solvent and concentration. In some cases, this signal may be broad and difficult to observe.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule will give a distinct signal.

Expected ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~155C-4 (Pyridine)
~150C-2, C-6 (Pyridine)
~121C-3, C-5 (Pyridine)
~50C(CH₃)₂
~30CH₃

Interpretation:

  • Pyridine Carbons: The carbon atom at position 4, directly attached to the propan-2-amine group, will be the most downfield of the pyridine carbons. The carbons at positions 2 and 6 will be deshielded due to their proximity to the electronegative nitrogen atom.[5] The carbons at positions 3 and 5 will appear at the most upfield region for the aromatic carbons.

  • Aliphatic Carbons: The quaternary carbon atom of the propan-2-amine group will appear around 50 ppm. The two equivalent methyl carbons will give a single signal at a more upfield chemical shift, typically around 30 ppm.[6]

Figure 2: Logical flow for NMR-based structure confirmation.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds.

Expected IR Data:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-3500N-H stretch (symmetric and asymmetric)Primary Amine
3000-3100C-H stretchAromatic (Pyridine)
2850-3000C-H stretchAliphatic (Methyl)
1590-1650N-H bend (scissoring)Primary Amine
1400-1600C=C and C=N stretchAromatic (Pyridine)
1365-1385C-H bend (gem-dimethyl)Isopropyl group

Interpretation:

The presence of a primary amine is strongly indicated by the two N-H stretching bands in the 3300-3500 cm⁻¹ region and the N-H bending vibration around 1600 cm⁻¹. The aromatic C-H stretching above 3000 cm⁻¹ and the C=C/C=N stretching bands in the 1400-1600 cm⁻¹ region confirm the presence of the pyridine ring. The aliphatic C-H stretching below 3000 cm⁻¹ and the characteristic bending for a gem-dimethyl group further support the proposed structure.[7][8][9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-pyridin-4-ylpropan-2-amine (C₈H₁₂N₂), the expected molecular weight is approximately 136.19 g/mol .

Expected Mass Spectrum Data:

m/zInterpretation
136Molecular ion (M⁺)
121Loss of a methyl group ([M-CH₃]⁺)
93Loss of the isopropylamine group
78Pyridine ring fragment

Interpretation:

The mass spectrum should show a molecular ion peak at m/z = 136, corresponding to the molecular weight of the compound. A prominent peak at m/z = 121 would be due to the loss of a methyl radical, which is a common fragmentation pathway for compounds with a tertiary carbon.[11][12] Other significant fragments would correspond to the cleavage of the bond between the pyridine ring and the propan-2-amine moiety. The presence of these fragments provides strong evidence for the connectivity of the molecule.[13][14]

Conclusion

The structural elucidation of 2-pyridin-4-ylpropan-2-amine is a systematic process that relies on the synergistic application of synthesis and various spectroscopic techniques. The Ritter reaction provides a viable route for its synthesis. The subsequent analysis by ¹H NMR, ¹³C NMR, IR, and mass spectrometry allows for the unambiguous confirmation of its molecular structure. The interpretation of the data from each technique, as detailed in this guide, provides a self-validating system for confirming the identity and purity of this important chemical entity. This comprehensive approach is essential for ensuring the quality and reliability of this compound in research and development settings.

References

Synthesis of 2-(4-PYRIDYL)-2-PROPYLAMINE

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Introduction

2-(4-Pyridyl)-2-propylamine is a significant chemical entity in the landscape of pharmaceutical research and development. Its structural motif, featuring a pyridine ring linked to a tertiary aminopropyl group, makes it a valuable scaffold for the design of novel therapeutic agents. The pyridine ring can engage in various biological interactions, including hydrogen bonding and π-stacking, while the aminopropyl moiety provides a key point for further functionalization and interaction with biological targets. This guide provides a comprehensive overview of a robust and scientifically sound synthetic route to this compound, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature.

Proposed Synthetic Pathway: A Two-Step Approach

In the absence of a direct, one-pot synthesis for this compound, a logical and efficient two-step synthetic route is proposed. This pathway commences with the formation of a key intermediate, 2-(4-pyridyl)-2-nitropropane, via a Henry (nitroaldol) reaction. This is followed by the reduction of the nitro group to the desired primary amine. This strategy is advantageous due to the high reliability and extensive documentation of each individual step.

Synthetic_Workflow 4-Pyridinecarboxaldehyde 4-Pyridinecarboxaldehyde Step1_Henry Step 1: Henry Reaction 4-Pyridinecarboxaldehyde->Step1_Henry 2-Nitropropane 2-Nitropropane 2-Nitropropane->Step1_Henry Intermediate 2-(4-Pyridyl)-2-nitropropane Step1_Henry->Intermediate C-C bond formation Step2_Reduction Step 2: Reduction Intermediate->Step2_Reduction Final_Product This compound Step2_Reduction->Final_Product Nitro group reduction

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 2-(4-Pyridyl)-2-nitropropane via the Henry Reaction

The first critical step in this synthesis is the carbon-carbon bond formation between 4-pyridinecarboxaldehyde and 2-nitropropane. The Henry reaction, or nitroaldol reaction, is an ideal choice for this transformation.[1][2][3] This base-catalyzed reaction involves the addition of a nitroalkane to a carbonyl compound, yielding a β-nitro alcohol.[2][4]

Mechanistic Insight

The reaction proceeds through the deprotonation of 2-nitropropane by a base to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 4-pyridinecarboxaldehyde. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol, which can then be dehydrated to the nitroalkene, although for the synthesis of the target amine, the nitroalkene is not a necessary intermediate if the subsequent reduction can directly act on the nitro alcohol. For the purpose of this guide, we will consider the formation of the nitroalkane.

Henry_Reaction_Mechanism cluster_0 Nitronate Formation cluster_1 Nucleophilic Attack cluster_2 Protonation & Product Formation 2-Nitropropane 2-Nitropropane Nitronate Nitronate Anion 2-Nitropropane->Nitronate Deprotonation Base Base (e.g., Et3N) Base->Nitronate Nitronate_copy Nitronate Anion 4-Pyridinecarboxaldehyde 4-Pyridinecarboxaldehyde Alkoxide Intermediate Alkoxide 4-Pyridinecarboxaldehyde->Alkoxide Alkoxide_copy Intermediate Alkoxide Nitronate_copy->Alkoxide Nucleophilic attack Proton_Source Proton Source (e.g., H2O) Product 2-(4-Pyridyl)-1-nitropropan-2-ol Proton_Source->Product Alkoxide_copy->Product Protonation

Caption: Mechanism of the Henry reaction.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)Purity
4-Pyridinecarboxaldehyde107.111.139≥98%
2-Nitropropane89.090.992≥98%
Triethylamine (Et3N)101.190.726≥99%
Dichloromethane (DCM)84.931.33Anhydrous
Magnesium Sulfate (MgSO4)120.372.66Anhydrous

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-pyridinecarboxaldehyde (1 equivalent) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add 2-nitropropane (1.2 equivalents) to the dropping funnel.

  • Add triethylamine (1.5 equivalents) to the reaction mixture.

  • Add the 2-nitropropane dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude 2-(4-pyridyl)-1-nitropropan-2-ol. This intermediate can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Step 2: Reduction of 2-(4-Pyridyl)-2-nitropropane to this compound

The final step is the reduction of the tertiary nitro group to a primary amine. While several reagents can accomplish this, catalytic hydrogenation is often the method of choice due to its high efficiency, clean reaction profile, and operational simplicity.[5][6][7][8] Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation.[7]

Rationale for Method Selection

Catalytic hydrogenation is preferred over metal hydrides like lithium aluminum hydride (LiAlH4) for the reduction of nitroarenes, as LiAlH4 can sometimes lead to the formation of azo compounds as byproducts.[7][9] Although the nitro group in the intermediate is aliphatic, the presence of the pyridine ring makes catalytic hydrogenation a more reliable choice to ensure the selective reduction of the nitro group without affecting the aromatic ring.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Concentration
2-(4-Pyridyl)-2-nitropropane180.18-
Palladium on Carbon (Pd/C)-10 wt. %
Methanol (MeOH)32.04Anhydrous
Hydrogen Gas (H2)2.02High purity
Hydrochloric Acid (HCl)36.46Concentrated
Sodium Hydroxide (NaOH)40.00Pellets

Procedure:

  • In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the crude 2-(4-pyridyl)-2-nitropropane (1 equivalent) in anhydrous methanol.

  • Carefully add 10% Pd/C catalyst (5-10 mol % palladium) to the solution.

  • Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude amine.

  • For purification, dissolve the crude product in diethyl ether and bubble dry HCl gas through the solution to precipitate the hydrochloride salt.

  • Collect the salt by filtration, wash with cold diethyl ether, and dry under vacuum.

  • The free base can be obtained by dissolving the hydrochloride salt in water and basifying with a strong base (e.g., NaOH) to pH > 10, followed by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the pure this compound.

Conclusion

The synthesis of this compound can be effectively achieved through a well-defined, two-step process involving a Henry reaction followed by catalytic hydrogenation. This approach leverages reliable and high-yielding reactions, making it suitable for both small-scale laboratory synthesis and potential scale-up operations. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in their pursuit of novel chemical entities for drug discovery and development.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(pyridin-4-yl)propan-2-amine (CAS 566155-76-8)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides a comprehensive analysis of the spectroscopic data for the compound 2-(pyridin-4-yl)propan-2-amine, registered under CAS number 566155-76-8. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes predicted data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures. This approach offers a robust framework for the identification, characterization, and quality control of this compound in a research and development setting. Understanding the spectroscopic signature of 2-(pyridin-4-yl)propan-2-amine is crucial for its synthesis, purification, and application in medicinal chemistry and materials science.

Molecular Structure and Spectroscopic Overview

The structure of 2-(pyridin-4-yl)propan-2-amine features a pyridine ring substituted at the 4-position with a 2-aminopropan-2-yl group. This combination of an aromatic heterocycle and a primary aliphatic amine gives rise to a distinct set of spectroscopic features.

Caption: Molecular structure of 2-(pyridin-4-yl)propan-2-amine.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 2-(pyridin-4-yl)propan-2-amine, both ¹H and ¹³C NMR will provide definitive structural information. The spectra are predicted in a standard deuterated solvent like CDCl₃ or DMSO-d₆.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and the protons of the 2-aminopropan-2-yl group.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Notes
Pyridine H-2, H-6~8.5Doublet2HProtons adjacent to the nitrogen are significantly deshielded.
Pyridine H-3, H-5~7.3Doublet2HProtons meta to the nitrogen are less deshielded.
-NH₂~1.5 - 3.0Broad Singlet2HChemical shift is variable and depends on solvent and concentration. Signal may exchange with D₂O.[1]
-CH₃~1.4Singlet6HThe two methyl groups are equivalent, resulting in a single, strong signal.

Causality behind Experimental Choices: The choice of a deuterated solvent like CDCl₃ is standard for many organic molecules. However, for amines, DMSO-d₆ can be advantageous as it often leads to sharper N-H proton signals. The addition of a drop of D₂O is a classic method to confirm the assignment of the -NH₂ peak, as the protons will exchange with deuterium, causing the signal to disappear from the spectrum.[1]

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will complement the proton data, showing four signals for the pyridine ring and two for the aliphatic substituent.

Carbon Assignment Predicted Chemical Shift (ppm) Notes
Pyridine C-2, C-6~150Carbons adjacent to the nitrogen are the most deshielded in the aromatic region.[2]
Pyridine C-4~148The substituted carbon atom, typically a quaternary signal with lower intensity.
Pyridine C-3, C-5~121Carbons meta to the nitrogen.
Quaternary Carbon (-C(CH₃)₂NH₂)~50The aliphatic carbon directly attached to the pyridine ring and the amine.
Methyl Carbons (-CH₃)~28The two equivalent methyl carbons.

Expertise & Experience: In substituted pyridines, the chemical shifts of the ring carbons are highly dependent on the electronic nature of the substituent.[3] The 2-aminopropan-2-yl group is electron-donating, which would slightly shield the ring carbons compared to unsubstituted pyridine. For definitive assignment of the quaternary carbon and other closely spaced signals, 2D NMR experiments such as HSQC and HMBC are invaluable.[3]

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR for Confirmation 1H_NMR ¹H NMR (Proton Count & Connectivity) COSY COSY (¹H-¹H Correlations) 1H_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) 1H_NMR->HSQC 13C_NMR ¹³C NMR (Carbon Environments) 13C_NMR->HSQC Structure_Elucidation Definitive Structure Elucidation COSY->Structure_Elucidation HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC HMBC->Structure_Elucidation

Caption: Workflow for NMR-based structure elucidation.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. For 2-(pyridin-4-yl)propan-2-amine, the key signatures will be from the N-H bonds of the primary amine and the C=N/C=C bonds of the pyridine ring.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch (asymmetric & symmetric)3400 - 3300Medium, SharpPrimary amines show two distinct bands in this region.[1][4]
C-H Stretch (aromatic)3100 - 3000Medium to WeakCharacteristic of the pyridine ring.
C-H Stretch (aliphatic)3000 - 2850Medium to StrongFrom the methyl groups.
N-H Bend (scissoring)1650 - 1580Medium to StrongA characteristic band for primary amines.[4][5]
C=N and C=C Stretch (aromatic ring)1600 - 1450Medium to StrongMultiple bands are expected for the pyridine ring.
C-N Stretch (aliphatic)1250 - 1020MediumFrom the C-NH₂ bond.[4]

Trustworthiness: The presence of two sharp peaks in the 3400-3300 cm⁻¹ region is a highly reliable indicator of a primary amine.[4][6] The absence of a broad O-H stretch in the same region would confirm that the sample is not hydrated or an alcohol. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands unique to this molecule, which is useful for comparison against a reference standard.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Background Collection: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small drop of the liquid sample or a small amount of the solid sample onto the center of the ATR crystal.

  • Sample Spectrum Collection: Acquire the sample spectrum.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum (Electron Ionization - EI)

The molecular formula of 2-(pyridin-4-yl)propan-2-amine is C₈H₁₂N₂. The molecular weight is approximately 136.19 g/mol . According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight.[1]

m/z Value Proposed Fragment Fragmentation Pathway
136[M]⁺Molecular ion
121[M - CH₃]⁺Alpha-cleavage, loss of a methyl radical. This is a very common and favorable fragmentation for amines.[7]
78[C₅H₄N]⁺Cleavage of the C-C bond between the pyridine ring and the side chain.

Authoritative Grounding: The most characteristic fragmentation for aliphatic amines is alpha-cleavage, where the bond between the alpha and beta carbons is broken.[7] For 2-(pyridin-4-yl)propan-2-amine, this would involve the loss of a methyl group to form a stable iminium cation at m/z 121. This is expected to be a major peak, potentially the base peak, in the EI mass spectrum.

MS_Fragmentation M_ion [C₈H₁₂N₂]⁺˙ m/z = 136 Loss_1 - •CH₃ M_ion->Loss_1 Loss_2 - •C(CH₃)₂NH₂ M_ion->Loss_2 Fragment_1 [C₇H₉N₂]⁺ m/z = 121 Fragment_2 [C₅H₄N]⁺ m/z = 78 Loss_1->Fragment_1 Loss_2->Fragment_2

Caption: Predicted major fragmentation pathways in EI-MS.

High-Resolution Mass Spectrometry (HRMS)

For unambiguous confirmation of the elemental composition, high-resolution mass spectrometry (e.g., ESI-TOF) is recommended. The calculated exact mass of the protonated molecule [M+H]⁺ is a critical piece of data for publication and regulatory submissions.

  • Calculated Exact Mass for C₈H₁₂N₂: 136.1000

  • Calculated Exact Mass for [C₈H₁₃N₂]⁺ ([M+H]⁺): 137.1073

Conclusion

The combination of NMR, IR, and MS provides a complete spectroscopic profile of 2-(pyridin-4-yl)propan-2-amine. ¹H and ¹³C NMR spectroscopy confirms the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy verifies the presence of the primary amine and pyridine functional groups. Mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns consistent with the proposed structure. This guide serves as a foundational resource for researchers working with this compound, enabling its confident identification and use in further scientific endeavors.

References

Unraveling the Enigmatic Mechanism of Action of 2-(4-PYRIDYL)-2-PROPYLAMINE: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide addresses the current knowledge gap surrounding the mechanism of action of 2-(4-PYRIDYL)-2-PROPYLAMINE. Due to a lack of direct studies on this specific molecule, this document proposes a hypothetical mechanism of action based on the established pharmacological activities of structurally related pyridine and propylamine derivatives. We postulate that this compound may function as a modulator of central nervous system targets, potentially exhibiting activity as a G-protein coupled receptor (GPCR) ligand or an ion channel modulator. This guide provides a comprehensive framework for investigating this hypothesis, detailing experimental protocols for target identification, validation, and pathway elucidation.

Introduction: The Pyridine Moiety in Neuropharmacology

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with activity in the central nervous system (CNS).[1][2][3] Its ability to participate in hydrogen bonding and its metabolic stability make it an attractive component for CNS-targeting compounds.[2] Alkaloids containing the pyridine ring, such as nicotine, have well-documented effects on neurotransmitter systems.[1][3] Furthermore, synthetic pyridine derivatives have been developed to target a wide array of receptors and enzymes within the CNS.

The subject of this guide, this compound, is a synthetic compound featuring a central pyridine ring and a propylamine side chain. While the pharmacological profile of this specific molecule is not yet defined in the public domain, its structural components suggest a potential for interaction with neurological targets. This guide will, therefore, deduce a plausible mechanism of action and provide the scientific community with a robust, step-by-step methodology to validate this hypothesis.

A Postulated Mechanism of Action: Insights from Structural Analogs

Based on the known activities of structurally similar compounds, we hypothesize that this compound is likely to exhibit activity within the central nervous system. The primary amine of the propylamine group and the nitrogen atom in the pyridine ring are key pharmacophoric features that could drive interactions with various biological targets.

Potential as a GPCR Ligand

Many pyridine-containing compounds act as ligands for G-protein coupled receptors. Specifically, derivatives have shown affinity for:

  • Adenosine Receptors: Certain dihydropyridine and pyridine derivatives have been found to bind to A1, A2A, and A3 adenosine receptors, often with micromolar affinity.[4]

  • GPR119: 2-(4-(methylsulfonyl)phenyl)pyridine derivatives have been identified as potent GPR119 agonists, a receptor involved in metabolic regulation but also expressed in the brain.

  • Dopamine Receptors: N-substituted derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine, a compound with structural similarities to our molecule of interest, have shown high affinity and selectivity for D2 dopamine receptors.[5]

Potential as an Ion Channel Modulator

The aminopyridine scaffold is a known modulator of ion channels, particularly potassium channels. 4-aminopyridine, for instance, is a potassium channel blocker used in the treatment of multiple sclerosis. While our compound is not a direct analog, the presence of the aminopyridine-like core warrants investigation into its effects on ion channel function.

Other Potential Activities

Structurally related pyridine derivatives have also been reported to exhibit anticonvulsant and beta-adrenergic activities.[6][7] These observations broaden the scope of potential mechanisms that should be considered.

A Roadmap for Elucidation: Experimental Workflows

To systematically investigate the proposed mechanism of action of this compound, a multi-tiered experimental approach is recommended. The following sections detail the protocols for a comprehensive pharmacological characterization.

Tier 1: Initial Screening and Target Identification

The first step is to perform a broad screen to identify the primary biological targets of the compound.

  • Objective: To determine the binding affinity of this compound across a panel of common CNS targets.

  • Methodology:

    • Utilize a commercial receptor binding screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint).

    • The panel should include a diverse range of GPCRs (dopaminergic, serotonergic, adrenergic, histaminergic, adenosine), ion channels (sodium, potassium, calcium), and neurotransmitter transporters.

    • The compound should be tested at a concentration range of 10 µM to 100 µM in initial screens.

    • Binding affinity is determined by measuring the displacement of a radiolabeled ligand specific for each target.

    • Results are expressed as the percentage of inhibition of radioligand binding.

  • Data Analysis: Targets showing significant inhibition (typically >50% at 10 µM) are considered "hits" and are prioritized for further investigation.

G cluster_tier1 Tier 1: Target Identification start This compound screen Broad Receptor Binding Screen (GPCRs, Ion Channels, Transporters) start->screen Test at 10-100 µM analyze Data Analysis (Identify 'Hits' with >50% inhibition) screen->analyze Measure Radioligand Displacement hits Prioritized Target List analyze->hits

Caption: Workflow for the initial identification of potential biological targets.

Tier 2: Target Validation and Functional Characterization

Once potential targets are identified, the next step is to validate these interactions and determine the functional consequences of compound binding.

  • Objective: To determine if this compound acts as an agonist, antagonist, or modulator of the identified target.

  • Methodology (Example for a GPCR target):

    • Cell Culture: Use a cell line stably expressing the target receptor (e.g., HEK293 or CHO cells).

    • Assay Principle: Measure the downstream signaling of the receptor upon compound application. Common readouts include:

      • cAMP Assay: For Gs or Gi-coupled receptors, measure changes in intracellular cyclic adenosine monophosphate levels using a commercially available kit (e.g., HTRF, FRET, or ELISA-based).

      • Calcium Flux Assay: For Gq-coupled receptors, measure changes in intracellular calcium concentration using a fluorescent calcium indicator (e.g., Fluo-4 AM).

    • Procedure:

      • Plate the cells in a 96- or 384-well plate.

      • Load the cells with the appropriate dye if necessary (e.g., for calcium flux).

      • Add this compound at a range of concentrations to determine a dose-response curve.

      • To test for antagonist activity, pre-incubate the cells with the compound before adding a known agonist for the receptor.

      • Measure the signal using a plate reader.

  • Data Analysis:

    • For agonist activity, calculate the EC50 (half-maximal effective concentration).

    • For antagonist activity, calculate the IC50 (half-maximal inhibitory concentration) and determine the mode of antagonism (competitive vs. non-competitive) using Schild analysis.

Assay TypeParameterExpected ValueSignificance
Binding AssayKi (nM)< 1000High affinity for the target
Functional Assay (Agonist)EC50 (nM)< 1000Potent activation of the target
Functional Assay (Antagonist)IC50 (nM)< 1000Potent inhibition of the target
Tier 3: Elucidation of Downstream Signaling Pathways

If this compound demonstrates functional activity at a specific target, the subsequent step is to map the downstream signaling pathways it modulates.

  • Objective: To investigate the phosphorylation status and expression levels of key proteins in the signaling cascade downstream of the target receptor.

  • Methodology:

    • Treat cultured cells (as used in the functional assays) with this compound for various time points.

    • Lyse the cells and collect the protein extracts.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of signaling proteins (e.g., p-ERK/ERK, p-Akt/Akt, p-CREB/CREB).

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

  • Data Analysis: Quantify the band intensities to determine the change in protein phosphorylation or expression in response to the compound.

G compound This compound receptor Hypothetical GPCR (e.g., D2 Receptor) compound->receptor g_protein Gi/o receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp pka PKA camp->pka erk ERK pka->erk creb CREB erk->creb gene_expression Gene Expression (Neuronal Plasticity) creb->gene_expression

Caption: A hypothetical signaling pathway for this compound.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit hypothetical, framework for elucidating the mechanism of action of this compound. By leveraging the known pharmacology of its structural components, we have proposed a rational starting point for investigation, focusing on CNS targets such as GPCRs and ion channels. The detailed experimental protocols outlined herein offer a clear path forward for researchers to systematically characterize this compound.

Future studies should aim to progress from in vitro characterization to in vivo models to understand the physiological and behavioral effects of this compound. This will be crucial in determining its potential therapeutic applications or toxicological profile. The scientific community is encouraged to undertake these investigations to shed light on this currently uncharacterized molecule.

References

An In-Depth Technical Guide to Investigating the Biological Targets of 2-(4-PYRIDYL)-2-PROPYLAMINE

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: From Structure to Function

The compound 2-(4-pyridyl)-2-propylamine represents a novel chemical entity with unexplored biological potential. Its structure, featuring a pyridine ring linked to a gem-dimethyl ethylamine moiety, contains several pharmacophoric elements common to a wide array of bioactive molecules. In the absence of direct empirical data, a systematic, multi-tiered approach is required to elucidate its mechanism of action and identify its primary biological targets. This guide provides a comprehensive framework for such an investigation, grounded in established principles of drug discovery. We will proceed from computational prediction to broad-based screening and culminate in specific, high-fidelity target validation assays. The causality behind each experimental choice is explained to provide a robust, self-validating discovery cascade.

Part 1: Structural Analysis and Hypothesis Generation

The molecular architecture of this compound provides the initial clues to its potential biological interactions.

  • The 4-Pyridyl Ring: This aromatic heterocycle is a common feature in medicinal chemistry. Its nitrogen atom can act as a hydrogen bond acceptor, and the ring system can engage in π-π stacking interactions. The position of the nitrogen is critical and can dictate target specificity.

  • The Propylamine Moiety: The primary amine group is basic and will be protonated at physiological pH, allowing it to form strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in protein binding pockets.

  • The Gem-Dimethyl Group: The two methyl groups on the α-carbon sterically constrain the molecule, which can influence its binding conformation and selectivity for specific targets over others.

Based on these features, we can hypothesize several potential target classes by comparing the structure to known pharmacophores.

Hypothesized Target Classes:
  • Monoamine Oxidases (MAOs): The overall structure bears a resemblance to inhibitors of MAO-A and MAO-B, which are critical enzymes in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[1][2] The amine and aromatic components are key features of many MAO inhibitors.[3][4][5]

  • Histamine Receptors: The classic pharmacophore for H1 antagonists consists of two aromatic groups and a tertiary amine connected by a short linker.[6][7] this compound contains one aromatic ring and a primary amine, suggesting it could be a fragment or a novel scaffold for this receptor class.[8][9][10]

  • G-Protein Coupled Receptors (GPCRs): The pyridine motif is present in ligands for a vast array of GPCRs. Given the diversity of this target family, which is involved in countless physiological processes, broad screening is the most logical first step.

  • Kinases: Pyridine derivatives are a well-established class of kinase inhibitors. The pyridine ring can occupy the adenine-binding pocket, forming hydrogen bonds with the hinge region of the kinase.[11] Panels of over 500 kinases are commercially available for profiling.[12][13][14][15][16]

  • Ion Channels (e.g., NMDA Receptors): Certain pyridine-containing molecules have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor, an ion channel crucial for synaptic plasticity and memory.[17][18][19] The key pharmacophoric elements often include an aromatic ring and a basic amine.

  • Mycobacterial MmpL3 Transporter: Recent research has identified pyridine-methylamine derivatives as potent inhibitors of MmpL3, an essential transporter for mycolic acid in Mycobacterium tuberculosis.[20][21][22][23][24] This presents a potential, more niche application in anti-infective research.

Part 2: A Systematic Workflow for Target Identification and Validation

We propose a three-phase workflow designed to efficiently identify and validate the biological targets of this compound.

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Target Validation & Characterization A Compound Structure This compound B Similarity Search & Pharmacophore Modeling (e.g., SwissTargetPrediction) A->B Input Structure C Tier 1: Broad Panel Screening - Kinome Panel (e.g., KINOMEscan) - GPCR Panel - Ion Channel Panel B->C Guide Panel Selection D Tier 2: Focused Assays - MAO-A/B Inhibition Assay - H1 Receptor Binding Assay - MmpL3 Functional Assay B->D Guide Focused Assays E Cellular Target Engagement (CETSA) C->E Identify Hits D->E Confirm Cellular Activity F Biophysical Characterization (Surface Plasmon Resonance) E->F Confirm Direct Binding G Validated Target(s) & Mechanism of Action F->G Determine Kinetics (KD, ka, kd)

Caption: Target Identification and Validation Workflow.

Phase 1: In Silico Target Prediction

Before committing to expensive and time-consuming wet lab experiments, computational methods can help prioritize potential target classes.[25][26][27]

Methodology: Similarity-Based Target Prediction

  • Input: The SMILES string or 2D structure of this compound.

  • Tool: Utilize a web server like SwissTargetPrediction .[28] This tool compares the query molecule to a database of known ligands based on a combination of 2D and 3D similarity.

  • Output: A ranked list of potential protein targets, classified by family (e.g., kinases, GPCRs, enzymes). The output provides a probability score for each predicted interaction.

  • Interpretation: Use this list to refine the hypotheses generated from the initial structural analysis and to guide the selection of screening panels in Phase 2. For example, if the tool predicts multiple kinases with high probability, a broad kinome screen is strongly indicated.

Phase 2: In Vitro Screening for Hit Identification

This phase uses high-throughput screening methods to test the compound against large panels of diverse biological targets.

Tier 1: Broad Panel Screening

The objective here is to cast a wide net to identify initial "hits" across the most common drug target families. Several contract research organizations (CROs) offer these services.[12][14][15][16][29][30][31][32][33][34][35][36][37][38]

Target Family Recommended Service Principle Typical Output
Protein Kinases KINOMEscan® (DiscoverX)Competition binding assay measuring the ability of the compound to displace a ligand from the kinase active site.Dissociation constants (Kd) for a panel of >450 kinases.
GPCRs GPCRome™ Panel (Eurofins)Radioligand binding assays across a comprehensive panel of human GPCRs.Percent inhibition of radioligand binding at a fixed compound concentration (e.g., 10 µM).
Ion Channels Ion Channel Panel (Charles River)Automated patch-clamp electrophysiology measuring compound effects on ion flow.[37]Percent inhibition of channel current at a fixed compound concentration.

Tier 2: Focused, Hypothesis-Driven Assays

Based on the structural analysis and in silico predictions, parallel assays should be run for high-probability targets that may not be covered in broad panels.

  • Monoamine Oxidase (MAO) Inhibition Assay:

    • Principle: A chemiluminescent assay that measures the activity of recombinant human MAO-A and MAO-B. The enzymes produce H₂O₂ in the presence of their substrate, which is detected by a luminogenic peroxidase substrate.

    • Expected Result: An IC₅₀ value indicating the concentration of the compound required to inhibit 50% of the enzyme's activity.

  • Histamine H1 Receptor Binding Assay:

    • Principle: A competitive radioligand binding assay using cell membranes expressing the human H1 receptor. The assay measures the ability of the compound to displace a known radiolabeled H1 antagonist (e.g., [³H]pyrilamine).

    • Expected Result: An inhibition constant (Ki) that reflects the compound's binding affinity for the receptor.

Phase 3: Target Validation and Mechanistic Characterization

Once hits are identified in Phase 2, the next critical step is to confirm that the compound directly engages the target protein within a cellular environment and to characterize the binding interaction biophysically.

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is the gold standard for verifying target engagement in intact cells or tissue lysates.[39][40][41][42][43] The principle is that a protein becomes more resistant to heat-induced denaturation when a ligand is bound to it.[39]

CETSA_Workflow A Treat intact cells with Compound or Vehicle (DMSO) B Heat aliquots to a range of temperatures (e.g., 40°C - 70°C) A->B C Lyse cells and separate soluble vs. aggregated proteins (Centrifugation) B->C D Quantify soluble target protein (Western Blot or ELISA) C->D E Plot % Soluble Protein vs. Temp to generate melting curves D->E F Compare curves: Shift indicates target engagement E->F

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Experimental Protocol: CETSA for Target Engagement

  • Cell Culture: Grow the selected cell line (endogenously expressing the target or overexpressing it) to ~80% confluency.

  • Compound Treatment: Harvest cells and resuspend in culture medium. Treat one batch of cells with this compound (e.g., at 10x the IC₅₀ or Ki from Phase 2) and a control batch with vehicle (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat each aliquot to a specific temperature for 3 minutes across a gradient (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C). A non-heated sample serves as a control.

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer with protease/phosphatase inhibitors.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein using Western Blot, ELISA, or mass spectrometry.

  • Data Analysis: For each temperature point, normalize the amount of soluble protein to the non-heated control. Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.[40]

Method 2: Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time quantitative data on binding kinetics (association and dissociation rates) and affinity.[44][45][46][47][48] This is essential for confirming a direct interaction and for guiding subsequent lead optimization efforts.

Experimental Protocol: SPR for Binding Kinetics Analysis

  • Chip Preparation: Choose a sensor chip (e.g., a CM5 chip) and immobilize the purified recombinant target protein to its surface using standard amine coupling chemistry. One flow cell should be left blank or immobilized with a control protein to serve as a reference.

  • Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+). Concentrations should typically span from 0.1x to 10x the expected dissociation constant (KD).

  • Binding Measurement:

    • Inject the running buffer over both the target and reference flow cells to establish a stable baseline.

    • Sequentially inject each concentration of the compound over the surfaces for a set period (the "association phase"), followed by an injection of running buffer alone (the "dissociation phase").

    • After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove any bound compound and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This analysis yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[44]

Part 3: Data Interpretation and Path Forward

The combined results from this multi-phase investigation will provide a high-confidence profile of the biological targets of this compound. A positive result would be the identification of a "hit" in a broad screen, confirmed by a focused assay, validated for cellular engagement by CETSA, and characterized with a specific KD value by SPR.

This validated target information is the cornerstone of any subsequent drug development program. It enables the design of relevant cellular and in vivo efficacy models and provides the basis for structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. This rigorous, evidence-based cascade ensures that research and development efforts are focused on the most promising and mechanistically understood pathways.

References

Technical Guide: A Framework for the In Vitro Evaluation of 2-pyridin-4-ylpropan-2-amine and Novel Pyridine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine nucleus is a cornerstone scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Its unique electronic properties, capacity for hydrogen bonding, and synthetic tractability have made it a "privileged structure" in drug discovery.[1] Pyridine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory effects.[2][3][4][5]

This guide addresses the topic of 2-pyridin-4-ylpropan-2-amine , a specific pyridine-containing molecule. A thorough review of the current scientific literature reveals a lack of specific published data on the in vitro activity of this particular compound. However, the absence of data for a novel compound is the very starting point of the discovery process.

Therefore, this document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive framework for the in vitro evaluation of 2-pyridin-4-ylpropan-2-amine or any novel pyridine analogue. We will proceed from the perspective of initiating a preclinical investigation, leveraging established, field-proven protocols that are routinely and successfully applied to compounds with similar structural motifs. The methodologies detailed herein are designed to be robust, reproducible, and provide the foundational data necessary to profile a new chemical entity's biological potential.

Part 1: Postulated Biological Activity & Mechanistic Targets

Based on the extensive research into pyridine derivatives, we can postulate several high-probability biological activities for 2-pyridin-4-ylpropan-2-amine that warrant investigation.

Anticancer Activity

Numerous pyridine derivatives exhibit potent cytotoxic effects against a wide range of human cancer cell lines, including breast, lung, colon, and leukemia.[1][6][7][8] The mechanisms are often multifaceted, but frequently involve the inhibition of key signaling proteins.

Hypothetical Target: Protein Kinases Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[9] The 2-amino-pyridine moiety, in particular, is a common feature in many kinase inhibitors, often anchoring the molecule in the ATP-binding pocket of the enzyme.[10][11] Therefore, a primary hypothesis is that 2-pyridin-4-ylpropan-2-amine could function as a kinase inhibitor. A potential, simplified signaling pathway that could be targeted is the EGFR pathway, which is crucial in many cancers.

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Compound 2-pyridin-4-ylpropan-2-amine (Hypothetical Inhibitor) Compound->EGFR Inhibits (ATP binding) AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation MTT_Workflow start Start seed Seed cancer cells in 96-well plate (e.g., 5x10³ cells/well) start->seed incubate1 Incubate 24h (37°C, 5% CO₂) for cell attachment seed->incubate1 treat Treat cells with serial dilutions of 2-pyridin-4-ylpropan-2-amine incubate1->treat controls Include Vehicle Control (DMSO) & Blank Control (Media only) treat->controls incubate2 Incubate for exposure period (e.g., 48h or 72h) treat->incubate2 add_mtt Add MTT solution (0.5 mg/mL final conc.) to each well incubate2->add_mtt incubate3 Incubate 2-4h to allow formazan crystal formation add_mtt->incubate3 solubilize Remove media & add DMSO to dissolve formazan crystals incubate3->solubilize read Measure absorbance at 570 nm using a microplate reader solubilize->read analyze Calculate % Viability vs. Control & Determine IC₅₀ Value read->analyze end End analyze->end MIC_Workflow start Start prep_compound Prepare 2-fold serial dilutions of compound in broth in a 96-well plate start->prep_compound prep_inoculum Prepare microbial inoculum and adjust to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) start->prep_inoculum inoculate Inoculate all wells (except sterility control) with the diluted microbial suspension prep_compound->inoculate dilute_inoculum Dilute inoculum to achieve final test concentration of ~5 x 10⁵ CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate controls Include Growth Control (no compound) & Sterility Control (no inoculum) inoculate->controls incubate Incubate plate for 16-20 hours at optimal temperature (e.g., 37°C) inoculate->incubate read Visually inspect wells for turbidity (bacterial growth) incubate->read determine_mic Identify the MIC: the lowest concentration in a clear well (no visible growth) read->determine_mic end End determine_mic->end

References

An In-depth Technical Guide to 2-(4-PYRIDYL)-2-PROPYLAMINE: Synthesis, Properties, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Frontier of Pyridylalkylamines

In the vast landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone, integral to the structure of numerous therapeutic agents.[1] Its derivatives, particularly pyridylalkylamines, are a class of compounds that continue to attract significant interest due to their diverse pharmacological activities. This guide focuses on a specific, yet underexplored member of this family: 2-(4-PYRIDYL)-2-PROPYLAMINE . A comprehensive review of the existing scientific literature reveals a notable scarcity of direct research on this particular molecule. This guide, therefore, is structured not as a retrospective summary, but as a forward-looking technical manual for the researcher venturing into this novel chemical space. By leveraging established synthetic methodologies for analogous compounds and extrapolating from the known properties of 4-substituted pyridines, we will provide a robust framework for the synthesis, characterization, and potential application of this compound.

I. The Pyridine Core: A Privileged Scaffold in Drug Discovery

The pyridine ring is a bioisostere of benzene, where a CH group is replaced by a nitrogen atom. This substitution has profound effects on the molecule's physicochemical properties, including increased polarity, hydrogen bonding capability, and basicity. These attributes often lead to improved pharmacokinetic profiles, such as enhanced solubility and bioavailability.[2] The position of substitution on the pyridine ring is critical in defining the molecule's interaction with biological targets. 4-substituted pyridines, in particular, have a rich history in drug development, with 4-aminopyridine (dalfampridine) being a notable example used to improve walking in patients with multiple sclerosis.[1][2] It functions by blocking potassium channels, highlighting the potential for 4-substituted pyridines to modulate ion channel activity.[2]

II. Strategic Synthesis of this compound

Given the absence of a reported synthesis for this compound, we propose two plausible synthetic routes based on well-established chemical transformations. The choice of strategy will depend on the availability of starting materials and the desired scale of synthesis.

Strategy 1: Ritter Reaction from a Tertiary Alcohol Precursor

The Ritter reaction is a classic and reliable method for the synthesis of N-alkyl amides from a nitrile and a carbocation source, typically a tertiary alcohol in the presence of a strong acid.[3][4] The resulting amide can then be hydrolyzed to the corresponding amine.

Ritter_Reaction_Pathway cluster_0 Precursor Synthesis cluster_1 Ritter Reaction & Hydrolysis 4_Bromopyridine 4-Bromopyridine Grignard_Formation Grignard Formation (Mg, THF) 4_Bromopyridine->Grignard_Formation 1. Acetone Acetone Acetone->Grignard_Formation 2. 2_4_pyridyl_2_propanol 2-(4-Pyridyl)-2-propanol Grignard_Formation->2_4_pyridyl_2_propanol Ritter_Reaction Ritter Reaction 2_4_pyridyl_2_propanol->Ritter_Reaction Acetonitrile Acetonitrile Acetonitrile->Ritter_Reaction Strong_Acid Strong Acid (e.g., H2SO4) Strong_Acid->Ritter_Reaction Intermediate_Amide N-(1-(pyridin-4-yl)-1-methylethyl)acetamide Ritter_Reaction->Intermediate_Amide Hydrolysis Hydrolysis (e.g., aq. HCl, heat) Intermediate_Amide->Hydrolysis Target_Molecule This compound Hydrolysis->Target_Molecule

Diagram 1: Proposed synthesis of this compound via a Ritter reaction.

Part A: Synthesis of 2-(4-Pyridyl)-2-propanol

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of 4-bromopyridine in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction. Gentle heating may be required.

  • Reaction with Acetone: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of anhydrous acetone in anhydrous THF dropwise with vigorous stirring.

  • Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-(4-pyridyl)-2-propanol.

Part B: Ritter Reaction and Hydrolysis

  • Ritter Reaction: In a flask equipped with a stirrer and a dropping funnel, dissolve 2-(4-pyridyl)-2-propanol in acetonitrile. Cool the solution in an ice bath and slowly add concentrated sulfuric acid. Allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH or KOH) to pH > 10.

  • Extraction: Extract the aqueous layer with dichloromethane or chloroform. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to obtain the crude N-(1-(pyridin-4-yl)-1-methylethyl)acetamide.

  • Hydrolysis: Reflux the crude amide in an aqueous solution of hydrochloric acid (e.g., 6 M) for 12-24 hours.

  • Isolation: Cool the reaction mixture and neutralize with a strong base. Extract the product with a suitable organic solvent. Dry the organic layer and concentrate under reduced pressure. The final product, this compound, can be purified by distillation under reduced pressure or by column chromatography.

Strategy 2: From 2-(4-Pyridyl)propanoic Acid

This strategy involves the conversion of a carboxylic acid to an amine, which can be achieved through various methods, such as the Curtius, Schmidt, or Hofmann rearrangements. The Curtius rearrangement, which proceeds through an acyl azide intermediate, is often a high-yielding and clean reaction.

Carboxylic_Acid_Route cluster_0 Precursor Synthesis cluster_1 Curtius Rearrangement 4_Picoline 4-Picoline Friedel_Crafts Friedel-Crafts Alkylation (AlCl3) 4_Picoline->Friedel_Crafts Ethyl_2_chloropropionate Ethyl 2-chloropropionate Ethyl_2_chloropropionate->Friedel_Crafts Ester_Precursor Ethyl 2-(4-pyridyl)propanoate Friedel_Crafts->Ester_Precursor Hydrolysis_Ester Hydrolysis (e.g., aq. NaOH) Ester_Precursor->Hydrolysis_Ester Acid_Precursor 2-(4-Pyridyl)propanoic acid Hydrolysis_Ester->Acid_Precursor Acyl_Azide_Formation Acyl Azide Formation (e.g., DPPA, Et3N) Acid_Precursor->Acyl_Azide_Formation Acyl_Azide Acyl Azide Intermediate Acyl_Azide_Formation->Acyl_Azide Rearrangement Thermal Rearrangement (in t-BuOH) Acyl_Azide->Rearrangement Boc_Protected_Amine tert-Butyl (1-(pyridin-4-yl)-1-methylethyl)carbamate Rearrangement->Boc_Protected_Amine Deprotection Deprotection (e.g., TFA or HCl) Boc_Protected_Amine->Deprotection Target_Molecule This compound Deprotection->Target_Molecule

Diagram 2: Proposed synthesis of this compound from 2-(4-pyridyl)propanoic acid.

Part A: Synthesis of 2-(4-Pyridyl)propanoic Acid

The synthesis of 2-(4-pyridyl)propanoic acid can be adapted from methods used for 2-(4-alkylphenyl)propanoic acids.[5]

  • Friedel-Crafts Alkylation: In a reaction vessel, combine 4-picoline and ethyl 2-chloropropionate in a suitable solvent such as toluene. Add anhydrous aluminum chloride portion-wise at a controlled temperature (-5 to 5 °C). Stir the reaction for an extended period (12-48 hours).[5]

  • Hydrolysis: Quench the reaction with water and extract the ethyl 2-(4-pyridyl)propanoate. Hydrolyze the ester using an aqueous solution of sodium hydroxide with heating. Acidify the reaction mixture to precipitate the 2-(4-pyridyl)propanoic acid. Filter and dry the solid product.

Part B: Curtius Rearrangement

  • Acyl Azide Formation: To a solution of 2-(4-pyridyl)propanoic acid in an anhydrous solvent (e.g., toluene), add triethylamine followed by diphenylphosphoryl azide (DPPA). Stir the reaction at room temperature until the acid is consumed.

  • Rearrangement and Trapping: Add tert-butanol to the reaction mixture and heat to reflux. The acyl azide will rearrange to an isocyanate, which is then trapped by tert-butanol to form the Boc-protected amine.

  • Deprotection: Remove the solvent under reduced pressure. Dissolve the crude Boc-protected amine in a suitable solvent (e.g., dichloromethane) and treat with trifluoroacetic acid or a solution of HCl in dioxane to remove the Boc protecting group.

  • Isolation: After the deprotection is complete, neutralize the reaction mixture and extract the product. Purify as described in Strategy 1.

III. Physicochemical Properties and Analytical Characterization

The physicochemical properties of this compound can be predicted based on its structure.

PropertyPredicted Value/Characteristic
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
Appearance Likely a colorless to pale yellow liquid or low-melting solid
Boiling Point Expected to be in the range of 200-250 °C at atmospheric pressure
Solubility Soluble in water and common organic solvents
pKa Expected to have two pKa values: one for the pyridine nitrogen (around 5-6) and one for the primary amine (around 9-10)

Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be suitable for purity determination and quantification. UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring (around 260 nm) would be appropriate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the two methyl groups, and a broad singlet for the amine protons.

    • ¹³C NMR will show distinct signals for the quaternary carbon attached to the pyridine ring and the amine group, as well as the carbons of the pyridine ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion peak [M+H]⁺ at m/z 137.11.

IV. Postulated Pharmacological Profile and Future Directions

The structural similarity of this compound to known bioactive molecules suggests several avenues for pharmacological investigation.

  • Ion Channel Modulation: Given that 4-aminopyridine is a potassium channel blocker, it is plausible that this compound could also interact with ion channels.[1][2] The introduction of the 2-aminopropyl group at the 4-position may alter the selectivity and potency for different channel subtypes.

  • Neurological Applications: The parent compound, 4-aminopyridine, is used in multiple sclerosis.[1][2] Derivatives of 4-aminopyridine have been investigated for their potential in treating other neurodegenerative disorders.[6] Therefore, evaluating the neuropharmacological effects of the title compound would be a logical starting point.

  • Receptor Binding Assays: The pyridine and amine moieties are common pharmacophores that can interact with a variety of receptors in the central nervous system. Screening against a panel of CNS targets, including aminergic receptors (e.g., serotonin, dopamine, norepinephrine) and glutamate receptors, could reveal novel activities.

V. Conclusion

While this compound remains a novel chemical entity, its synthesis is achievable through established synthetic organic chemistry principles. This guide provides two robust and detailed synthetic strategies, along with a framework for its characterization and pharmacological evaluation. The exploration of this and other novel pyridylalkylamines holds the potential to uncover new chemical probes and therapeutic leads, further cementing the importance of the pyridine scaffold in drug discovery. The path is now laid for researchers to synthesize, characterize, and unlock the potential of this intriguing molecule.

References

Introduction: The Significance of the Pyridine and Propylamine Moieties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-PYRIDYL)-2-PROPYLAMINE: Synthesis, Historical Context, and Projected Pharmacological Profile

This guide provides a comprehensive technical overview of this compound, a pyridine-containing propylamine derivative. In the absence of extensive dedicated historical documentation for this specific molecule, this document situates it within the broader context of medicinal chemistry, drawing parallels with structurally related compounds to project its synthetic pathways, historical discovery trajectory, and pharmacological potential. This analysis is grounded in the established principles of drug discovery and the well-documented history of related chemical classes, particularly monoamine oxidase inhibitors.

This compound (CAS 566155-76-8) is a heterocyclic amine featuring a pyridine ring attached to a propane backbone, with an amine group at the second position.[1] The pyridine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and its overall metabolic stability.[2] Similarly, the propylamine moiety is a classic pharmacophore, particularly in neuropharmacology, forming the core of many stimulants, antidepressants, and other centrally-acting agents. The combination of these two structural motifs suggests that this compound was likely synthesized and investigated as a potential neurologically active agent.

Historical Context and a Plausible Discovery Trajectory

The history of neuropharmacology is rich with serendipitous discoveries and subsequent rational drug design. The story of monoamine oxidase inhibitors (MAOIs) provides a compelling framework for understanding the likely origins of a compound like this compound.

The journey began in the early 1950s with iproniazid, a drug initially developed for tuberculosis.[3][4] Researchers observed that patients treated with iproniazid exhibited significant mood elevation.[4] Subsequent investigation revealed that iproniazid was a potent inhibitor of monoamine oxidase (MAO), an enzyme responsible for degrading neurotransmitters like serotonin, norepinephrine, and dopamine.[3] This led to the "monoamine theory of depression" and the first generation of MAOI antidepressants.[3][5]

However, these early, non-selective, and irreversible MAOIs were associated with significant side effects, most notably the "cheese effect"—a dangerous hypertensive crisis that could occur when patients consumed tyramine-rich foods.[3][6] This major drawback drove the next wave of research, which focused on developing safer alternatives. The discovery that MAO exists in two isoforms, MAO-A and MAO-B, was a critical turning point.[3] This allowed for the development of selective inhibitors, such as selegiline for MAO-B (used in Parkinson's disease), which had a much-improved safety profile.[3][6] Further refinement led to reversible inhibitors of MAO-A (RIMAs), like moclobemide, which offered an even greater margin of safety.[3]

It is within this era of rational drug design, from the 1970s onwards, that a compound like this compound was likely first synthesized. Medicinal chemists would have been systematically modifying known pharmacophores to improve selectivity and reduce side effects. The pyridine ring, being a bioisostere of a phenyl ring but with different electronic properties, would have been an attractive substitution to explore in amphetamine or phentermine analogues. The specific gem-dimethyl substitution on the carbon adjacent to the pyridine ring is a common strategy to increase metabolic stability and alter pharmacological activity.

Therefore, a plausible discovery trajectory for this compound would have been as part of a research program aimed at creating novel, selective MAOIs or other neuromodulatory agents with an improved therapeutic window.

Synthetic Pathways

Proposed Synthetic Workflow

A plausible and detailed protocol for the synthesis of this compound is outlined below. This method leverages a Beckmann rearrangement of an oxime, a classic transformation in organic chemistry.

Step 1: Oximation of 4-Acetylpyridine

  • Dissolve 4-acetylpyridine in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

  • Reflux the mixture for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture and pour it into ice water to precipitate the 4-acetylpyridine oxime.

  • Filter, wash with cold water, and dry the product.

Step 2: Beckmann Rearrangement to N-(pyridin-4-yl)acetamide

  • Add the dried 4-acetylpyridine oxime to polyphosphoric acid (PPA) or treat with p-toluenesulfonyl chloride in pyridine.[7]

  • Heat the mixture (e.g., to 100-120°C for PPA) for 1-2 hours.

  • Carefully pour the hot mixture onto crushed ice and neutralize with a strong base (e.g., NaOH) to precipitate the crude N-(pyridin-4-yl)acetamide.

  • Filter, wash with water, and recrystallize from a suitable solvent like ethanol.

Step 3: Hydrolysis to 4-Aminopyridine

  • Suspend the N-(pyridin-4-yl)acetamide in an aqueous solution of a strong acid (e.g., 6M HCl).

  • Reflux the mixture for 4-6 hours.

  • Cool the solution and neutralize with a base to precipitate 4-aminopyridine.

  • Extract the product into an organic solvent (e.g., chloroform), dry the organic layer, and evaporate the solvent.

Step 4: Reductive Amination to this compound

  • Dissolve 4-aminopyridine in a suitable solvent such as methanol or isopropanol.[8]

  • Add acetone, which will serve as the source of the propyl group.

  • Add a reducing agent, such as sodium cyanoborohydride or proceed with catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[8]

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Filter off the catalyst (if used) and evaporate the solvent.

  • Purify the final product, this compound, using column chromatography or distillation under reduced pressure.

Visualization of the Synthetic Pathway

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Oximation cluster_step2 Step 2: Beckmann Rearrangement cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Reductive Amination 4-Acetylpyridine 4-Acetylpyridine Oxime_Formation 4-Acetylpyridine Oxime 4-Acetylpyridine->Oxime_Formation + Hydroxylamine Hydroxylamine Hydroxylamine Beckmann N-(pyridin-4-yl)acetamide Oxime_Formation->Beckmann PPA or TsCl Hydrolysis 4-Aminopyridine Beckmann->Hydrolysis Acid Hydrolysis Reductive_Amination This compound Hydrolysis->Reductive_Amination + Acetone, Reductant Acetone Acetone

Caption: Proposed synthetic workflow for this compound.

Projected Pharmacological Profile

Based on its chemical structure, the primary hypothesis for the mechanism of action of this compound is the inhibition of monoamine oxidase.

Mechanism of Action: Monoamine Oxidase Inhibition

Monoamine oxidase is a mitochondrial enzyme that catalyzes the oxidative deamination of monoamines, playing a crucial role in regulating neurotransmitter levels.[6]

  • MAO-A: Primarily metabolizes serotonin and norepinephrine, and is the main target for antidepressant MAOIs.[3]

  • MAO-B: Primarily metabolizes phenylethylamine and is a key target for drugs treating Parkinson's disease, as it also metabolizes dopamine.[6]

The structural similarity of this compound to other MAOIs suggests it would bind to the active site of one or both MAO isoforms, preventing the breakdown of monoamine neurotransmitters. This would lead to an increase in their synaptic concentration, which is believed to be the basis of the antidepressant and other psychotropic effects of MAOIs.

Visualization of MAO Inhibition

MAO_Pathway cluster_synapse Synaptic Cleft & Neuron cluster_drug Pharmacological Intervention Neurotransmitters Monoamines (Serotonin, Dopamine, Norepinephrine) Receptors Postsynaptic Receptors Neurotransmitters->Receptors Binding & Signal MAO Monoamine Oxidase (MAO) (in Mitochondria) Neurotransmitters->MAO Degradation Metabolites Inactive Metabolites MAO->Metabolites Drug This compound Drug->MAO Inhibition

Caption: Mechanism of MAO inhibition in a neuron.

Experimental Protocol for Pharmacological Screening

To validate the projected pharmacological profile, a standard screening workflow would be employed.

1. In Vitro MAO Enzyme Inhibition Assay

  • Objective: To determine the potency and selectivity of this compound for MAO-A and MAO-B.

  • Methodology:

    • Obtain recombinant human MAO-A and MAO-B enzymes.

    • Prepare a range of concentrations of the test compound.

    • Incubate the enzymes with the compound for a set period.

    • Add a fluorescent or chromogenic substrate specific for each enzyme (e.g., kynuramine for both, or more specific substrates).

    • Measure the rate of product formation using a plate reader.

    • Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each isoform.

    • Determine the selectivity index (SI = IC50 for MAO-B / IC50 for MAO-A).

2. In Vivo Behavioral Models

  • Objective: To assess the potential antidepressant or anti-parkinsonian effects in animal models.

  • Methodology (for antidepressant activity):

    • Use a standard model like the Forced Swim Test or Tail Suspension Test in mice or rats.

    • Administer the compound orally or via injection at various doses.

    • After a set time, place the animals in the test apparatus.

    • Record the duration of immobility. A significant decrease in immobility time compared to a vehicle control group suggests antidepressant-like activity.

Quantitative Data and Potential Therapeutic Applications

While no specific quantitative data exists for this compound, we can project a target profile based on the goals of modern MAOI development.

ParameterTarget ValueRationale
MAO-A IC50 < 100 nMPotent inhibition for antidepressant effects.
MAO-B IC50 > 1000 nMHigh selectivity to avoid side effects.
Selectivity Index (B/A) > 100Ensures primary action on MAO-A, reducing the risk of hypertensive crisis.
Reversibility ReversibleA key safety feature; allows enzyme activity to recover, minimizing food/drug interactions.
Potential Applications:
  • Major Depressive Disorder: If shown to be a selective and reversible MAO-A inhibitor, its primary application would be in treating depression, especially atypical depression or treatment-resistant cases where MAOIs have shown particular efficacy.[3]

  • Anxiety Disorders: MAOIs are also effective in treating panic disorder and social phobia.[3]

  • Parkinson's Disease: If the compound were instead found to be a selective MAO-B inhibitor, it could be a candidate for treating Parkinson's disease, typically as an adjunct to levodopa therapy.[9]

Conclusion

This compound represents a fascinating case study in the logic of medicinal chemistry. While its specific history is not widely documented, its structure strongly suggests it originated from research programs aimed at developing novel neuropharmacological agents, likely within the lineage of monoamine oxidase inhibitors. By understanding the historical development of MAOIs—from non-selective, irreversible inhibitors to modern, selective, and reversible drugs—we can infer a plausible rationale for its synthesis and a clear path for its pharmacological evaluation. The proposed synthetic routes are based on robust, well-established chemical reactions, and the projected pharmacological screening workflow follows industry-standard protocols. Ultimately, empirical validation is required to confirm this scientifically-grounded projection, but the analysis presented here provides a comprehensive technical framework for understanding and further investigating this promising molecule.

References

A Technical Guide to the Physicochemical Characteristics of 2-pyridin-4-ylpropan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, a comprehensive understanding of a molecule's physicochemical properties is paramount. These characteristics are the bedrock upon which its pharmacokinetic and pharmacodynamic profiles are built, influencing everything from absorption and distribution to metabolic stability and target engagement. This guide provides an in-depth technical overview of 2-pyridin-4-ylpropan-2-amine, a heterocyclic amine of interest in medicinal chemistry.

As a Senior Application Scientist, the following sections are structured to provide not just data, but a causal understanding of why these properties are critical and how they are reliably determined. The protocols described are designed as self-validating systems, ensuring the generation of robust and reproducible data essential for advancing drug development programs.

Chemical Identity and Structure

The foundational step in characterizing any potential therapeutic agent is to unequivocally define its chemical identity.

  • IUPAC Name: 2-(pyridin-4-yl)propan-2-amine

  • Molecular Formula: C₈H₁₂N₂

  • Molecular Weight: 136.19 g/mol [1][2]

    • 2-(Pyridin-3-yl)propan-2-amine: 99980-40-2[1][2]

    • 2-(Pyridin-2-yl)propan-2-amine: 52568-28-2[3][4]

  • Canonical SMILES: CC(C)(N)c1ccncc1

The structure, rendered below using the DOT language for Graphviz, reveals a pyridine ring substituted at the 4-position with a propan-2-amine moiety. This arrangement has significant implications for the molecule's basicity, polarity, and steric profile.

Chemical structure of 2-pyridin-4-ylpropan-2-amine.

Ionization Constant (pKa): A Predictor of In Vivo Behavior

The pKa, the negative logarithm of the acid dissociation constant, is a critical parameter that governs the extent of ionization of a molecule at a given pH. For an amine, the pKa of its conjugate acid (pKaH) indicates its basicity.[5] This property profoundly influences a drug's solubility, permeability across biological membranes, and interaction with its target.

Importance in Drug Development
  • Solubility and Dissolution: The ionized form of a compound is generally more water-soluble. A basic compound like 2-pyridin-4-ylpropan-2-amine will be predominantly ionized in the acidic environment of the stomach, facilitating dissolution.

  • Membrane Permeability: The neutral, un-ionized form of a drug is typically more lipid-soluble and therefore more readily permeates cell membranes. The pKa dictates the ratio of ionized to un-ionized species in various physiological compartments (e.g., gut, blood, intracellular space), thereby controlling absorption and distribution.

  • Target Binding: The charge state of a molecule can be crucial for its interaction with the binding site of a protein target.

Experimental Determination of pKa

Potentiometric titration is a robust and widely used method for pKa determination.

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve compound in co-solvent (e.g., Methanol) B Dilute with water to known concentration A->B C Titrate with standardized acid (e.g., HCl) B->C D Monitor pH with calibrated electrode C->D E Plot pH vs. titrant volume D->E F Determine equivalence point E->F G Calculate pKa from half-equivalence point F->G

Workflow for pKa determination by potentiometric titration.

Protocol for Potentiometric pKa Determination:

  • Solution Preparation: Prepare a 0.01 M solution of 2-pyridin-4-ylpropan-2-amine in a co-solvent/water mixture (e.g., 50:50 methanol:water) to ensure solubility.

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter as the titrant is added in small increments.

  • Data Analysis: Plot the pH values against the volume of HCl added. The pKa corresponds to the pH at the half-equivalence point. For a molecule with two basic centers (the pyridine nitrogen and the primary amine), two pKa values will be determined.

Predicted pKa and Comparative Data

While experimental data for 2-pyridin-4-ylpropan-2-amine is not available, we can estimate its pKa values based on the known pKa of pyridine (pKa ≈ 5.2) and similar aliphatic amines (pKa ≈ 9-10). The pyridine nitrogen will be the less basic of the two nitrogen atoms.

Lipophilicity (logP/logD): A Key to Permeability and Beyond

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's pharmacokinetic properties. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter.

Significance in Drug Discovery
  • Absorption: Adequate lipophilicity is required for a drug to pass through the lipid bilayers of the intestinal epithelium.

  • Distribution: Lipophilicity influences the extent to which a drug distributes into tissues and crosses the blood-brain barrier.

  • Metabolism: Highly lipophilic compounds are more likely to be metabolized by cytochrome P450 enzymes.

  • Toxicity: High lipophilicity can sometimes be associated with non-specific toxicity and promiscuous binding to off-target proteins.

Experimental Determination of logP/logD

The shake-flask method is the gold standard for logP and logD determination.[6][7][8][9]

LogP_Shake_Flask_Workflow A Prepare saturated n-octanol and aqueous buffer (pH 7.4 for logD) B Dissolve a known amount of compound in one phase A->B C Combine phases in a flask and shake to equilibrium B->C D Separate the two phases (centrifugation) C->D E Measure compound concentration in each phase (e.g., by HPLC-UV) D->E F Calculate logP or logD E->F

Shake-flask method for logP/logD determination.

Protocol for Shake-Flask logD₇.₄ Determination:

  • Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4 and vice-versa.

  • Partitioning: Add a known amount of 2-pyridin-4-ylpropan-2-amine to a flask containing the two phases.

  • Equilibration: Shake the flask for a sufficient time (e.g., 24 hours) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Separate the n-octanol and aqueous phases, typically by centrifugation.

  • Quantification: Determine the concentration of the compound in each phase using a validated analytical method such as HPLC-UV.

  • Calculation: Calculate logD₇.₄ using the formula: logD₇.₄ = log₁₀([Concentration in n-octanol] / [Concentration in aqueous phase]).

Predicted logP and Comparative Data

Computational models can provide an estimate of logP. For 4-(propan-2-yl)pyridin-2-amine, a structural isomer, the predicted logP is 1.7872.[10] This suggests that 2-pyridin-4-ylpropan-2-amine is likely to have moderate lipophilicity.

CompoundPredicted XlogP3
2-(Pyridin-3-yl)propan-2-amine0.3[1]
2-(Pyridin-4-yl)propan-2-yl hydrazinecarboxylate0.2[11]

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. Poor solubility is a major challenge in drug development.

Importance of Solubility
  • Oral Bioavailability: For orally administered drugs, the compound must dissolve in the gastrointestinal fluids before it can be absorbed.

  • Formulation: Solubility dictates the types of formulations that can be developed (e.g., solutions, suspensions, solid dosage forms).

  • In Vitro Assays: Poor solubility can lead to inaccurate results in in vitro biological assays.

Experimental Determination of Thermodynamic Solubility

The equilibrium or thermodynamic solubility is determined using the shake-flask method.[12][13][14]

Protocol for Thermodynamic Solubility Measurement:

  • Sample Preparation: Add an excess amount of solid 2-pyridin-4-ylpropan-2-amine to a vial containing an aqueous buffer of a specific pH (e.g., pH 7.4).

  • Equilibration: Agitate the vial at a constant temperature (e.g., 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Filter the suspension to remove any undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Comparative Solubility Data

For the isomer 2-(pyridin-3-yl)propan-2-amine, a water solubility of 56 g/L at 25 °C has been reported.[2] Given the structural similarity, 2-pyridin-4-ylpropan-2-amine is also expected to have good aqueous solubility, particularly at lower pH values where it will be protonated.

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • Expected ¹H NMR signals:

    • Signals corresponding to the protons on the pyridine ring.

    • A singlet for the two methyl groups.

    • A singlet for the amine protons.

  • Expected ¹³C NMR signals:

    • Signals for the carbons of the pyridine ring.

    • A signal for the quaternary carbon attached to the nitrogen.

    • A signal for the methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural elucidation.[15]

  • Expected Molecular Ion: For 2-pyridin-4-ylpropan-2-amine, the expected exact mass is 136.1000 Da. The mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 137.1073.

Synthesis

A plausible synthetic route to 2-pyridin-4-ylpropan-2-amine could involve the reductive amination of 4-acetylpyridine.

Synthesis_Workflow A 4-Acetylpyridine D 2-pyridin-4-ylpropan-2-amine A->D B Amine Source (e.g., Ammonia, Hydroxylamine) B->D C Reducing Agent (e.g., Sodium Cyanoborohydride) C->D

Potential synthetic pathway via reductive amination.

Transaminase-mediated synthesis offers a green and stereoselective alternative for producing chiral amines from prochiral ketones.[16][17]

Conclusion

This technical guide has outlined the key physicochemical characteristics of 2-pyridin-4-ylpropan-2-amine and provided a framework for their experimental determination. A thorough understanding and robust measurement of these properties are indispensable for the successful development of this compound, or any new chemical entity, into a safe and effective therapeutic agent. The provided protocols and insights are intended to equip researchers with the necessary tools to generate high-quality data to drive informed decision-making in their drug discovery endeavors.

References

An In-depth Technical Guide to the Solubility and Stability of 2-(4-Pyridyl)-2-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Pyridyl)-2-propylamine is a heterocyclic compound featuring a pyridine ring and a tertiary amine functional group. Its structural resemblance to various biologically active molecules makes it a compound of interest for researchers in medicinal chemistry and drug development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its potential application in pharmaceutical formulations. This guide provides a comprehensive overview of the key solubility and stability characteristics of this compound, offering field-proven insights and detailed experimental protocols for its analysis.

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is crucial for predicting its behavior in various environments.

PropertyValueSource
Molecular Formula C₈H₁₂N₂[1]
Molecular Weight 136.19 g/mol [1]
Appearance Colorless to pale yellow liquid (predicted)N/A
Boiling Point 236.8 °C at 760 mmHg (predicted)[1]
Density 0.998 g/cm³ (predicted)[1]
pKa (Predicted in the range of 9.5-11.0 for the amine group)[2]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. As an amine, the aqueous solubility of this compound is expected to be highly pH-dependent.[3][4]

Illustrative Solubility Data

The following table presents plausible solubility data for this compound in various solvents, reflecting its anticipated chemical nature. This data is for illustrative purposes to guide formulation development.

SolventSolubility (mg/mL) at 25°CPolarity IndexRationale
Water (pH 3.0)> 10010.2Protonation of the amine and pyridine nitrogen leads to high aqueous solubility.[5]
Water (pH 7.4)~ 1510.2Partial ionization contributes to moderate solubility.
Water (pH 10.0)< 110.2The free base is less polar, resulting in lower aqueous solubility.[3]
Ethanol> 1005.2Soluble due to hydrogen bonding capabilities.
Propylene Glycol> 1006.8Miscible due to its polar nature and ability to form hydrogen bonds.
Dichloromethane> 503.1Good solubility is expected for the free base in a moderately polar organic solvent.
Hexane< 0.10.1Insoluble in non-polar solvents.
Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the shake-flask method, a gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water at various pH values, ethanol, propylene glycol)

  • Scintillation vials

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a scintillation vial containing a known volume (e.g., 5 mL) of the test solvent. The excess solid should be clearly visible.

    • Prepare each solvent system in triplicate.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow for the settling of undissolved solids.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation:

    • Calculate the solubility in mg/mL using the concentration obtained from the HPLC analysis and the dilution factor.

Stability Profile

Assessing the chemical stability of this compound is crucial for determining its shelf-life and identifying potential degradation products.[6] Forced degradation studies are essential for this purpose.[7][8]

Forced Degradation Studies

Forced degradation, or stress testing, is designed to accelerate the degradation of a drug substance to predict its long-term stability and to develop stability-indicating analytical methods.[9]

Hydrolytic Stability:

  • Conditions: The compound is exposed to acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) conditions at elevated temperatures (e.g., 60°C).

  • Rationale: To evaluate susceptibility to hydrolysis across a range of pH values. The pyridine ring can be susceptible to nucleophilic attack, and the amine group's reactivity can be pH-dependent.

Oxidative Stability:

  • Conditions: The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

  • Rationale: To assess the potential for oxidative degradation. The pyridine ring and the aliphatic chain are potential sites of oxidation.[10]

Photostability:

  • Conditions: The compound, in both solid and solution states, is exposed to a combination of visible and UV light as per ICH Q1B guidelines.[11][12][13][14][15] This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Rationale: To determine if the compound is light-sensitive, which would necessitate protective packaging. Pyridine-containing compounds can be susceptible to photochemical reactions.

Thermal Stability:

  • Conditions: The solid compound is exposed to dry heat at an elevated temperature (e.g., 80°C) for an extended period.

  • Rationale: To evaluate the solid-state stability of the compound and its susceptibility to thermal decomposition.[16]

Illustrative Forced Degradation Results
ConditionObservationPotential Degradants
0.1 M HCl, 60°C, 24hMinor degradation (<5%)Hydroxylated pyridines
Water, 60°C, 24hNo significant degradationN/A
0.1 M NaOH, 60°C, 24hModerate degradation (~15%)Ring-opened products
3% H₂O₂, RT, 24hSignificant degradation (>20%)N-oxides, hydroxylated species
Light (ICH Q1B)Minor degradation (<5%) in solutionPhotodimers, oxidized products
Dry Heat (80°C), 7 daysNo significant degradationN/A

Analytical Methodologies

A robust, stability-indicating analytical method is essential for accurately quantifying this compound and its degradation products.[17][18]

Protocol: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Experimental Workflow for Stability Analysis

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Data Evaluation API This compound Solution Prepare Solutions in Relevant Media API->Solution Solid Solid State Sample API->Solid Hydrolysis Hydrolysis (Acid, Base, Neutral) Solution->Hydrolysis Oxidation Oxidation (H2O2) Solution->Oxidation Photostability Photostability (ICH Q1B) Solution->Photostability Solid->Photostability Thermal Thermal Stress (Dry Heat) Solid->Thermal HPLC Stability-Indicating HPLC-PDA Hydrolysis->HPLC Oxidation->HPLC Photostability->HPLC Thermal->HPLC Characterization LC-MS for Impurity Identification HPLC->Characterization Quantification Quantify Parent & Degradants HPLC->Quantification Pathway Elucidate Degradation Pathways Characterization->Pathway Report Generate Stability Report Quantification->Report Pathway->Report G cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (Basic) cluster_photolytic Photolytic Degradation Parent This compound N_Oxide Pyridine N-Oxide Parent->N_Oxide H2O2 Hydroxylamine N-Hydroxylamine Parent->Hydroxylamine H2O2 Ring_Opened Ring-Opened Amide Parent->Ring_Opened OH- / H2O Photodimer Photodimer Parent->Photodimer UV/Vis Light

References

An In-depth Technical Guide to the Analogs and Derivatives of 2-(4-Pyridyl)-2-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(4-pyridyl)-2-propylamine, a pyridine analog of the well-known pharmaceutical agent phentermine. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, structure-activity relationships (SAR), and pharmacological profile of this compound class. By leveraging established synthetic methodologies and drawing logical inferences from its close structural analog, phentermine, we present a framework for the exploration and development of novel derivatives with potential therapeutic applications.

Introduction: The Pyridine Moiety as a Phenyl Bioisostere

The substitution of a phenyl ring with a pyridine ring is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. The nitrogen atom in the pyridine ring can alter a molecule's polarity, basicity, and ability to form hydrogen bonds, which in turn can influence its solubility, metabolic stability, and target engagement.[1]

This compound (also known as α,α-dimethyl-4-pyridinemethenamine) is the direct pyridine analog of phentermine (α,α-dimethylphenethylamine), a widely used anorectic agent.[2] Phentermine functions as a norepinephrine-dopamine releasing agent, leading to its effects as a psychostimulant and appetite suppressant.[3] Given this close structural relationship, this compound and its derivatives are of significant interest for their potential to exhibit similar or improved pharmacological profiles, possibly with a modified side-effect profile or pharmacokinetic properties.

Synthesis of the this compound Scaffold

While a specific, dedicated synthesis for this compound is not extensively documented in readily available literature, several established synthetic routes for analogous 2-aryl-2-propylamines can be logically adapted. The key challenge lies in the formation of the quaternary α-carbon and the introduction of the primary amine. Two classical and highly applicable methods are the Ritter and Leuckart reactions.

Proposed Synthetic Pathway via the Ritter Reaction

The Ritter reaction is a powerful method for converting tertiary alcohols or alkenes into N-alkyl amides using a nitrile in the presence of a strong acid.[4] The resulting amide can then be hydrolyzed to the corresponding primary amine. This pathway is highly plausible for the synthesis of this compound, starting from the readily available 2-(4-pyridyl)-2-propanol.

Experimental Protocol: Synthesis of this compound via the Ritter Reaction

Step 1: Synthesis of N-(2-(4-pyridyl)propan-2-yl)acetamide

  • To a stirred solution of 2-(4-pyridyl)-2-propanol (1 equivalent) in acetonitrile (used as both reactant and solvent) at 0 °C, slowly add concentrated sulfuric acid (2-3 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is basic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-(4-pyridyl)propan-2-yl)acetamide.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Step 2: Hydrolysis to this compound

  • Reflux the N-(2-(4-pyridyl)propan-2-yl)acetamide from Step 1 in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH) for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture and, if acidic, basify with a strong base to a pH > 12.

  • Extract the product with an organic solvent.

  • Dry the combined organic extracts, filter, and concentrate to yield the crude this compound.

  • Purify the final product by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Ritter_Reaction_Pathway start 2-(4-Pyridyl)-2-propanol intermediate1 Tertiary Carbocation start->intermediate1 H2SO4 intermediate2 Nitrilium Ion intermediate1->intermediate2 Acetonitrile amide N-(2-(4-pyridyl)propan-2-yl)acetamide intermediate2->amide H2O Workup product This compound amide->product Acid/Base Hydrolysis

Caption: Proposed Ritter reaction pathway for the synthesis of this compound.

Proposed Synthetic Pathway via the Leuckart Reaction

The Leuckart reaction provides a direct route to amines through the reductive amination of ketones using ammonium formate or formamide.[5] This method is well-suited for the synthesis of this compound starting from 4-acetylpyridine.

Experimental Protocol: Synthesis of this compound via the Leuckart Reaction

  • In a round-bottom flask equipped with a reflux condenser, combine 4-acetylpyridine (1 equivalent) with ammonium formate (excess, e.g., 3-5 equivalents).

  • Heat the mixture to 160-180 °C for several hours. The reaction can be monitored by TLC for the consumption of the starting ketone.

  • After the reaction is complete, cool the mixture and add a strong acid (e.g., concentrated HCl) and heat to reflux to hydrolyze the intermediate formamide.

  • Cool the reaction mixture and basify with a strong base (e.g., NaOH pellets or concentrated solution) to a pH > 12.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Filter and concentrate the solvent to obtain the crude amine.

  • Purify the product by vacuum distillation or salt formation and recrystallization.

Leuckart_Reaction_Pathway start 4-Acetylpyridine intermediate1 Iminium Ion start->intermediate1 Ammonium Formate, Heat intermediate2 N-formyl derivative intermediate1->intermediate2 Hydride transfer from Formate product This compound intermediate2->product Acid Hydrolysis Mechanism_of_Action compound This compound transporter DAT/NET Transporters compound->transporter Interacts with presynaptic Presynaptic Neuron vesicles Vesicles (DA/NE) transporter->vesicles Reverses transport synapse Synaptic Cleft vesicles->synapse Increases DA/NE release receptors DA/NE Receptors synapse->receptors Activates postsynaptic Postsynaptic Neuron receptors->postsynaptic Signal Transduction

References

Methodological & Application

Application Notes and Protocols for 2-(4-PYRIDYL)-2-PROPYLAMINE

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, purification, characterization, and potential applications of 2-(4-PYRIDYL)-2-PROPYLAMINE. The protocols detailed herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deep understanding of the experimental choices.

Introduction

This compound is a pyridine-containing organic compound with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring and a tertiary amine, makes it an interesting candidate for biological screening. The pyridine moiety is a common scaffold in many biologically active compounds, and the propylamine side chain can influence its pharmacokinetic and pharmacodynamic properties. This document outlines a reliable experimental protocol for the synthesis and characterization of this compound, starting from commercially available precursors.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a three-step process starting from 4-acetylpyridine. The overall synthetic pathway is depicted below.

Synthesis_Overview cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Ritter Reaction cluster_2 Step 3: Amide Hydrolysis A 4-Acetylpyridine B 2-(4-Pyridyl)-2-propanol A->B CH3MgBr, Dry Ether C N-(2-(4-pyridyl)propan-2-yl)acetamide B->C CH3CN, H2SO4 D This compound C->D aq. HCl, Reflux

Caption: Overall synthetic scheme for this compound.

Part 1: Synthesis of 2-(4-Pyridyl)-2-propanol (Precursor)

The initial step involves the synthesis of the tertiary alcohol precursor, 2-(4-pyridyl)-2-propanol, via a Grignard reaction between 4-acetylpyridine and methylmagnesium bromide.

Experimental Protocol

Materials:

  • 4-Acetylpyridine

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium.

  • Add a solution of methyl iodide (1.2 eq) in anhydrous diethyl ether to the dropping funnel. Add a small portion of the methyl iodide solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a gentle reflux.

  • Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (methylmagnesium iodide).

  • Grignard Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve 4-acetylpyridine (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the 4-acetylpyridine solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 2-(4-pyridyl)-2-propanol. The product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Parameter Value
Reactants 4-Acetylpyridine, Methylmagnesium iodide
Solvent Anhydrous Diethyl Ether
Temperature 0 °C to Room Temperature
Reaction Time 2.5 hours
Work-up Saturated aqueous NH4Cl quench
Purification Column Chromatography (Silica, Hexane/EtOAc)

Part 2: Synthesis of this compound

This part details the two-step conversion of 2-(4-pyridyl)-2-propanol to the final product.

Step 2.1: Ritter Reaction to form N-(2-(4-pyridyl)propan-2-yl)acetamide

The Ritter reaction is a powerful method for the synthesis of N-alkyl amides from nitriles and carbocation precursors.[1][2] In this step, the tertiary alcohol is protonated by a strong acid to form a stable carbocation, which is then trapped by acetonitrile.

Ritter_Reaction cluster_0 Carbocation Formation cluster_1 Nucleophilic Attack cluster_2 Hydrolysis A 2-(4-Pyridyl)-2-propanol B Tertiary Carbocation A->B H2SO4 C Nitrilium Ion B->C Acetonitrile D N-(2-(4-pyridyl)propan-2-yl)acetamide C->D H2O

Caption: Mechanism of the Ritter Reaction.

Experimental Protocol:

Materials:

  • 2-(4-Pyridyl)-2-propanol

  • Acetonitrile

  • Concentrated Sulfuric Acid

  • Ice bath

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-(4-pyridyl)-2-propanol (1.0 eq) in an excess of acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid (2.0 eq) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture slowly into a beaker of crushed ice and then carefully neutralize with a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude N-(2-(4-pyridyl)propan-2-yl)acetamide. This intermediate can be used in the next step without further purification or can be purified by column chromatography.

Step 2.2: Acidic Hydrolysis of the Amide

The final step is the hydrolysis of the N-acetyl intermediate to yield the primary amine.[3]

Experimental Protocol:

Materials:

  • N-(2-(4-pyridyl)propan-2-yl)acetamide

  • 6 M Hydrochloric acid

  • Sodium hydroxide solution (10 M)

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask containing the crude N-(2-(4-pyridyl)propan-2-yl)acetamide, add 6 M hydrochloric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the hydrolysis by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Work-up: Carefully basify the acidic solution with 10 M sodium hydroxide solution until the pH is greater than 12.

  • Extract the aqueous layer with dichloromethane (4 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude this compound.

Part 3: Purification and Characterization

Purification Protocol

The crude this compound can be purified by column chromatography. Due to the basic nature of the amine, it is advisable to use deactivated silica gel or an amine-functionalized stationary phase to prevent tailing and improve separation.[4][5]

Column Chromatography:

  • Stationary Phase: Silica gel deactivated with triethylamine (prepare by flushing the column with a 5% triethylamine in hexane solution, followed by the eluent).

  • Eluent: A gradient of dichloromethane and methanol (e.g., 100:0 to 95:5).

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain this compound as an oil or low-melting solid.

Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (Predicted): The proton NMR spectrum is expected to show signals for the pyridine ring protons (two doublets in the aromatic region), a singlet for the two methyl groups, and a broad singlet for the amine protons.

    • δ ~8.5 ppm (d, 2H, protons ortho to N)

    • δ ~7.3 ppm (d, 2H, protons meta to N)

    • δ ~1.6 ppm (s, 6H, two CH₃ groups)

    • δ ~1.5 ppm (br s, 2H, NH₂)

  • ¹³C NMR (Predicted): The carbon NMR spectrum should display signals for the pyridine ring carbons, the quaternary carbon, and the methyl carbons.

    • δ ~150 ppm (C ortho to N)

    • δ ~121 ppm (C meta to N)

    • δ ~155 ppm (C para to N)

    • δ ~50 ppm (quaternary C)

    • δ ~29 ppm (CH₃)

2. Mass Spectrometry (MS):

  • Expected Molecular Ion: For C₈H₁₂N₂, the expected [M]⁺ is at m/z = 136.10.

  • Major Fragmentation Pattern: A characteristic fragmentation would be the loss of a methyl group to form a stable ion at m/z = 121.09.[6][7]

3. High-Performance Liquid Chromatography (HPLC):

  • A reverse-phase HPLC method can be developed for purity analysis.[8][9]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with a buffer (e.g., 0.1% trifluoroacetic acid or ammonium formate).

  • Detection: UV at 254 nm.

Part 4: Application Notes

Potential Biological Activities

While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs suggest several potential areas for pharmacological investigation. Pyridylalkylamine derivatives are known to exhibit a wide range of biological activities.

  • CNS Activity: The pyridine ring is a common feature in many centrally acting agents. This compound could be screened for its affinity for various receptors in the central nervous system.

  • Antimicrobial Activity: Pyridine derivatives have been reported to possess antibacterial and antifungal properties.

  • Enzyme Inhibition: The structure could serve as a scaffold for designing inhibitors of various enzymes.

This compound represents a novel chemical entity that can be included in screening libraries for drug discovery programs. Its straightforward synthesis allows for the generation of analogues for structure-activity relationship (SAR) studies.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Grignard reagents are highly reactive and moisture-sensitive. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • The final amine product should be handled with care, as many amines are toxic and can be absorbed through the skin.

References

Application Notes and Protocols for the Cellular Investigation of 2-(4-PYRIDYL)-2-PROPYLAMINE

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyridine Scaffolds

The pyridine ring is a fundamental heterocyclic motif that constitutes the structural core of numerous bioactive molecules and pharmaceuticals. Its presence is associated with a wide array of pharmacological activities, including anticancer, antimalarial, and anti-tubercular properties.[1][2][3][4][5] Derivatives of 2-aminopyridine, for instance, are integral to drugs like Piroxicam and are explored for their potential as anticonvulsants and anticancer agents.[2] This document provides a comprehensive guide for the initial in vitro characterization of a novel pyridine-containing compound, 2-(4-PYRIDYL)-2-PROPYLAMINE, in a cell culture setting. The protocols outlined herein are designed to establish a foundational understanding of its cytotoxic potential and to probe its hypothetical mechanism of action.

Hypothesized Mechanism of Action: A Framework for Investigation

Based on the established activities of structurally related pyridine derivatives, we can hypothesize a plausible mechanism of action for this compound to guide our experimental approach. Many pyridine-containing compounds have been shown to exhibit potent cytotoxic effects against various cancer cell lines by acting as topoisomerase II inhibitors.[4][5] Topoisomerase II is a crucial enzyme that alters DNA topology and is essential for DNA replication and transcription. Its inhibition leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis.

Therefore, for the purpose of this guide, we will proceed with the hypothesis that This compound induces cytotoxicity in cancer cells by functioning as a topoisomerase II poison, leading to the activation of the intrinsic apoptotic pathway. The following protocols are designed to test this hypothesis.

G cluster_0 Cellular Environment Compound Compound Topoisomerase_II Topoisomerase II Compound->Topoisomerase_II Inhibition DNA_Damage DNA Double-Strand Breaks Topoisomerase_II->DNA_Damage Accumulation of Apoptosis Apoptosis DNA_Damage->Apoptosis Induction of

Caption: Hypothesized signaling pathway for this compound.

PART 1: Compound Handling and Preparation

Safety Precautions

As a novel compound with limited toxicological data, this compound should be handled with care. Safety data sheets for structurally similar compounds, such as 4-methyl-2-pyridylamine and propylamine, indicate potential hazards including toxicity upon ingestion, skin contact, or inhalation, and the risk of severe skin and eye damage.[6][7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling the powdered form of the compound.[6][7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]

Preparation of Stock Solution

To ensure accurate and reproducible results, it is crucial to prepare a high-concentration stock solution that can be serially diluted to the desired working concentrations.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical tubes (1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Determine Molecular Weight: The molecular weight of this compound is essential for calculating the mass required for the stock solution.

  • Weighing: In a sterile microcentrifuge tube, carefully weigh out a precise amount of the compound (e.g., 5 mg).

  • Solubilization: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (≤ 37°C) may be necessary.

  • Sterilization: While DMSO at high concentrations is generally sterile, the stock solution can be filter-sterilized through a 0.22 µm syringe filter if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

PART 2: In Vitro Biological Evaluation

Cell Line Selection and Maintenance

Based on studies of other cytotoxic pyridine derivatives, a panel of human cancer cell lines is recommended for initial screening.[4][5]

Cell Line Cancer Type Recommended Culture Medium
HCT116 Colorectal CarcinomaMcCoy's 5A Medium + 10% FBS + 1% Pen/Strep
K562 Chronic Myelogenous LeukemiaRPMI-1640 Medium + 10% FBS + 1% Pen/Strep
MCF-7 Breast AdenocarcinomaEagle's Minimum Essential Medium + 10% FBS + 1% Pen/Strep + 0.01 mg/mL bovine insulin

General Cell Culture Protocol:

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-4 days, or when they reach 80-90% confluency, using standard trypsinization techniques for adherent cells (HCT116, MCF-7) or by dilution for suspension cells (K562).

  • Regularly check for mycoplasma contamination.

G Start Start Stock Prepare Compound Stock Start->Stock Seed Seed Cells in Plates Stock->Seed Treat Treat with Compound Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Assay Perform Assay Incubate->Assay Analyze Analyze Data Assay->Analyze End End Analyze->End

Caption: General experimental workflow for in vitro compound testing.

Protocol: Cell Viability (MTT) Assay

This assay determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • 96-well cell culture plates

  • Selected cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO-treated) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve to determine the IC50 value.

Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

  • Phosphate-buffered saline (PBS)

  • Binding buffer (provided in the kit)

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of binding buffer and analyze the cells immediately by flow cytometry.

PART 3: Data Presentation and Interpretation

IC50 Determination

The results from the MTT assay should be tabulated for clarity.

Cell Line IC50 (µM) after 48h IC50 (µM) after 72h
HCT116[Insert Value][Insert Value]
K562[Insert Value][Insert Value]
MCF-7[InsertValue][Insert Value]

A lower IC50 value indicates higher cytotoxic potency. These values are critical for designing subsequent mechanistic studies.

Interpreting Apoptosis Data

The flow cytometry data will provide a quantitative measure of apoptosis induction.

  • Annexin V- / PI- (Lower Left Quadrant): Viable cells

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

A significant increase in the population of Annexin V-positive cells in the treated samples compared to the control would support the hypothesis that this compound induces apoptosis.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro evaluation of this compound. The successful execution of these protocols will establish its cytotoxic potential and provide initial evidence for its mechanism of action. Should the results support the hypothesis of apoptosis induction via topoisomerase II inhibition, further experiments would be warranted. These could include Western blotting for key apoptotic proteins (e.g., cleaved Caspase-3, PARP, Bcl-2 family members) and direct assays for topoisomerase II activity. The exploration of novel pyridine derivatives like this compound is a promising avenue in the ongoing search for new therapeutic agents.

References

Methodological Blueprint for the In Vivo Characterization of Novel Pyridinyl-Amine Compounds, Exemplified by 2-pyridin-4-ylpropan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The discovery of novel small molecules necessitates a robust and reproducible framework for in vivo evaluation. This guide provides a comprehensive set of protocols for the initial preclinical characterization of 2-pyridin-4-ylpropan-2-amine, a representative pyridinyl-amine compound, in mouse models. While specific in vivo data for this molecule is not extensively available in public literature, the methodologies outlined here are based on established, field-proven standards for pharmacokinetic, pharmacodynamic, and toxicological assessment of novel chemical entities.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, explaining the scientific rationale behind experimental choices, and providing templates for data presentation to ensure scientific integrity and logical progression from early formulation to initial safety and efficacy profiling.

Introduction: The Pyridinyl-Amine Scaffold and the Need for a Standardized In Vivo Cascade

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates due to its ability to engage in hydrogen bonding and serve as a bioisostere for a phenyl ring.[4] When combined with an amine functional group, as in 2-pyridin-4-ylpropan-2-amine, the resulting molecule possesses physicochemical properties that suggest potential bioactivity, particularly within the central nervous system (CNS).[5][6] The in vivo characterization of such a novel compound is a critical step to bridge the gap between chemical synthesis and clinical potential.

This document outlines a tiered, logical workflow for the initial in vivo assessment of 2-pyridin-4-ylpropan-2-amine in mice. The protocols are designed to be self-validating, incorporating necessary controls and clear endpoints. We will proceed through three core stages:

  • Pharmacokinetic (PK) Profiling: To understand "what the body does to the drug."[7]

  • Pharmacodynamic (PD) Assessment: To investigate "what the drug does to the body," using a hypothetical CNS-related target.[8]

  • Acute Tolerability & Safety: To establish a preliminary safety window.[9][10]

All animal experiments described must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC), adhering to all local and national ethical guidelines for animal welfare.[1][11]

Part 1: Pre-formulation and Vehicle Selection

Protocol 1: Vehicle Screening for Oral (P.O.) and Intravenous (I.V.) Administration

  • Objective: To identify a vehicle that achieves a target concentration (e.g., 1-5 mg/mL) of 2-pyridin-4-ylpropan-2-amine in a clear solution or a fine, homogenous suspension.

  • Materials: 2-pyridin-4-ylpropan-2-amine, USP-grade vehicles (Saline, 5% Dextrose in Water (D5W), PEG400, Tween 80, Carboxymethylcellulose (CMC)), vortex mixer, pH meter.

  • Methodology:

    • Weigh 10 mg of the compound into separate glass vials.

    • Add 1 mL of each test vehicle to a vial.

    • Vortex vigorously for 2 minutes.

    • Visually inspect for solubility. If not dissolved, sonicate for 10 minutes.

    • For promising vehicles, check the pH and adjust towards neutral (pH 6.5-7.5) if necessary, as extreme pH can cause irritation.

    • Observe the final preparation for 4 hours at room temperature for any signs of precipitation.

Data Presentation:

Vehicle CompositionTarget Conc. (mg/mL)Visual Result (4 hr)pHRemarks
100% Saline10Insoluble7.2-
10% PEG400 / 90% Saline10Solution7.1Suitable for I.V.
0.5% CMC / 0.1% Tween 80 in Water10Fine Suspension7.0Suitable for P.O.

Part 2: Pharmacokinetic (PK) Profiling in Mice

Rationale: A PK study is essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Key parameters like maximum concentration (Cmax), time to Cmax (Tmax), half-life (t1/2), and Area Under the Curve (AUC) dictate the dosing regimen for subsequent efficacy studies.[7][13] Conducting both I.V. and P.O. arms allows for the calculation of absolute oral bioavailability (%F).

Experimental Workflow: Mouse Pharmacokinetics

G cluster_iv Intravenous (I.V.) Group cluster_po Oral (P.O.) Group IV_Dose Dose (e.g., 2 mg/kg) via tail vein IV_Sample Blood Sampling (Serial or Terminal) Timepoints: 5, 15, 30, 60, 120, 240 min IV_Dose->IV_Sample Plasma Process Blood to Plasma IV_Sample->Plasma PO_Dose Dose (e.g., 10 mg/kg) via oral gavage PO_Sample Blood Sampling (Serial or Terminal) Timepoints: 15, 30, 60, 120, 240, 480 min PO_Dose->PO_Sample PO_Sample->Plasma Prep Acclimatize Mice (C57BL/6, n=3/timepoint) Prep->IV_Dose Prep->PO_Dose LCMS LC-MS/MS Analysis (Quantify Compound Concentration) Plasma->LCMS PK_Analysis Pharmacokinetic Modeling (Calculate Cmax, Tmax, AUC, t1/2, %F) LCMS->PK_Analysis

Caption: Workflow for a discrete sampling mouse PK study.

Protocol 2: Single-Dose Pharmacokinetic Study in C57BL/6 Mice

  • Objective: To determine the plasma concentration-time profile and key PK parameters of 2-pyridin-4-ylpropan-2-amine following I.V. and P.O. administration.

  • Animals: Male C57BL/6 mice, 8-10 weeks old. Use n=3 mice per timepoint for a terminal bleed design.

  • Dosing:

    • I.V. Group: 2 mg/kg in a suitable I.V. vehicle (e.g., 10% PEG400 in saline).

    • P.O. Group: 10 mg/kg in a suitable P.O. vehicle (e.g., 0.5% CMC).

  • Blood Sampling:

    • At designated timepoints (e.g., I.V.: 0.08, 0.25, 0.5, 1, 2, 4 hr; P.O.: 0.25, 0.5, 1, 2, 4, 8 hr), collect ~100 µL of blood via cardiac puncture (terminal) into tubes containing K2EDTA anticoagulant.

    • Immediately place samples on ice.

  • Sample Processing:

    • Centrifuge blood at 4,000 x g for 10 minutes at 4°C to separate plasma.

    • Transfer plasma to a new set of labeled tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Develop a sensitive and specific LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the quantification of 2-pyridin-4-ylpropan-2-amine in plasma.

    • Analyze plasma samples against a standard curve.

  • Data Analysis:

    • Plot mean plasma concentration vs. time for each route.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.

Data Presentation:

ParameterI.V. Route (2 mg/kg)P.O. Route (10 mg/kg)
Cmax (ng/mL)1250850
Tmax (hr)0.080.5
AUC (0-t) (ng*hr/mL)18753750
t1/2 (hr)1.52.0
Oral Bioavailability (%F)-40%

Part 3: Pharmacodynamic (PD) Assessment

Rationale: Given the structural motifs of 2-pyridin-4-ylpropan-2-amine, a plausible hypothesis is that it modulates CNS activity.[14][15] Many substituted pyridines interact with neuronal nicotinic acetylcholine receptors (nAChRs) or other CNS targets.[6][16] A locomotor activity test is a simple, robust method to assess general CNS stimulant or depressant effects.[17][18]

Hypothetical Signaling Pathway

G Compound 2-pyridin-4-ylpropan-2-amine Receptor Hypothetical CNS Target (e.g., nAChR α4β2) Compound->Receptor Agonist Binding Neuron Postsynaptic Neuron Receptor->Neuron Activates Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) Receptor->Ion_Channel Conformational Change Depolarization Membrane Depolarization Ion_Channel->Depolarization NT_Release Dopamine Release (in Nucleus Accumbens) Depolarization->NT_Release Locomotion Increased Locomotor Activity NT_Release->Locomotion

Caption: Hypothetical pathway for CNS stimulant activity.

Protocol 3: Open Field Locomotor Activity Test in Mice

  • Objective: To evaluate the effect of 2-pyridin-4-ylpropan-2-amine on spontaneous locomotor activity.[19][20]

  • Animals: Male CD-1 mice, 8-10 weeks old (n=8-10 per group).

  • Apparatus: Open field arenas (e.g., 40x40 cm) equipped with infrared beam grids connected to a computer for automated tracking.[17]

  • Procedure:

    • Acclimate mice to the testing room for at least 60 minutes before the experiment.[18]

    • Administer the compound or vehicle intraperitoneally (I.P.) or orally (P.O.) based on PK data. Doses should be selected to bracket the expected therapeutic range (e.g., 1, 3, 10 mg/kg).

    • Immediately after dosing, place each mouse into the center of an open field arena.[17]

    • Record locomotor activity (total distance traveled, rearing counts, etc.) continuously for 60 minutes.

    • Clean the arenas thoroughly with 70% ethanol between subjects to remove olfactory cues.[20]

  • Data Analysis:

    • Analyze data in time bins (e.g., 5-minute intervals) to observe the onset and duration of effect.

    • Compare the total distance traveled over the 60-minute session between dose groups and the vehicle control group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).

Data Presentation:

Treatment Group (P.O.)Dose (mg/kg)Total Distance Traveled (cm, 60 min)
Vehicle (0.5% CMC)015,250 ± 1,100
Compound116,100 ± 1,250
Compound322,500 ± 1,800
Compound1028,900 ± 2,100**
p < 0.05, *p < 0.01 vs. Vehicle

Part 4: Acute Toxicity and Tolerability Assessment

Rationale: An acute dose-range finding study is crucial for identifying the Maximum Tolerated Dose (MTD) and observing potential signs of toxicity.[21][22] The modified Irwin test is a standardized, systematic method for comprehensively assessing the behavioral and physiological state of a mouse after compound administration.[23][24][25]

Experimental Workflow: Acute Tolerability Assessment

G Start Select Dose Range (e.g., 10, 30, 100, 300 mg/kg) Dose Administer Single Dose (P.O.) (n=3-5 mice/group) Start->Dose Observe Irwin Test / FOB Observation (at Tmax and multiple timepoints, e.g., 1, 4, 24 hr) Dose->Observe Record Record Clinical Signs: - CNS (tremors, ataxia) - Autonomic (salivation) - General (body weight) Observe->Record Endpoint Determine MTD (Highest dose with no mortality and acceptable clinical signs) Record->Endpoint

Caption: Workflow for a dose-range finding study.

Protocol 4: Single-Dose Escalation and Irwin Test in Mice

  • Objective: To determine the acute toxicity profile and MTD of 2-pyridin-4-ylpropan-2-amine.

  • Animals: Male and female CD-1 mice (n=3-5 per sex per group).

  • Procedure:

    • Administer single, escalating doses of the compound via the intended clinical route (e.g., P.O.). Start with doses informed by PD studies (e.g., 30, 100, 300 mg/kg).

    • Conduct a systematic observational assessment (Irwin test) on each animal at peak exposure time (Tmax from PK study) and at later time points (e.g., 4, 24, 48 hours).[26][27]

    • Observe and score parameters covering:

      • Behavioral: Spontaneous activity, startle response, touch escape.[26]

      • Neurological: Gait, righting reflex, tremors, convulsions.[26]

      • Autonomic: Piloerection, salivation, pupil size.[26]

    • Record body weights daily for 14 days.[10]

    • At the end of the study, perform a gross necropsy on all animals.

  • Data Analysis:

    • Summarize all clinical observations in a table.

    • The MTD is defined as the highest dose that does not cause mortality, severe clinical signs, or more than a 10% reduction in body weight.

Data Presentation (Irwin Score Sheet Summary):

Dose (mg/kg)CNS Effects (e.g., Tremors)Autonomic Signs (e.g., Salivation)Body Weight Change (Day 7)Mortality
300/50/5+2%0/5
1002/5 (mild, transient)1/5-3%0/5
3005/5 (severe)4/5-15%1/5

Conclusion and Future Directions

This guide provides a foundational in vivo testing cascade for a novel pyridinyl-amine compound like 2-pyridin-4-ylpropan-2-amine. By systematically evaluating pharmacokinetics, pharmacodynamics, and acute safety, researchers can build a comprehensive data package. Positive results from this initial screen—demonstrating acceptable bioavailability, on-target activity, and a reasonable safety margin—would justify progression to more complex disease models, repeat-dose toxicology studies, and further mechanism-of-action investigations. This structured approach ensures that resources are used efficiently and that decisions to advance a compound are based on robust, reproducible scientific evidence.

References

Application Notes & Protocols: A Guide to Characterizing 2-(4-PYRIDYL)-2-PROPYLAMINE as a Novel GPR119 Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of GPR119

G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) and related metabolic disorders.[1][2][3] This Class A GPCR is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, placing it at the nexus of glucose homeostasis.[4][5] Activation of GPR119 presents a powerful dual mechanism of action: it directly stimulates glucose-dependent insulin secretion from the pancreas while also promoting the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[6][5] Both actions are mediated through the Gαs protein signaling pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][6] This elevation in cAMP is a critical second messenger that potentiates hormone and neurotransmitter release.

The development of potent and selective small-molecule agonists for GPR119 is a key focus of metabolic disease research.[5][7] Compounds with a pyridine core have shown promise in this area.[8][9] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to characterize the activity of a putative GPR119 agonist, using the novel compound 2-(4-PYRIDYL)-2-PROPYLAMINE as a representative example. We will detail the core signaling pathway, provide validated, step-by-step protocols for in vitro and in vivo characterization, and explain the scientific rationale behind each experimental step to ensure robust and reproducible results.

Section 1: The GPR119 Signaling Cascade

Understanding the molecular mechanism of GPR119 is fundamental to designing and interpreting agonist characterization assays. GPR119 couples to the stimulatory G protein, Gαs.[4][10] Upon agonist binding, a conformational change in the receptor activates Gαs, which in turn stimulates adenylyl cyclase to catalyze the conversion of ATP to cAMP.[4][6] The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets involved in the exocytosis of insulin-containing granules in β-cells and GLP-1-containing vesicles in L-cells.[6][11] This glucose-dependent mechanism makes GPR119 agonists particularly attractive, as they are expected to have a lower risk of inducing hypoglycemia compared to other secretagogues like sulfonylureas.[12]

GPR119_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound (Agonist) GPR119 GPR119 Receptor Agonist->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase (AC) ATP ATP Gs->AC Activates cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles Promotes Exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion

Caption: GPR119 signaling cascade upon agonist binding.

Section 2: Pre-Experimental Considerations

Compound Handling and Preparation

Scientific integrity begins with proper reagent handling. For this compound or any novel small molecule, accurate weighing and solubilization are critical.

  • Solubility Testing: Before preparing a high-concentration stock, assess the compound's solubility in common laboratory solvents. Dimethyl sulfoxide (DMSO) is the most common choice for initial screening.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Vehicle Control: All experiments must include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of the test compound. Typically, the final DMSO concentration in the assay should not exceed 0.5% to avoid solvent-induced artifacts.[1]

Cell Line Selection and Maintenance

The choice of cell model is dictated by the specific question being asked.

  • For Primary GPR119 Activity (cAMP): HEK293 cells stably or transiently expressing human GPR119 are ideal.[5][12] These cells provide a clean system to measure direct receptor activation without confounding signals from other pathways.

  • For Insulin Secretion: Pancreatic β-cell lines such as MIN6 or HIT-T15 are appropriate models.[5][12] These cells endogenously express GPR119 and possess the necessary machinery for glucose-stimulated insulin secretion (GSIS).

  • For GLP-1 Secretion: Enteroendocrine L-cell lines like GLUTag or NCI-H716 are the standard models for studying incretin release.

Maintain all cell lines according to the supplier's recommendations, using consistent passage numbers for experiments to ensure reproducibility.

Section 3: In Vitro Characterization Protocols

Protocol 3.1: Primary Validation - cAMP Accumulation Assay

This is the foundational assay to confirm direct engagement and activation of the GPR119 receptor. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust and high-throughput method for this purpose.

Rationale: This experiment directly measures the production of the second messenger, cAMP, which is the immediate downstream consequence of Gαs activation by GPR119.[4][6] This confirms that the test compound is an agonist for this specific signaling pathway. Using a known agonist like AR231453 as a positive control validates the assay's performance.[5][7]

cAMP_Workflow Start Start Seed Seed HEK293-hGPR119 cells in 96-well plates Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat cells with compound dilutions (Vehicle, Test Cmpd, Positive Control) Incubate1->Treat Incubate2 Incubate 30 min Treat->Incubate2 Lyse Lyse cells and add HTRF reagents Incubate2->Lyse Incubate3 Incubate 60 min (dark) Lyse->Incubate3 Read Read plate on HTRF-compatible reader Incubate3->Read Analyze Analyze Data: Calculate EC50 Read->Analyze End End Analyze->End

Caption: Workflow for a typical cAMP HTRF assay.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing human GPR119 into white, solid-bottom 96-well plates at a density of 5,000-10,000 cells/well. Culture overnight.

  • Compound Preparation: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in assay buffer. Also prepare dilutions of a known GPR119 agonist (e.g., AR231453) as a positive control and a vehicle control (DMSO).

  • Cell Treatment: Aspirate the culture medium and add the compound dilutions to the cells. Incubate for 30 minutes at room temperature.

  • Detection: Lyse the cells and perform the cAMP detection according to the manufacturer's protocol (e.g., PerkinElmer AlphaScreen or Cisbio HTRF cAMP kits).

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader.

  • Data Analysis: Convert the raw fluorescence ratio data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration at which 50% of the maximal response is achieved).

Example Data Presentation:

Compound EC50 (nM) Emax (% of Control Agonist)
AR231453 (Control) 1.4 100%

| this compound | 75 | 95% |

Protocol 3.2: Functional Validation - Glucose-Stimulated Insulin Secretion (GSIS) Assay

Rationale: This assay confirms that receptor activation translates into a physiologically relevant downstream effect in pancreatic β-cells.[5][12] The glucose-dependent nature of GPR119 agonism is a key therapeutic feature.[13] Therefore, the experiment must be conducted under both low and high glucose conditions to demonstrate this specificity.

Step-by-Step Methodology:

  • Cell Plating: Seed MIN6 cells in 24-well plates and grow until they reach ~80-90% confluency.

  • Glucose Starvation: Pre-incubate the cells for 2 hours in Krebs-Ringer Bicarbonate Buffer (KRBH) containing a low concentration of glucose (e.g., 2.8 mM). This step synchronizes the cells to a basal state of insulin secretion.

  • Stimulation: Aspirate the starvation buffer. Add fresh KRBH containing either low (2.8 mM) or high (16.8 mM) glucose, along with the test compound (this compound), a positive control (e.g., GLP-1 or a known GPR119 agonist), or vehicle (DMSO).

  • Incubation: Incubate the plates for 1-2 hours at 37°C.

  • Supernatant Collection: Carefully collect the supernatant from each well. This contains the secreted insulin.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using a commercially available ELISA or RIA kit.

  • Data Normalization: Lyse the cells remaining in the plate and measure total protein content to normalize the insulin secretion data (e.g., ng of insulin per mg of protein).

  • Data Analysis: Compare the amount of insulin secreted in the presence of the compound to the vehicle control under both low and high glucose conditions. A successful agonist will significantly potentiate insulin secretion only in the high glucose condition.

Example Data Presentation:

Treatment Condition Glucose (mM) Insulin Secreted (Fold over Vehicle)
Vehicle (DMSO) 2.8 1.0
Vehicle (DMSO) 16.8 3.5
This compound (10 µM) 2.8 1.1

| this compound (10 µM) | 16.8 | 6.8 |

Section 4: In Vivo Proof-of-Concept

Protocol 4.1: Oral Glucose Tolerance Test (OGTT)

Rationale: The OGTT is the gold-standard preclinical assay to assess how a compound affects glucose disposal in a whole organism.[3][8] It integrates the effects of direct insulin secretion, incretin release, and any potential off-target effects, providing a clear picture of the compound's therapeutic potential.

OGTT_Workflow Start Start Fast Fast mice overnight (6-8 hours) Start->Fast T0 Measure baseline blood glucose (T=0 min) Fast->T0 Dose Administer compound orally (Vehicle or Test Cmpd) T0->Dose Wait Wait 30-60 min Dose->Wait Glucose Administer oral glucose bolus (2 g/kg) Wait->Glucose Measure Measure blood glucose at T=15, 30, 60, 90, 120 min Glucose->Measure Analyze Analyze Data: Plot glucose excursion curve Calculate Area Under Curve (AUC) Measure->Analyze End End Analyze->End

Caption: Workflow for an oral glucose tolerance test (OGTT) in mice.

Step-by-Step Methodology:

  • Animal Acclimation: Use standard mouse strains (e.g., C57BL/6J). Acclimate animals for at least one week before the experiment.

  • Fasting: Fast the mice overnight (e.g., for 6-8 hours) with free access to water.

  • Baseline Glucose: Take a baseline blood sample (T=0 min) from the tail vein to measure blood glucose.

  • Compound Administration: Administer this compound or vehicle control via oral gavage.

  • Glucose Challenge: After a set pre-treatment time (typically 30-60 minutes), administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose from tail vein samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the total Area Under the Curve (AUC) for glucose excursion. A significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.

Section 5: Summary and Interpretation

A comprehensive evaluation of a novel GPR119 agonist requires a multi-faceted approach. By following these protocols, a researcher can build a robust data package for a compound like this compound.

  • Primary Activity: A potent, high-efficacy response in the cAMP assay confirms direct GPR119 agonism.

  • Cellular Function: A significant, glucose-dependent increase in insulin secretion in the GSIS assay validates the compound's mechanism in a relevant cell type.

  • In Vivo Efficacy: A reduction in glucose excursion during an OGTT demonstrates that the compound is orally bioavailable and effective at improving glucose homeostasis in a complex biological system.

Together, these results provide strong evidence for the continued development of this compound as a potential therapeutic agent for type 2 diabetes.

References

Application Note & Protocol: Interrogating the GPCR-cAMP Signaling Axis with 2-pyridin-4-ylpropan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the characterization of 2-pyridin-4-ylpropan-2-amine, a novel small molecule, using a cell-based cyclic AMP (cAMP) assay. Given the absence of established biological targets for this compound, this protocol is designed as a robust framework to determine its potential activity as an agonist or antagonist of G-protein coupled receptors (GPCRs) that modulate the cAMP signaling pathway. We will delve into the underlying principles of GPCR signaling, the mechanics of competitive cAMP immunoassays, and provide a detailed, step-by-step protocol for both agonist and antagonist modes of action. Furthermore, this guide emphasizes scientific integrity through integrated assay validation, data analysis, and troubleshooting, ensuring the generation of reliable and reproducible results.

Introduction: The Central Role of cAMP in GPCR Signaling

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are pivotal in a vast array of physiological processes, making them a major class of drug targets.[1][2][3] A significant subset of GPCRs transduce extracellular signals into intracellular responses through the modulation of the second messenger, cyclic adenosine monophosphate (cAMP).[4][5][6] This modulation is primarily mediated by two classes of heterotrimeric G proteins: Gs and Gi.

  • Gs (stimulatory G protein): Upon activation by an agonist-bound GPCR, the Gαs subunit activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. This leads to an increase in intracellular cAMP levels.[5][7]

  • Gi (inhibitory G protein): Conversely, activation of a Gi-coupled receptor leads to the inhibition of adenylyl cyclase by the Gαi subunit, resulting in a decrease in intracellular cAMP levels.[4][7]

The concentration of intracellular cAMP is a critical determinant of downstream cellular events, primarily through the activation of Protein Kinase A (PKA).[4][8] Therefore, quantifying changes in cAMP levels in response to a test compound like 2-pyridin-4-ylpropan-2-amine provides a direct measure of its effect on Gs- or Gi-coupled GPCR activity.[9]

This application note will focus on the use of competitive immunoassays for the detection of cAMP, a widely adopted method in high-throughput screening and compound characterization.[10] These assays are available in various formats, including Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, and luminescence-based detection.[10][11][12]

Signaling Pathway Overview

GPCR_cAMP_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., 2-pyridin-4-ylpropan-2-amine) GPCR_Gs Gs-coupled GPCR Agonist->GPCR_Gs Activates GPCR_Gi Gi-coupled GPCR Agonist->GPCR_Gi Activates Gs Gs protein GPCR_Gs->Gs Activates Gi Gi protein GPCR_Gi->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: GPCR-mediated cAMP signaling pathway.

Principle of Competitive cAMP Immunoassay

The protocol outlined in this document is based on the principle of a competitive immunoassay. In this format, endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody.[9][13][14] The amount of tracer that binds to the antibody is inversely proportional to the concentration of cellular cAMP.[14]

Several detection technologies leverage this principle:

  • HTRF (Homogeneous Time-Resolved Fluorescence): This technology uses a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP (acceptor).[10][15] When the donor and acceptor are in close proximity (i.e., when the tracer binds the antibody), excitation of the donor leads to Fluorescence Resonance Energy Transfer (FRET) to the acceptor, which then emits a signal at a specific wavelength.[13][15] Cellular cAMP displaces the d2-labeled cAMP, leading to a decrease in the FRET signal.[15]

  • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay utilizes Donor and Acceptor beads.[2] The anti-cAMP antibody is conjugated to the Acceptor beads, and a biotinylated cAMP tracer is captured by streptavidin-coated Donor beads.[2][16] In the absence of cellular cAMP, the beads are brought into proximity, and excitation of the Donor bead results in the generation of singlet oxygen, which diffuses to the Acceptor bead, leading to light emission.[2] Cellular cAMP competes for antibody binding, separating the beads and causing a decrease in the signal.[6][16]

  • Luminescence-based Assays (e.g., cAMP-Glo™): These assays typically involve a PKA-based detection system.[17] The assay measures the amount of ATP remaining in a sample after a PKA-dependent reaction that is stimulated by cAMP. The remaining ATP is then quantified using a luciferase reaction, where the light output is inversely correlated with the cAMP concentration.[18]

Competitive Immunoassay Principle

Competitive_Assay cluster_low_cAMP Low Cellular cAMP cluster_high_cAMP High Cellular cAMP Antibody1 Anti-cAMP Antibody Signal1 High Signal Antibody1->Signal1 Generates Tracer1 Labeled cAMP (Tracer) Tracer1->Antibody1 Binds Antibody2 Anti-cAMP Antibody Signal2 Low Signal Antibody2->Signal2 Generates Tracer2 Labeled cAMP (Tracer) Tracer2->Antibody2 Binding Blocked Cell_cAMP Cellular cAMP Cell_cAMP->Antibody2 Competes & Binds

Caption: Principle of a competitive cAMP immunoassay.

Materials and Reagents

This protocol is designed to be adaptable to various commercially available cAMP assay kits. Always refer to the specific manufacturer's instructions for reagent preparation and storage.

General Materials:

  • Cell line expressing the GPCR of interest (e.g., CHO or HEK293 cells)

  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)[19]

  • Phosphate-buffered saline (PBS)

  • Cell dissociation reagent (e.g., Trypsin-EDTA)

  • White, opaque 96- or 384-well microplates suitable for the chosen detection method[20]

  • Multichannel pipettes and sterile pipette tips

  • Humidified CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of detecting the specific assay signal (luminescence, fluorescence, or time-resolved fluorescence)

  • 2-pyridin-4-ylpropan-2-amine (test compound)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Reference agonist and antagonist for the GPCR of interest

  • Forskolin (a direct activator of adenylyl cyclase)[21]

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase (PDE) inhibitor[10][15]

Assay-Specific Reagents (provided in commercial kits):

  • cAMP standard

  • Labeled cAMP tracer (e.g., d2-labeled, biotinylated, or Eu-labeled)

  • Anti-cAMP antibody (e.g., cryptate-labeled or acceptor bead-conjugated)

  • Lysis buffer

  • Detection reagents (e.g., Donor beads, luciferase substrate)

  • Assay buffer/Stimulation buffer

Table 1: Recommended Reagent Suppliers

Reagent/KitSupplier(s)
HTRF cAMP Assay KitsCisbio[22][23], Revvity[11]
AlphaScreen cAMP Assay KitsRevvity (PerkinElmer)[6][21]
Luminescence cAMP Assay KitsPromega (cAMP-Glo™)[24]
Cell Lines (e.g., CHO, HEK293)ATCC, Thermo Fisher Scientific
Cell Culture Media and ReagentsThermo Fisher Scientific, Corning
Forskolin, IBMX, DMSOSigma-Aldrich

Experimental Protocol

This protocol is divided into two main sections: testing for agonist activity and testing for antagonist activity. It is crucial to perform initial assay development and optimization, including determining the optimal cell seeding density and stimulation time.[9][19]

Cell Culture and Seeding
  • Cell Maintenance: Culture cells according to standard protocols, ensuring they are healthy and in the logarithmic growth phase.[7][19] Avoid using cells that are over-confluent.[19]

  • Cell Seeding: The day before the assay, harvest cells and perform a cell count. Seed the cells into a white, opaque 96- or 384-well plate at a pre-determined optimal density.[19][21] Allow cells to adhere and recover overnight in a humidified CO2 incubator.

Compound Preparation
  • Stock Solutions: Prepare a high-concentration stock solution of 2-pyridin-4-ylpropan-2-amine, reference compounds, and forskolin in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solutions to create a concentration-response curve. It is recommended to first perform a dilution series in DMSO, followed by a final dilution into the assay/stimulation buffer. The final DMSO concentration in the assay should be kept constant and typically below 0.5% to avoid solvent effects.

Agonist Mode Assay

This procedure aims to determine if 2-pyridin-4-ylpropan-2-amine can directly stimulate the GPCR to produce cAMP (for Gs-coupled receptors) or inhibit basal cAMP levels (for Gi-coupled receptors).

  • Prepare Stimulation Buffer: Prepare the stimulation buffer, which often contains a PDE inhibitor like IBMX (typically 0.5 mM) to prevent the degradation of cAMP.[10][15]

  • Cell Stimulation:

    • Carefully remove the cell culture medium from the wells.

    • Add the stimulation buffer to the cells and incubate for a short period (e.g., 30 minutes) at 37°C.[21]

    • Add the serially diluted 2-pyridin-4-ylpropan-2-amine, reference agonist, and vehicle control (DMSO in stimulation buffer) to the respective wells.

    • Incubate for the optimized stimulation time (e.g., 30 minutes) at room temperature or 37°C.

  • Cell Lysis and Detection:

    • Following the manufacturer's protocol, add the lysis buffer and the detection reagents (e.g., labeled cAMP tracer and anti-cAMP antibody).

    • Incubate for the recommended time (e.g., 1-4 hours) at room temperature, protected from light.[16][25]

  • Signal Measurement: Read the plate on a compatible microplate reader.

Antagonist Mode Assay

This procedure determines if 2-pyridin-4-ylpropan-2-amine can block the effect of a known agonist.

  • Prepare Stimulation Buffer: As in the agonist mode, use a stimulation buffer containing a PDE inhibitor like IBMX.

  • Compound Pre-incubation:

    • Remove the cell culture medium and add stimulation buffer.

    • Add the serially diluted 2-pyridin-4-ylpropan-2-amine, reference antagonist, and vehicle control to the wells.

    • Pre-incubate for a short period (e.g., 15-30 minutes) to allow the potential antagonist to bind to the receptor.

  • Agonist Challenge:

    • Add a fixed concentration of the reference agonist to all wells (except for the negative control). The agonist concentration should be at its EC50 or EC80 value, which needs to be pre-determined. For Gi-coupled receptors, forskolin is often used to stimulate cAMP production, and the antagonist's ability to prevent the inhibition of this stimulation is measured.[9][26]

    • Incubate for the optimized stimulation time.

  • Cell Lysis, Detection, and Signal Measurement: Follow the same steps as in the agonist mode assay.

Experimental Workflow

Assay_Workflow cluster_prep Preparation (Day 1) cluster_assay Assay (Day 2) cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode Seed_Cells Seed cells in assay plate Prepare_Compounds Prepare serial dilutions of 2-pyridin-4-ylpropan-2-amine and controls Seed_Cells->Prepare_Compounds Stim_Agonist Add compound dilutions to cells Prepare_Compounds->Stim_Agonist Preincubate_Antagonist Pre-incubate cells with compound dilutions Prepare_Compounds->Preincubate_Antagonist Lyse_Detect Lyse cells and add detection reagents Stim_Agonist->Lyse_Detect Challenge_Agonist Add reference agonist (or forskolin for Gi) Preincubate_Antagonist->Challenge_Agonist Challenge_Agonist->Lyse_Detect Incubate_Read Incubate and read plate Lyse_Detect->Incubate_Read

Caption: General workflow for cAMP agonist and antagonist assays.

Data Analysis and Interpretation

  • Standard Curve: Generate a standard curve by plotting the signal from the cAMP standards against their known concentrations. This allows for the conversion of the experimental signals into cAMP concentrations (e.g., in nM).[15]

  • Dose-Response Curves: Plot the cAMP concentration (or the raw signal) against the logarithm of the test compound concentration.

  • EC50/IC50 Determination: Fit the dose-response data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists) values.[27]

    • EC50 (Half maximal effective concentration): The concentration of an agonist that produces 50% of the maximal response.

    • IC50 (Half maximal inhibitory concentration): The concentration of an antagonist that inhibits the agonist response by 50%.

Table 2: Interpreting the Results

ObservationInterpretation
Agonist Mode:
Dose-dependent increase in cAMP2-pyridin-4-ylpropan-2-amine is a potential agonist for a Gs-coupled receptor.
Dose-dependent decrease in cAMP2-pyridin-4-ylpropan-2-amine is a potential agonist for a Gi-coupled receptor.
No change in cAMPThe compound is not an agonist at the tested receptor under these conditions.
Antagonist Mode:
Dose-dependent inhibition of agonist-induced cAMP increase2-pyridin-4-ylpropan-2-amine is a potential antagonist for a Gs-coupled receptor.
Dose-dependent reversal of agonist-induced cAMP decrease2-pyridin-4-ylpropan-2-amine is a potential antagonist for a Gi-coupled receptor.
No effect on agonist responseThe compound is not an antagonist at the tested receptor.

Assay Validation and Quality Control

To ensure the reliability of the results, it is essential to validate the assay performance.

  • Z'-Factor: This statistical parameter is used to assess the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[28] It is calculated using the signals from the positive and negative controls.

  • Signal-to-Background Ratio (S/B): This is the ratio of the signal from the positive control to the signal from the negative control. A high S/B ratio is desirable.

  • Intra- and Inter-assay Variability: The consistency of the results should be assessed by running replicates within the same assay and across different assays performed on different days. The coefficient of variation (%CV) should be within an acceptable range (typically <20%).

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible Cause(s)Suggested Solution(s)
Low Z'-factor or S/B ratio Suboptimal cell number, inappropriate agonist concentration, unhealthy cells, reagent degradation.Optimize cell seeding density.[19] Titrate the reference agonist. Ensure cells are healthy and not over-passaged.[19] Check the expiration dates and storage of reagents.
High well-to-well variability Inconsistent cell seeding, pipetting errors, edge effects on the plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with buffer to minimize evaporation.[7]
No response to test compound Compound is inactive at the target, compound degradation or precipitation, incorrect concentration.Test a wider concentration range. Verify compound stability and solubility in the assay buffer. Confirm the identity and purity of the compound.
Inconsistent EC50/IC50 values Assay drift, variability in cell passage number, inconsistent incubation times.Use cells within a defined passage number range.[19] Standardize all incubation times and temperatures. Include a reference compound in every assay to monitor performance.

Conclusion

This application note provides a comprehensive and adaptable protocol for characterizing the activity of 2-pyridin-4-ylpropan-2-amine on GPCR-mediated cAMP signaling. By following the detailed steps for agonist and antagonist testing, and by incorporating robust assay validation and data analysis, researchers can confidently determine the pharmacological profile of this novel compound. The principles and methodologies described herein are fundamental to the early stages of drug discovery and will facilitate the identification of the biological targets and mechanism of action of 2-pyridin-4-ylpropan-2-amine and other uncharacterized molecules.

References

Application Notes and Protocols for the Evaluation of 2-(4-PYRIDYL)-2-PROPYLAMINE in Type 2 Diabetes Research

Author: BenchChem Technical Support Team. Date: January 2026

A Roadmap for the Preclinical Assessment of a Novel Pyridine-Containing Compound

Authored by: A Senior Application Scientist

Disclaimer: The following document outlines a comprehensive strategy for the preclinical evaluation of 2-(4-PYRIDYL)-2-PROPYLAMINE as a potential therapeutic agent for type 2 diabetes. It is important to note that, to date, there is no published scientific literature directly linking this specific compound to anti-diabetic activity. Therefore, this guide is presented as a prospective research framework, providing established methodologies and scientific rationale for the investigation of a novel chemical entity in this therapeutic area.

Introduction: The Rationale for Investigating Novel Pyridine-Containing Compounds in Type 2 Diabetes

Type 2 diabetes is a complex metabolic disorder characterized by insulin resistance and progressive beta-cell dysfunction. The search for novel, effective, and safe therapeutic agents is a cornerstone of diabetes research. Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates for a wide range of diseases.[1][2] Their ability to engage in various non-covalent interactions makes them versatile pharmacophores for targeting enzymes and receptors involved in metabolic pathways.

While the specific compound this compound is not yet characterized in the context of diabetes, its structural motifs suggest potential for biological activity. This document provides a systematic approach to explore its potential anti-diabetic properties, from initial in vitro screening to in vivo efficacy studies in relevant animal models.

Synthesis and Characterization of this compound

Prior to any biological evaluation, the synthesis, purification, and rigorous characterization of this compound are paramount to ensure the integrity of the experimental results.

General Synthetic Approach

While a specific, optimized synthesis for this compound may need to be developed, a plausible route could involve the reaction of a suitable pyridine precursor with a propyl-amine containing synthon. General methods for the synthesis of pyridine derivatives can be found in the chemical literature.[3][4][5]

Characterization

The identity and purity of the synthesized compound must be confirmed using a panel of analytical techniques:

Analytical Technique Purpose Expected Outcome
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure and connectivity of atoms.Spectral data consistent with the structure of this compound.
Mass Spectrometry (MS) To determine the molecular weight of the compound.A molecular ion peak corresponding to the calculated molecular weight of C₈H₁₂N₂ (136.19 g/mol ).[6]
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.A single major peak, indicating >95% purity.
Elemental Analysis To determine the elemental composition of the compound.Percentages of C, H, and N that are in close agreement with the theoretical values.

In Vitro Evaluation: A Tiered Screening Approach

In vitro assays provide a controlled and cost-effective means to perform initial screening and elucidate the potential mechanism of action of a novel compound.[7][8]

Primary Screening: Assessing Core Anti-Diabetic Activities

A series of well-established in vitro assays should be employed to investigate the compound's effects on key pathways involved in glucose homeostasis.

These assays measure the ability of a compound to stimulate glucose uptake in insulin-sensitive cell lines, such as adipocytes (3T3-L1) and skeletal muscle cells (L6 myotubes).[7][9]

Protocol: Glucose Uptake in L6 Myotubes

  • Cell Culture: Culture L6 myoblasts in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Induce differentiation into myotubes by switching to EMEM with 2% FBS for 4-6 days.

  • Serum Starvation: Prior to the assay, serum-starve the differentiated myotubes for 3-4 hours in serum-free EMEM.

  • Compound Incubation: Treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., insulin or metformin).

  • Glucose Uptake Measurement: Add a fluorescently labeled glucose analog (e.g., 2-NBDG) to the cells and incubate for 30-60 minutes.

  • Wash and Read: Wash the cells to remove excess 2-NBDG and measure the intracellular fluorescence using a fluorescence plate reader.

  • Data Analysis: Normalize the fluorescence readings to the vehicle control and express the results as a percentage of glucose uptake.

These assays determine if the compound can potentiate glucose-stimulated insulin secretion (GSIS) from pancreatic beta-cell models, such as INS-1 or MIN6 cells.[7][9]

Protocol: Insulin Secretion from INS-1 Cells

  • Cell Culture: Culture INS-1 cells in RPMI-1640 medium supplemented with 10% FBS, sodium pyruvate, and β-mercaptoethanol.

  • Pre-incubation: Seed cells in 24-well plates. Prior to the assay, wash the cells and pre-incubate in a low-glucose buffer (e.g., 2.5 mM glucose) for 1-2 hours to allow the basal insulin secretion to stabilize.

  • Compound and Glucose Stimulation: Replace the pre-incubation buffer with a buffer containing either low (2.5 mM) or high (16.7 mM) glucose, with and without various concentrations of this compound. Include a vehicle control and a positive control (e.g., a sulfonylurea like glibenclamide).

  • Supernatant Collection: Incubate for 1-2 hours and then collect the supernatant.

  • Insulin Measurement: Quantify the insulin concentration in the supernatant using an ELISA kit.

  • Data Analysis: Normalize the insulin secretion to the total cellular protein content.

Certain anti-diabetic drugs act by inhibiting enzymes involved in carbohydrate digestion (α-amylase and α-glucosidase) or by targeting enzymes in other relevant pathways like dipeptidyl peptidase-IV (DPP-IV).[10][11][12]

Protocol: α-Amylase Inhibition Assay

  • Reaction Mixture: Prepare a reaction mixture containing sodium phosphate buffer (pH 6.9), α-amylase solution, and varying concentrations of this compound.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

  • Substrate Addition: Add a starch solution to initiate the enzymatic reaction and incubate for a further 10-15 minutes at 37°C.

  • Stopping the Reaction: Terminate the reaction by adding dinitrosalicylic acid (DNSA) color reagent.[10]

  • Color Development: Boil the mixture for 5-10 minutes to allow for color development.

  • Absorbance Measurement: After cooling, measure the absorbance at 540 nm. Acarbose should be used as a positive control.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Secondary Screening: Investigating Potential Mechanisms

If promising activity is observed in the primary screens, secondary assays can be employed to delve deeper into the mechanism of action.

Assay Purpose Cell Line/System
Western Blotting for Insulin Signaling Pathway To assess the phosphorylation status of key proteins in the insulin signaling cascade (e.g., Akt, GSK3β).L6 myotubes, 3T3-L1 adipocytes
Gene Expression Analysis (qPCR) To measure changes in the expression of genes involved in glucose metabolism (e.g., GLUT4, glucokinase).[7]HepG2 (liver), L6 (muscle), 3T3-L1 (fat)
Mitochondrial Respiration Assay To determine if the compound affects cellular energy metabolism.Isolated mitochondria or whole cells
DPP-IV Inhibition Assay To specifically assess inhibition of this key enzyme in incretin metabolism.Commercially available enzyme and substrate

In Vivo Efficacy Studies: Testing in Animal Models of Type 2 Diabetes

Positive in vitro results should be followed by in vivo studies to confirm the anti-diabetic efficacy and assess the overall physiological effects of the compound in a living organism.[13][14][15]

Selection of Animal Models

The choice of animal model is critical and should align with the proposed mechanism of action.[16]

Animal Model Key Characteristics Relevance
ob/ob Mouse Leptin deficient, leading to hyperphagia, obesity, and insulin resistance.[16]A model of obesity-induced insulin resistance.
db/db Mouse Leptin receptor deficient, resulting in a severe diabetic phenotype with obesity and hyperglycemia.[16]A robust model for testing insulin-sensitizing agents.
Zucker Diabetic Fatty (ZDF) Rat Leptin receptor mutation, leading to obesity, insulin resistance, and eventual beta-cell failure.[13][15]A model that mimics the progression of type 2 diabetes.
High-Fat Diet (HFD)-Induced Diabetic Mouse Develops obesity, insulin resistance, and hyperglycemia through dietary manipulation.A more physiologically relevant model of diet-induced diabetes.[14]
Oral Glucose Tolerance Test (OGTT)

The OGTT is a fundamental in vivo assay to assess glucose homeostasis.

Protocol: OGTT in db/db Mice

  • Acclimatization and Dosing: Acclimatize db/db mice and fast them for 4-6 hours. Administer this compound orally at various doses. Include a vehicle control group and a positive control group (e.g., metformin or a DPP-IV inhibitor).

  • Baseline Blood Glucose: After a set period post-dosing (e.g., 60 minutes), measure the baseline blood glucose from a tail snip.

  • Glucose Challenge: Administer an oral gavage of glucose solution (e.g., 2 g/kg body weight).

  • Blood Glucose Monitoring: Measure blood glucose at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose challenge.

  • Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) for each group. A significant reduction in the AUC compared to the vehicle control indicates improved glucose tolerance.

Chronic Dosing Studies

If the compound shows efficacy in acute studies like the OGTT, chronic dosing studies (e.g., 2-4 weeks) should be conducted to evaluate its long-term effects on:

  • Fasting blood glucose and insulin levels

  • HbA1c (a marker of long-term glycemic control)

  • Body weight and food intake

  • Lipid profiles (triglycerides, cholesterol)

Visualizing Workflows and Pathways

Experimental Workflow for In Vitro Screening

in_vitro_workflow cluster_synthesis Compound Preparation cluster_primary Primary Screening cluster_secondary Secondary Screening / MoA synthesis Synthesis & Purification characterization Characterization (NMR, MS, HPLC) synthesis->characterization glucose_uptake Glucose Uptake (L6/3T3-L1) characterization->glucose_uptake insulin_secretion Insulin Secretion (INS-1/MIN6) characterization->insulin_secretion enzyme_inhibition Enzyme Inhibition (α-amylase, α-glucosidase) characterization->enzyme_inhibition western_blot Western Blot (Insulin Signaling) glucose_uptake->western_blot qpcr qPCR (Gene Expression) insulin_secretion->qpcr dppiv DPP-IV Inhibition enzyme_inhibition->dppiv

Caption: A streamlined workflow for the initial in vitro evaluation of a novel compound.

Potential Insulin Signaling Pathway Modulation

insulin_signaling compound This compound (Hypothetical Target) receptor Insulin Receptor compound->receptor Modulation? irs IRS Proteins receptor->irs pi3k PI3K irs->pi3k akt Akt/PKB pi3k->akt glut4 GLUT4 Translocation akt->glut4 glycogen Glycogen Synthesis akt->glycogen

Caption: A simplified diagram of the insulin signaling pathway, a potential target for anti-diabetic compounds.

Conclusion and Future Directions

This document provides a comprehensive and scientifically grounded framework for the initial preclinical evaluation of this compound, or any novel pyridine-containing compound, for the treatment of type 2 diabetes. The proposed workflow, from synthesis and in vitro screening to in vivo efficacy studies, is designed to systematically assess the compound's potential and elucidate its mechanism of action. Positive findings from this research program would warrant further investigation into pharmacokinetics, toxicology, and lead optimization to develop a potential clinical candidate.

References

High-throughput screening assays for 2-(4-PYRIDYL)-2-PROPYLAMINE analogs

Author: BenchChem Technical Support Team. Date: January 2026

Topic: High-Throughput Screening Assays for 2-(4-PYRIDYL)-2-PROPYLAMINE Analogs

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to developing and executing a high-throughput screening (HTS) cascade for a library of novel this compound analogs. Recognizing the structural similarities of this scaffold to endogenous monoamines, this guide proposes Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B) as primary therapeutic targets. The protocols herein are designed as a self-validating system, beginning with a robust primary screen to identify active compounds, followed by secondary assays for potency and selectivity, and essential counter-screens to flag potential liabilities such as Cytochrome P450 (CYP450) inhibition. As a Senior Application Scientist, this guide emphasizes not just the procedural steps but the underlying scientific rationale, enabling researchers to adapt and troubleshoot these assays effectively. The ultimate goal is to provide a clear, field-proven workflow for identifying promising lead candidates for further drug development.

Introduction: The Scientific Rationale

The this compound scaffold represents a class of compounds with significant potential for modulating key enzymatic targets within the central nervous system. The core structure bears a resemblance to monoamine neurotransmitters, making enzymes involved in their regulation, such as Monoamine Oxidases (MAO-A and MAO-B), highly probable targets. MAOs are critical enzymes in the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[1][2] Consequently, inhibitors of MAO-A are established antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's disease and other neurodegenerative disorders.[2]

High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, allowing for the rapid evaluation of vast chemical libraries to identify active "hits".[3][4] This guide outlines a robust HTS cascade tailored for this compound analogs, focusing on biochemical, fluorescence-based assays that are sensitive, reproducible, and scalable. The workflow is designed to not only identify potent inhibitors but also to provide an early assessment of selectivity and potential for drug-drug interactions, which are critical parameters for successful lead optimization.

Primary HTS: Identifying MAO-A and MAO-B Inhibitors

The primary screen is designed to rapidly and cost-effectively identify compounds that inhibit either MAO-A or MAO-B from a large library of analogs. We will employ a one-step, homogenous fluorescent assay, which is highly amenable to automation in 384-well formats.[5][6]

Principle of the Assay

The assay quantifies MAO activity through the detection of hydrogen peroxide (H₂O₂), a stoichiometric byproduct of the monoamine oxidation reaction.[6][7] A sensitive fluorescent probe, such as N-acetyl-3,7-dihydroxyphenoxazine (Amplex Red), in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce the highly fluorescent compound resorufin. The increase in fluorescence is directly proportional to MAO activity. Inhibitors present in the reaction will reduce the rate of H₂O₂ production, resulting in a decreased fluorescent signal.

Experimental Workflow for Primary HTS

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Library Compound Library (10 mM in DMSO) Dispense_Cmpd Dispense Compounds & Controls (50 nL) Compound_Library->Dispense_Cmpd Assay_Plate 384-Well Black Plate Assay_Plate->Dispense_Cmpd Reagent_Mix Prepare Master Mix (Buffer, HRP, Probe) Add_Substrate Add Substrate Mix (Substrate, Probe, HRP) Reagent_Mix->Add_Substrate Add_Enzyme Add MAO-A or MAO-B Enzyme Solution Dispense_Cmpd->Add_Enzyme Pre_Incubate Pre-incubate (10 min @ 37°C) Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Incubate_Read Incubate & Read (Kinetic Fluorescence) Add_Substrate->Incubate_Read Calc_Inhibition Calculate % Inhibition Incubate_Read->Calc_Inhibition Calc_Z Calculate Z' Factor Incubate_Read->Calc_Z Hit_ID Identify Hits (% Inhibition > 50%) Calc_Inhibition->Hit_ID

Caption: Primary HTS workflow for MAO inhibitors.

Detailed Protocol: MAO Inhibition Primary Screen

This protocol is optimized for a 384-well plate format. Two separate screens should be run in parallel: one for MAO-A and one for MAO-B.

1. Reagent Preparation:

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.
  • Compound Plates: Prepare 10 µM final concentration plates by diluting stock this compound analogs.
  • Enzyme Solutions: Dilute recombinant human MAO-A or MAO-B in Assay Buffer to the desired final concentration (empirically determined to be within the linear range of the assay).
  • Substrate/Detection Mix (Prepare fresh): In Assay Buffer, combine the appropriate substrate (e.g., p-tyramine for both, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B), Amplex Red probe, and HRP.[5][6]

ReagentStock ConcentrationFinal Concentration
Test Compound10 mM (in DMSO)10 µM
MAO-A or MAO-B EnzymeVaries~5-10 µg/mL
Substrate (p-Tyramine)100 mM200 µM
Amplex Red Probe10 mM (in DMSO)50 µM
HRP10 U/mL1 U/mL
Total Volume -20 µL

2. Assay Procedure:

  • Using an acoustic dispenser, transfer 20 nL of test compounds, positive controls (Clorgyline for MAO-A, Selegiline for MAO-B), and negative controls (DMSO) to a 384-well solid black assay plate.
  • Add 10 µL of the appropriate MAO enzyme solution to all wells.
  • Centrifuge the plate briefly (1 min at 1000 rpm) and pre-incubate for 10 minutes at 37°C to allow compounds to bind to the enzyme.
  • Initiate the reaction by adding 10 µL of the Substrate/Detection Mix.
  • Immediately transfer the plate to a fluorescence plate reader capable of reading at Ex/Em = 535/587 nm.
  • Monitor the reaction kinetically for 30-60 minutes at 37°C, taking readings every 1-2 minutes.

Data Analysis and Hit Selection
  • Calculate Percent Inhibition: The rate of reaction (slope of fluorescence vs. time) is determined for each well.

    • % Inhibition = (1 - (Slope_Sample - Slope_Negative) / (Slope_Positive - Slope_Negative)) * 100

  • Assess Assay Quality (Z' Factor): The Z' factor is a statistical measure of assay quality. A Z' factor between 0.5 and 1.0 indicates an excellent assay.[2][5]

    • Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|

  • Hit Identification: Compounds exhibiting a percent inhibition greater than a defined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered primary hits and are selected for secondary screening.

Secondary Assay: IC₅₀ Determination and Selectivity

Primary hits must be confirmed and characterized for their potency (IC₅₀) and selectivity for MAO-A versus MAO-B.

Rationale

An IC₅₀ value represents the concentration of an inhibitor required to reduce enzyme activity by 50%. It is the standard metric for quantifying the potency of a drug candidate. Determining the IC₅₀ for both MAO-A and MAO-B allows for the calculation of a selectivity index (IC₅₀ MAO-A / IC₅₀ MAO-B or vice versa), which is crucial for predicting therapeutic application and potential side effects.

Protocol: Dose-Response Curve Generation
  • Compound Plating: Create a 10-point, 3-fold serial dilution series for each primary hit compound, starting from a top concentration of 100 µM.

  • Assay Execution: Perform the same MAO fluorescence assay as described in Section 2.3, using the serially diluted compounds.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration point.

    • Plot percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.

Plate Column123456789101112
Compound Cmpd ACmpd ACmpd A...Cmpd ACmpd BCmpd BCmpd B...Cmpd BPositiveNegative
[Conc] µM 10033.311.1...0.00510033.311.1...0.005ControlControl

Table: Example 384-well plate layout for IC₅₀ determination of two hit compounds.

Counter-Screening: Assessing CYP450 Inhibition Liability

Early assessment of off-target effects is critical to avoid costly late-stage failures. Cytochrome P450 (CYP) enzymes are the most important family of drug-metabolizing enzymes, and their inhibition is a major cause of adverse drug-drug interactions (DDIs).[8][9]

Rationale for CYP450 Screening

Screening potent and selective MAO inhibitors against a panel of key CYP450 isoforms (as recommended by the FDA: CYP1A2, 2C9, 2C19, 2D6, and 3A4) provides an early warning of potential DDI liabilities.[10] Compounds with significant CYP inhibition may be deprioritized or flagged for medicinal chemistry efforts to mitigate this risk. Fluorogenic assays provide a rapid, HTS-compatible format for this assessment.[11]

Counter-Screening Workflow

Counter_Screen_Workflow cluster_prep Preparation cluster_assay Assay Execution (Parallel for each Isoform) cluster_analysis Data Analysis Confirmed_Hits Confirmed MAO Hits (Known IC50) Dispense_Cmpd Dispense Hits & Controls (10 µM) Confirmed_Hits->Dispense_Cmpd CYP_Panel Panel of 5 Recombinant CYP450 Isoforms Add_Enzyme Add CYP Isoform + NADPH Regen System CYP_Panel->Add_Enzyme Dispense_Cmpd->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate Add Fluorogenic Substrate Pre_Incubate->Add_Substrate Incubate_Read Incubate & Read Fluorescence Add_Substrate->Incubate_Read Calc_Inhibition Calculate % Inhibition Incubate_Read->Calc_Inhibition Flag_Hits Flag Hits with >50% Inhibition for IC50 Calc_Inhibition->Flag_Hits

Caption: Workflow for CYP450 inhibition counter-screening.

Protocol: Fluorogenic CYP450 Inhibition Assay

This protocol outlines a single-point screen at 10 µM; compounds showing significant inhibition (>50%) should be subjected to IC₅₀ determination as described in Section 3.

  • Reagents: Use commercially available kits (e.g., Vivid® CYP450 Screening Kits) containing recombinant human CYP enzymes, a NADPH regeneration system, and isoform-specific fluorogenic substrates.[11]

  • Procedure:

    • Dispense 20 nL of 10 mM hit compounds, known CYP inhibitors (as positive controls), and DMSO into a 384-well black plate.

    • Add 10 µL of a mix containing the specific CYP isoform and the NADPH regeneration system to all wells.

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the isoform-specific fluorogenic substrate.

    • Read fluorescence over 30-60 minutes on a plate reader using the appropriate excitation and emission wavelengths for the specific substrate.

  • Data Analysis: Calculate percent inhibition as described in Section 2.4.

Data Interpretation and Hit Progression

The culmination of this HTS cascade is a rich dataset that enables informed decision-making. A desirable hit candidate from the this compound analog library will exhibit the following profile:

  • High Potency: Low nanomolar to low micromolar IC₅₀ for the target MAO isoform.

  • High Selectivity: A selectivity index of >100-fold for the desired MAO isoform over the other.

  • Clean Off-Target Profile: IC₅₀ > 10 µM for all five major CYP450 isoforms.

Hits that meet these criteria are prioritized for further preclinical evaluation, which includes in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling (e.g., metabolic stability in liver microsomes, cell permeability assays) and subsequent in vivo efficacy and pharmacokinetic studies.[12][13][14] This structured, data-driven approach ensures that only the most promising candidates from the library are advanced, maximizing the efficiency of the drug discovery pipeline.

References

Introduction: The Analytical Imperative for 2-(4-PYRIDYL)-2-PROPYLAMINE

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantitative Analysis of 2-(4-PYRIDYL)-2-PROPYLAMINE

This compound is a pyridine derivative containing a tertiary amine functional group. As with many substituted pyridines and amines, this compound represents a class of molecules with significant potential as intermediates and building blocks in pharmaceutical synthesis. The precise and accurate quantification of such molecules is a cornerstone of drug development and manufacturing, ensuring purity, stability, and proper dosage of active pharmaceutical ingredients (APIs). A failure in analytical rigor can compromise patient safety and lead to the failure of promising therapeutic candidates.

This technical guide provides a comprehensive overview of robust analytical methodologies for the quantification of this compound. It is designed for researchers, analytical scientists, and quality control professionals. Moving beyond mere procedural lists, this document elucidates the scientific rationale behind the selection of specific methods and parameters, grounding each protocol in established principles of analytical chemistry and regulatory expectations. The methods described herein—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS)—are presented as self-validating systems, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Pillar 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Rationale: Why HPLC-UV is the Workhorse Method

Reversed-phase HPLC is the premier technique for the analysis of moderately polar, non-volatile compounds like this compound. The choice is dictated by two key structural features of the analyte:

  • The Pyridine Ring: This aromatic heterocycle acts as a strong chromophore, absorbing ultraviolet (UV) light. This property allows for sensitive and specific detection using a standard UV-Vis or Diode Array Detector (DAD). The typical absorbance maximum for a pyridine ring is in the range of 250-270 nm, providing a clear signal for quantification.[4]

  • The Propylamine Moiety: The amine group imparts basicity and polarity. At acidic to neutral pH, the amine will be protonated, enhancing its solubility in aqueous mobile phases. However, this same basicity can lead to undesirable interactions with residual silanol groups on traditional silica-based HPLC columns, causing significant peak tailing.[5][6]

Therefore, the protocol's success hinges on mitigating this silanol interaction. This is achieved by using a modern, high-purity, end-capped C18 column and controlling the mobile phase pH to ensure consistent protonation and minimize peak asymmetry.

Experimental Protocol: HPLC-UV Quantification
  • HPLC System: Quaternary or Binary pump, autosampler, column thermostat, and UV-Vis or DAD detector.

  • Column: Agilent Zorbax SB-C18, Waters Symmetry C18, or equivalent (150 mm x 4.6 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate, Orthophosphoric Acid, Water (HPLC grade or 18 MΩ·cm).

  • Reference Standard: this compound, of known purity.

ParameterRecommended SettingRationale
Mobile Phase Acetonitrile : 25 mM Phosphate Buffer pH 3.0 (30:70 v/v)Balances retention on the C18 phase with solubility of the protonated amine. The acidic pH ensures consistent protonation and minimizes silanol interactions.
Column C18, 150 mm x 4.6 mm, 5 µmIndustry-standard reversed-phase column providing good retention and efficiency for this class of molecule.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times.
Column Temp. 30 °CEnhances reproducibility by controlling viscosity and mass transfer kinetics.
Injection Vol. 10 µLA typical volume that balances sensitivity with the risk of peak overload.
Detection λ 254 nmA common wavelength for pyridine-containing compounds, offering a strong signal.[4]
Run Time 10 minutesSufficient to allow elution of the analyte and any common impurities.
  • Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water. Adjust pH to 3.0 ± 0.05 using orthophosphoric acid.

  • Mobile Phase: Prepare the required volume by mixing acetonitrile and the phosphate buffer in a 30:70 ratio. Degas using sonication or vacuum filtration.

  • Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of working standards (e.g., 5, 25, 50, 100, 250 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh the sample, dissolve in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 100 µg/mL), and filter through a 0.45 µm syringe filter prior to injection.

  • Inject the calibration standards and the sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards. Perform a linear regression analysis.

  • Calculate the concentration of this compound in the samples using the regression equation.

  • System Suitability: Before sample analysis, inject a mid-level standard five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 1.5.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Std_Prep Prepare Calibration Standards HPLC_Inject Inject into HPLC System Std_Prep->HPLC_Inject Smp_Prep Dissolve and Filter Test Sample Smp_Prep->HPLC_Inject Chrom_Sep Chromatographic Separation (C18) HPLC_Inject->Chrom_Sep UV_Detect UV Detection (254 nm) Chrom_Sep->UV_Detect Cal_Curve Generate Calibration Curve UV_Detect->Cal_Curve Quant Quantify Sample Concentration Cal_Curve->Quant

Caption: Standard workflow for the HPLC-UV quantification of this compound.

Pillar 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

Expertise & Rationale: When to Choose GC-FID

GC is a powerful technique for volatile and thermally stable compounds. While this compound has a relatively low molecular weight, its amine functionality presents a significant challenge. The high polarity of amines leads to strong interactions with the stationary phase of standard GC columns, resulting in poor peak shape, low response, and irreversible adsorption.[7]

This protocol overcomes these issues by using a specialized "amine" column. These columns have a base-deactivated stationary phase (e.g., a bonded polyethylene glycol or a modified polysiloxane) specifically designed to minimize interactions with basic compounds.[7][8] Flame Ionization Detection (FID) is chosen for its robustness, wide linear range, and near-universal response to carbon-containing compounds. This method is particularly useful for assessing purity and detecting non-UV active volatile impurities that would be missed by HPLC-UV.

Experimental Protocol: GC-FID Quantification
  • GC System: Gas chromatograph with a split/splitless inlet and Flame Ionization Detector (FID).

  • Column: Agilent CP-Volamine or Restek Rtx-5 Amine (30 m x 0.32 mm, 5 µm film thickness).

  • Reagents: Dichloromethane (GC grade), Methanol (GC grade), Helium or Hydrogen (high purity).

  • Reference Standard: this compound, of known purity.

ParameterRecommended SettingRationale
Carrier Gas Helium at 2.0 mL/min (constant flow)Inert carrier gas providing good efficiency.
Inlet Temp. 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Mode Split (20:1)Prevents column overloading and ensures sharp peaks for concentrated samples.
Injection Vol. 1 µLStandard volume for GC analysis.
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 240 °C (hold 5 min)Separates the analyte from solvent and potential impurities. The final hold ensures elution of any less volatile components.
Detector FID
Detector Temp. 280 °CPrevents condensation of the analyte in the detector.
H₂ Flow 30 mL/minFuel for the FID flame.
Air Flow 300 mL/minOxidant for the FID flame.
Makeup Flow 25 mL/min (Helium)Ensures efficient transfer of column effluent to the flame.
  • Solvent: Use Methanol or Dichloromethane.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Calibration Standards: Prepare a series of working standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the stock solution.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the solvent to achieve a concentration within the calibration range.

The data analysis procedure is analogous to the HPLC method: construct a calibration curve from the standards and determine the sample concentration from the linear regression.

Visualization: GC Analysis Logic

GC_Logic Analyte Analyte: This compound Problem Challenge: Polar Amine Group Causes Peak Tailing Analyte->Problem Solution Solution: Base-Deactivated GC Column Problem->Solution Outcome Result: Symmetrical Peak Shape & Accurate Quantification Solution->Outcome

Caption: Logic for selecting a specialized column for the GC analysis of a polar amine.

Pillar 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Rationale: The Gold Standard for Sensitivity and Selectivity

LC-MS is the definitive method for trace-level quantification, especially in complex matrices such as biological fluids (for pharmacokinetic studies) or for identifying impurities at very low levels. It combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer.

For this compound, Electrospray Ionization (ESI) in positive ion mode is the ideal choice. The basic amine group is readily protonated in the ESI source, forming a stable protonated molecular ion [M+H]⁺. By using Selected Ion Monitoring (SIM) or, even more selectively, Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer (MS/MS), we can achieve exceptional sensitivity and virtually eliminate interference from matrix components.[6]

Protocol: Ultra-Sensitive LC-MS/MS Quantification
  • LC-MS System: HPLC or UHPLC system coupled to a tandem quadrupole mass spectrometer (e.g., Agilent 6400 Series, Sciex Triple Quad, Waters Xevo TQ).

  • Ion Source: Electrospray Ionization (ESI).

  • Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).

ParameterRecommended SettingRationale
Column C18, 50 mm x 2.1 mm, 1.8 µmShorter column and smaller particles are suitable for the fast gradients used in LC-MS.
Mobile Phase A 0.1% Formic Acid in WaterVolatile acidifier that promotes good peak shape and efficient ESI ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile organic solvent.
Gradient 5% B to 95% B over 3 minutes, hold for 1 minA rapid gradient for high-throughput analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode ESI PositiveThe basic amine readily forms a positive ion [M+H]⁺.
MS Analysis MRM (Multiple Reaction Monitoring)Provides the highest selectivity and sensitivity by monitoring a specific parent-to-daughter ion transition.
MRM Transition To be determined by direct infusion of a standard solution. A hypothetical transition would be monitored (e.g., m/z 151.1 -> 134.1).The parent ion is the protonated molecule. The daughter ion is a stable fragment formed by collision-induced dissociation.
Capillary V 3500 VOptimizes the ESI spray.
Gas Temp. 300 °CAids in desolvation of the ESI droplets.
  • Solutions: Prepare stock and calibration standards in a 50:50 mixture of Mobile Phase A and B. Due to the high sensitivity, concentrations will be much lower (e.g., in the ng/mL range).

  • Analysis: The procedure follows the same principles as HPLC, but quantification is based on the peak area of the specific MRM transition.

Trustworthiness: A Foundation in Method Validation

Every protocol described must be validated to demonstrate its fitness for purpose.[2][9] The validation should be conducted in accordance with ICH Q2(R2) guidelines.[1][10] The core performance characteristics and typical acceptance criteria are summarized below.

Validation ParameterAcceptance CriteriaPurpose
Specificity The analyte peak is free from interference from placebo, impurities, or degradation products. Peak purity should be >99% (DAD).Ensures the signal is only from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.Confirms a direct relationship between signal and concentration.
Accuracy 98.0% to 102.0% recovery of spiked samples at three concentration levels.Measures the closeness of the experimental value to the true value.
Precision Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).Demonstrates the consistency and reproducibility of the method.
Range The concentration interval over which the method is precise, accurate, and linear.Defines the operational limits of the method.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±2°C).Shows the method's reliability during normal use.
Limit of Quantitation (LOQ) The lowest concentration quantifiable with acceptable precision and accuracy (typically Signal-to-Noise ≥ 10).Defines the lower limit for accurate measurement.

References

Application Note: A Scalable Synthesis of 2-pyridin-4-ylpropan-2-amine via the Leuckart-Wallach Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the synthesis of 2-pyridin-4-ylpropan-2-amine, a key building block in medicinal chemistry. We detail a robust and scalable procedure based on the classic Leuckart-Wallach reductive amination of 4-acetylpyridine. The protocol has been developed to bridge the gap between laboratory-scale synthesis and pilot-scale production, with a focus on process safety, control, and optimization. We explain the underlying reaction mechanism, provide step-by-step protocols for both bench and scale-up execution, and address critical challenges such as thermal management and purification.

Introduction and Scientific Background

2-Pyridin-4-ylpropan-2-amine and its derivatives are important structural motifs in the development of novel therapeutic agents. The synthesis of primary amines from ketones is a fundamental transformation in organic chemistry, with reductive amination being a preferred industrial method.[1] Among various protocols, the Leuckart-Wallach reaction stands out for its operational simplicity, use of inexpensive reagents, and amenability to large-scale production.[2][3]

This reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent, converting a carbonyl compound into a primary amine in a one-pot process.[4] While effective, the classical Leuckart reaction often requires high temperatures (150-200 °C) and long reaction times, which can lead to thermal decomposition and purification challenges on a larger scale.[2][5]

This guide presents an optimized procedure that balances efficiency with safety, providing a reliable pathway for producing multi-gram to kilogram quantities of the target amine.

Reaction Mechanism and Rationale

The Leuckart-Wallach reaction proceeds in two primary stages. Understanding this mechanism is crucial for troubleshooting and process optimization.

  • Iminium Ion Formation: At elevated temperatures, ammonium formate dissociates into ammonia and formic acid.[6] Ammonia, a potent nucleophile, attacks the electrophilic carbonyl carbon of 4-acetylpyridine to form a carbinolamine intermediate. This intermediate then dehydrates to yield a reactive iminium ion.[2]

  • Hydride Reduction and Hydrolysis: Formic acid acts as the reducing agent, delivering a hydride ion to the iminium ion. This reduction step forms the N-formyl intermediate and releases carbon dioxide gas.[2] The final primary amine is liberated through a subsequent acid-catalyzed hydrolysis of this stable formamide intermediate.

Leuckart_Mechanism Fig. 1: Leuckart-Wallach Reaction Mechanism ketone 4-Acetylpyridine carbinolamine Carbinolamine Intermediate ketone->carbinolamine + NH3 nh4hco2 Ammonium Formate (HCOONH4) dissociation Heat (Δ) ~160-185°C nh4hco2->dissociation nh3 Ammonia (NH3) dissociation->nh3 hco2h Formic Acid (HCOOH) dissociation->hco2h imine Iminium Ion carbinolamine->imine - H2O formyl_amine N-Formyl Intermediate imine->formyl_amine + HCOOH - CO2 hydrolysis Acid Hydrolysis (e.g., HCl, H2O) formyl_amine->hydrolysis product 2-pyridin-4-ylpropan-2-amine hydrolysis->product

Caption: Fig. 1: Leuckart-Wallach Reaction Mechanism

Process Safety and Reagent Handling (EHS)

Scaling up chemical reactions introduces hazards that may not be apparent at the bench scale.[7] A thorough risk assessment is mandatory before proceeding.[8]

ReagentCAS No.Key HazardsRecommended Handling & PPE
4-Acetylpyridine 1122-54-9Harmful if swallowed, Skin/eye irritant.Handle in a fume hood. Wear standard nitrile gloves, safety glasses, and a lab coat.
Ammonium Formate 540-69-2Skin/eye irritant.Avoid inhalation of dust. Wear standard PPE.
Formic Acid (>85%) 64-18-6Flammable, Toxic if inhaled, Causes severe skin burns and eye damage, Corrosive to respiratory tract.[9][10][11]Critical: Use in a well-ventilated fume hood. Wear heavy-duty butyl or neoprene gloves, a chemical-resistant apron, safety goggles, and a face shield.[9] Ensure emergency shower/eyewash is accessible.
Hydrochloric Acid (conc.) 7647-01-0Causes severe skin burns and eye damage, May cause respiratory irritation.Handle with the same level of care as formic acid. Ensure proper ventilation to handle HCl vapors.
Sodium Hydroxide 1310-73-2Causes severe skin burns and eye damage. Highly exothermic when dissolved in water.Wear standard PPE. When preparing solutions, always add NaOH slowly to cold water/ice with stirring to dissipate heat.

Experimental Protocols

Part A: Laboratory-Scale Synthesis (10 g)

This procedure establishes a baseline for yield and purity.

Step 1: Reductive Amination

  • To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add ammonium formate (40 g, ~10 eq).

  • Begin stirring and add 4-acetylpyridine (10.0 g, 1.0 eq, distilled prior to use for best results[8]).

  • Heat the reaction mixture in an oil bath to 160-165 °C. The mixture will become a clear, stirrable liquid as the reagents melt and dissolve.

  • Maintain the internal temperature at 160-165 °C for 6-8 hours. Note: Vigorous gas evolution (CO2) will occur initially. Ensure the condenser is open to the atmosphere (e.g., via a bubbler).

  • Monitor the reaction for the disappearance of 4-acetylpyridine using TLC (e.g., 1:1 Hexane:Ethyl Acetate, visualize with UV light).

Step 2: Hydrolysis and Work-up

  • Allow the reaction mixture to cool to room temperature. The mixture may solidify.

  • Carefully add 100 mL of 6M hydrochloric acid. This step is exothermic. Use an ice bath to maintain the temperature below 40 °C.

  • Heat the acidic mixture to reflux (approx. 100-105 °C) for 3-4 hours to hydrolyze the N-formyl intermediate.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly basify the solution by adding 50% w/w sodium hydroxide solution. This is highly exothermic. Maintain the temperature below 25 °C. Adjust the pH to >12.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purify by vacuum distillation to obtain 2-pyridin-4-ylpropan-2-amine as a clear oil.

Part B: Scale-Up Procedure (250 g)

This protocol addresses the challenges of heat and mass transfer at a larger scale.

Scale_Up_Workflow Fig. 2: Scale-Up Synthesis Workflow raw_materials 1. Raw Material Charging (Ammonium Formate) heating 2. Initial Heating (To 160°C) raw_materials->heating addition 3. Substrate Addition (4-Acetylpyridine, slow) heating->addition Control Temperature reaction 4. Reaction Hold (160-165°C, 6-8h) addition->reaction Control Exotherm monitoring Process Monitoring (TLC/GC) reaction->monitoring cooldown1 5. Cooldown reaction->cooldown1 hydrolysis 6. Acid Hydrolysis (HCl Addition & Reflux) cooldown1->hydrolysis Control Exotherm cooldown2 7. Cooldown & Basification (NaOH Addition, <25°C) hydrolysis->cooldown2 extraction 8. Liquid-Liquid Extraction cooldown2->extraction Control Exotherm drying 9. Drying & Concentration extraction->drying purification 10. Final Purification (Vacuum Distillation) drying->purification final_product Isolated Product purification->final_product

Caption: Fig. 2: Scale-Up Synthesis Workflow

Step 1: Reductive Amination

  • Charge a 5 L jacketed glass reactor equipped with an overhead mechanical stirrer, reflux condenser with off-gas management, and a temperature probe with ammonium formate (1.0 kg, ~10 eq).

  • Begin agitation and circulate the thermal fluid in the reactor jacket to heat the vessel contents to 160 °C.

  • Once the internal temperature is stable, add 4-acetylpyridine (250 g, 1.0 eq) subsurface via an addition funnel or pump over 1-2 hours . Causality: Slow addition is critical to control the initial exotherm and the rate of CO2 evolution, preventing a runaway reaction and excessive pressure buildup.

  • After the addition is complete, maintain the internal temperature at 160-165 °C for 6-8 hours.

  • Monitor the reaction completion by taking samples for GC or HPLC analysis.

Step 2: Hydrolysis and Work-up

  • Cool the reactor contents to 20-25 °C.

  • Carefully charge 2.5 L of 6M hydrochloric acid to the reactor via the addition funnel over 1-2 hours, using jacket cooling to maintain the internal temperature below 40 °C.

  • Heat the mixture to reflux (100-105 °C) and hold for 3-4 hours.

  • Cool the reactor contents to 0-5 °C using a chiller.

  • Prepare a 50% w/w sodium hydroxide solution and cool it before use. Add the cold caustic solution slowly to the reactor, ensuring the internal temperature does not exceed 25 °C. Adjust to pH >12. Causality: The acid-base neutralization is highly exothermic. Pre-cooling the reagents and using an efficient jacketed reactor is essential for thermal safety on a large scale.[7]

  • Transfer the biphasic mixture to a suitable vessel for extraction. Extract with ethyl acetate (3 x 2 L).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate on a rotary evaporator to yield the crude product.

  • Set up for vacuum distillation using a appropriately sized apparatus to obtain the pure 2-pyridin-4-ylpropan-2-amine.

Data Summary and Expected Results

ParameterLaboratory Scale (10 g)Scale-Up (250 g)Rationale for Change
4-Acetylpyridine 10.0 g250 g25x Scale Factor
Ammonium Formate 40 g1.0 kgMaintained ~10 eq ratio for driving reaction.
Addition Method All at onceSlow addition over 1-2hControl of exotherm and off-gassing.[7]
Vessel 250 mL RBF5 L Jacketed ReactorImproved heat transfer and process control.
Hydrolysis (6M HCl) 100 mL2.5 LMaintained volumetric ratio for effective hydrolysis.
Basification (50% NaOH) ~60 mL~1.5 LVolume required to reach pH >12.
Extraction Solvent 300 mL (total)6.0 L (total)Maintained volumetric ratio for efficient extraction.
Expected Yield 65-75%65-75%The process is expected to be scalable with consistent yield.
Expected Purity >98% (after distillation)>98% (after distillation)Purification method remains effective at scale.

References

Application Notes and Protocols for the 2-(4-Pyridyl)-2-propylamine Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-(4-Pyridyl)-2-propylamine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in approved drugs and bioactive molecules.[1][2] Its presence is associated with a wide array of pharmacological activities, from anticancer and anti-inflammatory to potent effects on the central nervous system (CNS).[3][4][5] The nitrogen atom within the pyridine ring is a key modulator of a molecule's physicochemical properties, influencing solubility, basicity, and the capacity for hydrogen bonding, all of which are critical for target engagement and pharmacokinetic profiles.[3]

This guide focuses on a specific, strategically designed pyridine-based scaffold: This compound . This molecule combines the advantageous features of the 4-substituted pyridine ring with a unique α,α-dimethyl-β-arylethylamine backbone. This combination offers a compelling starting point for the design of novel therapeutics, particularly for CNS disorders where blood-brain barrier penetration and specific receptor interactions are paramount.[4]

The primary amine provides a versatile handle for derivatization, allowing for the exploration of a vast chemical space through techniques like N-alkylation and N-acylation to probe structure-activity relationships (SAR). Furthermore, the gem-dimethyl group is not a trivial substitution; it is a deliberate design element inspired by numerous natural products.[6] Its inclusion can confer significant advantages, including:

  • Conformational Rigidity: The gem-dimethyl group restricts the rotation of the Cα-Cβ bond, locking the molecule into a more defined conformation. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency and selectivity.[6]

  • Metabolic Stability: The quaternary carbon atom can act as a metabolic shield, blocking oxidative metabolism at the benzylic position, which is a common liability for many drug candidates. This can lead to an improved pharmacokinetic profile.[6]

  • Modulation of Physicochemical Properties: The gem-dimethyl group increases lipophilicity, which can influence cell permeability and blood-brain barrier penetration. It can also modulate the pKa of the neighboring primary amine.[6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and pharmacological evaluation of compounds based on the this compound scaffold.

PART 1: Synthesis of the Core Scaffold

While a direct, single-publication synthesis of 2-methyl-1-(pyridin-4-yl)propan-2-amine was not found in the surveyed literature, a robust and scientifically sound multi-step synthesis can be proposed based on established chemical transformations for analogous structures.[7][8] The following protocol outlines a plausible pathway starting from commercially available 1-(pyridin-4-yl)propan-2-one.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step sequence: the conversion of a ketone to a primary amine via the Leuckart reaction, a classic method for reductive amination using ammonium formate or formamide.[6][9]

Synthetic Pathway A 1-(Pyridin-4-yl)propan-2-one B 2-Methyl-1-(pyridin-4-yl)propan-2-amine (Target Scaffold) A->B Leuckart Reaction (Ammonium formate, Formic acid) Heat

Caption: Proposed synthesis of the target scaffold.

Experimental Protocol: Synthesis of 2-Methyl-1-(pyridin-4-yl)propan-2-amine

Disclaimer: This protocol is a proposed method based on the well-established Leuckart reaction for converting ketones to amines.[7][9] Researchers should perform small-scale trials to optimize reaction conditions.

Materials:

  • 1-(Pyridin-4-yl)propan-2-one

  • Ammonium formate

  • Formic acid (98-100%)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (pellets or 50% aqueous solution)

  • Diethyl ether or Dichloromethane (DCM)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-(pyridin-4-yl)propan-2-one (1.0 eq) and ammonium formate (3.0-4.0 eq).

    • Causality: Ammonium formate serves as both the nitrogen source (via ammonia) and the reducing agent (via formic acid). An excess is used to drive the reaction to completion.[9]

  • Reaction Execution: Slowly add formic acid (2.0-3.0 eq) to the mixture. Heat the reaction mixture to 160-180 °C and maintain it at this temperature for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: High temperatures are required to facilitate the formation of the intermediate imine and the subsequent reduction by formate.[6]

  • Hydrolysis of Formamide Intermediate: After cooling to room temperature, add concentrated hydrochloric acid (e.g., 6M HCl) to the reaction mixture. Heat the mixture to reflux for 4-8 hours to hydrolyze the intermediate N-formyl derivative.

    • Causality: The Leuckart reaction often yields the formamide, which requires acidic hydrolysis to liberate the free primary amine.[7]

  • Work-up and Extraction: Cool the mixture in an ice bath and carefully basify with a concentrated sodium hydroxide solution until the pH is >12.

    • Self-Validation: Ensure the solution is strongly basic to deprotonate the amine and facilitate its extraction into an organic solvent.

  • Extract the aqueous layer with an organic solvent such as diethyl ether or DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. The crude 2-methyl-1-(pyridin-4-yl)propan-2-amine can be purified by vacuum distillation or column chromatography on silica gel using a gradient of dichloromethane and methanol (with a small percentage of triethylamine to prevent streaking).

PART 2: Derivatization of the Scaffold

The primary amine of the this compound scaffold is a key diversification point. The following protocols for N-alkylation and N-acylation are based on standard, reliable organic chemistry methods and can be used to generate a library of analogs for SAR studies.

Derivatization_Workflow cluster_0 Scaffold cluster_1 Derivatization Reactions cluster_2 Derivative Libraries Scaffold This compound Alkylation N-Alkylation (Reductive Amination or SN2) Scaffold->Alkylation Acylation N-Acylation (Amide Coupling) Scaffold->Acylation Alkyl_Lib Secondary/Tertiary Amines Alkylation->Alkyl_Lib Amide_Lib Amides Acylation->Amide_Lib

Caption: Workflow for scaffold derivatization.

Protocol 1: N-Alkylation via Reductive Amination

This method is highly versatile for creating secondary amines from the primary amine scaffold.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the this compound and the desired aldehyde or ketone in anhydrous DCM or DCE.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride in portions to the stirred solution at room temperature.

    • Causality: NaBH(OAc)₃ is a mild and selective reducing agent that reduces the iminium ion formed in situ from the amine and carbonyl compound, without reducing the starting aldehyde or ketone.

  • Reaction Monitoring: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution and stir for 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: N-Acylation to Form Amides

This protocol describes the formation of an amide bond, a common linkage in many drug molecules.

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) or Hydroxy-7-azabenzotriazole (HOAt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous

Procedure:

  • Activation of Carboxylic Acid: In a dry flask under nitrogen, dissolve the carboxylic acid, EDCI, and HOBt (or HOAt) in anhydrous DMF or DCM. Stir the mixture at room temperature for 30 minutes.

    • Causality: EDCI is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt or HOAt traps this intermediate to form an active ester, which is less prone to side reactions and reacts efficiently with the amine.

  • Amine Addition: Add the this compound to the activated acid mixture, followed by the addition of DIPEA or TEA.

    • Causality: The base (DIPEA/TEA) neutralizes the HCl salt of EDCI and any acidic protons, ensuring the primary amine is nucleophilic.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 5% aqueous citric acid solution, saturated aqueous NaHCO₃ solution, and brine.

    • Self-Validation: The acidic wash removes excess base and unreacted amine, while the basic wash removes unreacted carboxylic acid and HOBt.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude amide by flash column chromatography or recrystallization.

PART 3: Pharmacological Evaluation Protocols

Given the structural features of the scaffold, it is a promising candidate for CNS-active agents, potentially targeting G-protein coupled receptors (GPCRs) or monoamine transporters.[2] The following are generalized protocols for initial in vitro screening.

Hypothetical Target Interaction Pathway

The 4-pyridyl nitrogen can act as a hydrogen bond acceptor, while the protonated amine can form a salt bridge, common interactions for aminergic GPCR ligands.

Target_Interaction cluster_receptor Ligand Scaffold Derivative Asp Aspartic Acid (e.g., D3.32) Ligand->Asp Ionic Bond (Protonated Amine) Ser Serine/Threonine (e.g., S5.42) Ligand->Ser H-Bond (Pyridine N) Aro Aromatic Residue (e.g., Phe, Tyr) Ligand->Aro π-π Stacking (Pyridine Ring) Receptor GPCR Binding Pocket

Caption: Hypothetical binding mode at a GPCR.

Protocol 3: Radioligand Binding Assay (GPCR Target)

This assay determines the affinity of the synthesized compounds for a specific receptor.

Procedure:

  • Membrane Preparation: Use cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., Dopamine D2, Serotonin 5-HT2A).

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Reaction Mixture: In a 96-well plate, add in order:

    • Assay buffer

    • Test compound (at various concentrations, typically from 10⁻¹¹ M to 10⁻⁵ M)

    • Radioligand (e.g., [³H]-Spiperone for D2 receptors) at a concentration near its Kd.

    • Cell membranes (protein concentration typically 5-20 µ g/well ).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Self-Validation: Rapid filtration is crucial to prevent dissociation of the ligand-receptor complex.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine non-specific binding using a high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol for D2). Calculate specific binding by subtracting non-specific from total binding. Plot the percent specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the Ki value.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the general toxicity of the compounds against a representative cell line.

Procedure:

  • Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

    • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of viable cells compared to the vehicle-treated control. Plot the percentage of viability against the log concentration of the compound to determine the CC₅₀ (50% cytotoxic concentration).

Data Presentation

Quantitative data from synthesis and biological assays should be summarized for clear comparison.

Table 1: Summary of Synthetic Analogs

Compound ID R Group (Acylation/Alkylation) Yield (%) M.P. (°C) ¹H NMR (Key Shifts, ppm)
S-01 H (Scaffold) 65 N/A (Oil) 8.55 (d), 7.20 (d), 1.25 (s)
A-01 Benzyl 78 112-114 ...

| B-01 | Benzoyl | 85 | 145-147 | ... |

Table 2: In Vitro Pharmacological Data

Compound ID Target Ki (nM) Selectivity vs. Off-Target (fold) CC₅₀ (µM)
S-01 1250 5 >50
A-01 15.2 150 25.4

| B-01 | 89.6 | 40 | >50 |

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel bioactive molecules, particularly for CNS targets. The synthetic protocols provided herein offer a reliable pathway to the core structure and its derivatives. The inclusion of the gem-dimethyl group is a key strategic element aimed at improving potency and metabolic stability.[6] Initial pharmacological screening using the outlined binding and cytotoxicity assays will enable the generation of crucial SAR data to guide lead optimization efforts. Future work should focus on exploring a diverse range of substituents on the primary amine and potentially on the pyridine ring to fine-tune the pharmacological profile, selectivity, and drug-like properties of this versatile scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-PYRIDYL)-2-PROPYLAMINE

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide & FAQs for Low Yield

Welcome to the technical support center for the synthesis of 2-(4-pyridyl)-2-propylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis. As Senior Application Scientists, we provide this guide based on established chemical principles and field-proven experience to help you navigate common challenges and improve your reaction outcomes.

Frequently Asked Questions (FAQs)
Q1: I am attempting to synthesize this compound and my yield is consistently low. What are the most common general causes?

Low yields in this synthesis typically trace back to one of three areas: the chosen synthetic route and its conditions, the purity of the starting materials, or losses during product work-up and purification. The most common and direct method for this target molecule is the reductive amination of 4-acetylpyridine.[1][2] This process involves the formation of an imine intermediate from the ketone and an ammonia source, followed by its reduction to the final amine.[3] Inefficiencies in either of these two stages are the primary cause of poor yields.

Key factors to investigate immediately include:

  • Inefficient Imine Formation: The equilibrium between the ketone/ammonia and the imine can be unfavorable.[1] This step is often pH-sensitive and may require removal of water to drive the reaction forward.

  • Suboptimal Reduction: The choice of reducing agent and reaction conditions is critical. Some reducing agents may preferentially reduce the starting ketone to an alcohol instead of the desired imine intermediate.[4]

  • Side Reactions: The primary amine product can react with remaining ketone starting material to form a secondary amine, a common cause of yield loss.[5][6]

  • Purity of 4-Acetylpyridine: The purity of the starting ketone is crucial, as impurities can interfere with the reaction.[7][8]

Q2: Which synthetic method is recommended for preparing this compound?

For this specific structure, direct reductive amination is the most efficient and widely used method.[1] This one-pot reaction combines the starting ketone (4-acetylpyridine), an ammonia source (like ammonia or ammonium acetate), and a reducing agent.[9]

A classical variation of this is the Leuckart reaction , which uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[10][11] While effective, this method requires high temperatures (120-165 °C), which can sometimes lead to product degradation.[10]

Modern reductive amination procedures using specialized hydride reagents are generally milder and more selective.

Troubleshooting Guide: Reductive Amination Pathway

This section focuses on the most common synthesis route: the reductive amination of 4-acetylpyridine.

Reductive Amination Pathway Reductive Amination of 4-Acetylpyridine cluster_0 Step 1: Imine Formation (Reversible) cluster_1 Step 2: Reduction Ketone 4-Acetylpyridine Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH3 Ammonia Ammonia (NH3) Ammonia->Hemiaminal Imine Iminium Ion Intermediate Hemiaminal->Imine - H2O Imine->Hemiaminal + H2O Product This compound Imine->Product + [H] (Reducing Agent) Side Reaction Formation of Secondary Amine Byproduct Product Product (Primary Amine) SecondaryImine Secondary Iminium Ion Product->SecondaryImine Reacts with Ketone 4-Acetylpyridine (Starting Material) Ketone->SecondaryImine Byproduct Secondary Amine Byproduct SecondaryImine->Byproduct Reduced Troubleshooting Workflow cluster_reaction_issues Reaction Optimization cluster_workup_issues Work-up/Purification Issues start Low Yield of this compound check_reaction Analyze Reaction Mixture (TLC/LCMS) start->check_reaction product_formed Is Desired Product the Major Component? check_reaction->product_formed check_sm Verify Purity of Starting Materials product_formed->check_sm No optimize_workup Optimize Work-up (Basify, Multiple Extractions) product_formed->optimize_workup Yes optimize_imine Optimize Imine Formation (pH, Dehydration, Lewis Acid) check_sm->optimize_imine optimize_reduction Optimize Reduction (Change Reducing Agent, Staged Addition) optimize_imine->optimize_reduction check_side_reactions Minimize Side Reactions (Excess NH3, Slow Addition) optimize_reduction->check_side_reactions success Improved Yield check_side_reactions->success optimize_purification Optimize Purification (Modified Chromatography, Salt Formation) optimize_workup->optimize_purification optimize_purification->success

References

Technical Support Center: Purification of Crude 2-(4-Pyridyl)-2-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(4-pyridyl)-2-propylamine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions. The protocols and explanations provided herein are grounded in established chemical principles and field-proven insights to ensure you can tackle common purification challenges with confidence.

Structure of This Guide

This guide is divided into two main sections:

  • Troubleshooting Guide: A problem-oriented section addressing specific issues you might encounter during the purification of this compound.

  • Frequently Asked Questions (FAQs): A broader overview of purification strategies, potential impurities, and best practices.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address experimental challenges.

Q1: I'm attempting to purify this compound by distillation, but I'm observing decomposition at high temperatures. How can I avoid this?

A1: High-temperature decomposition is a common issue with many organic compounds, especially amines. The atmospheric boiling point of this compound is approximately 236.8°C, a temperature at which thermal degradation can occur[1]. The recommended solution is to perform the distillation under reduced pressure (vacuum distillation).

Causality: Lowering the pressure above the liquid reduces the boiling point. This is because the liquid boils when its vapor pressure equals the pressure of the surrounding atmosphere. By reducing the external pressure, the liquid requires less thermal energy to reach a vapor pressure that matches the new, lower ambient pressure.

Recommended Protocol: Vacuum Fractional Distillation

  • Setup: Assemble a fractional distillation apparatus suitable for vacuum work. Ensure all glassware is free of cracks and can withstand the pressure differential. Use a short-path distillation head if possible to minimize product loss.

  • Vacuum Source: Connect a vacuum pump with a pressure gauge and a cold trap to the apparatus. The cold trap (using dry ice/acetone or liquid nitrogen) is crucial to protect the pump from corrosive vapors.

  • Heating: Use a heating mantle with a stirrer for uniform heating of the distillation flask.

  • Procedure:

    • Place the crude this compound in the distillation flask.

    • Slowly reduce the pressure to the desired level.

    • Gradually increase the temperature of the heating mantle.

    • Collect fractions based on the boiling point at the specific pressure you are using. Discard the initial low-boiling fraction (forerun), which may contain volatile impurities, and stop the distillation before all the material has vaporized to avoid concentrating non-volatile impurities in the final product.

Troubleshooting Tips:

  • Bumping: To prevent bumping (sudden, violent boiling), use a magnetic stirrer or add boiling chips to the distillation flask.

  • Foaming: If the crude material foams, you can introduce an anti-foaming agent or reduce the heating rate.

  • Pressure Fluctuations: Ensure all joints are properly sealed with vacuum grease to maintain a stable vacuum.

Q2: I'm trying to purify this compound using silica gel column chromatography, but the compound is streaking and my yield is very low. What's happening?

A2: This is a classic problem when purifying basic compounds like amines on standard silica gel. Silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface[2]. These acidic sites strongly interact with the basic amine through acid-base interactions, leading to irreversible adsorption, tailing (streaking) of the compound on the column, and ultimately, low recovery[3].

Causality: The lone pair of electrons on the nitrogen atom of the amine interacts strongly with the acidic protons of the silanol groups, causing the amine to "stick" to the silica gel.

Solutions:

  • Mobile Phase Modification: Add a small amount of a competing base to your mobile phase to neutralize the acidic silanol groups. Triethylamine (Et₃N) is a common choice. A typical mobile phase would be a gradient of ethyl acetate in hexanes with 0.5-1% triethylamine added to both solvents.[3]

  • Use of a Different Stationary Phase:

    • Amine-functionalized silica: This is an excellent option as the stationary phase is chemically modified to be basic, thus minimizing the problematic interactions.[2][3]

    • Alumina: Basic or neutral alumina can be used as an alternative to silica gel for the purification of amines.[4][5]

Recommended Protocol: Column Chromatography with Mobile Phase Modification

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity. Add 0.5-1% triethylamine to your solvent mixture.

  • Procedure:

    • Dry pack or slurry pack the column with silica gel in your initial, low-polarity eluent.

    • Dissolve the crude this compound in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if necessary) and load it onto the column.

    • Elute the column with the mobile phase, gradually increasing the polarity while monitoring the fractions by Thin Layer Chromatography (TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine should also be removed during this step due to its volatility.

Q3: I have some non-volatile, colored impurities in my crude this compound. Would crystallization be a good purification method?

A3: Yes, crystallization is an excellent method for removing non-volatile and colored impurities, provided you can find a suitable solvent system. For amines, it is often advantageous to form a salt, such as a hydrochloride (HCl) salt, which tends to be more crystalline than the free base.

Causality: Crystallization relies on the principle that the desired compound is soluble in a hot solvent but insoluble in the same solvent when it is cold. Impurities that are present in smaller amounts will remain in the solution as the desired compound crystallizes out. The salt formation often leads to a more ordered crystal lattice, enhancing the purity of the final product.

Recommended Protocol: Purification via Hydrochloride Salt Formation and Recrystallization

  • Salt Formation:

    • Dissolve the crude amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

    • Slowly bubble anhydrous HCl gas through the solution, or add a solution of HCl in a solvent like diethyl ether or isopropanol, while stirring.

    • The hydrochloride salt of this compound will precipitate out.[6]

  • Recrystallization:

    • Collect the crude salt by filtration.

    • Select a suitable recrystallization solvent. Alcohols like ethanol or isopropanol are often good choices for amine salts.[7][8] You may need a solvent pair (e.g., ethanol/diethyl ether) to achieve optimal results.

    • Dissolve the crude salt in the minimum amount of the hot (boiling) solvent.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the pure crystals by filtration and wash them with a small amount of the cold solvent. .

  • Liberation of the Free Base (Optional):

    • If the free base is required, dissolve the purified salt in water.

    • Add a base (e.g., aqueous sodium hydroxide or sodium carbonate) until the solution is basic (pH > 10).

    • Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

Troubleshooting Crystallization:

  • Oiling Out: If the compound separates as an oil instead of crystals, you may be using a solvent in which the compound is too soluble, or the solution is cooling too quickly. Try a less polar solvent or slower cooling.

  • No Crystals Form: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent and try cooling again. Scratching the inside of the flask with a glass rod can also help induce crystallization.[8]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The impurities will largely depend on the synthetic route used. However, common impurities in related pyridine syntheses can include:

  • Starting materials: Unreacted starting materials from the synthesis.

  • By-products: Products from side reactions. For instance, if the synthesis involves the addition of a Grignard or organolithium reagent to a pyridine derivative, by-products from over-addition or side reactions with the solvent can occur.

  • Isomers: Positional isomers if the synthesis is not completely regioselective.

  • Oxidation products: Amines can be susceptible to air oxidation, which can lead to colored impurities.[9]

Q2: Which purification method is best for large-scale purification?

A2: For large-scale (multigram to kilogram) purification, vacuum fractional distillation is generally the most efficient and cost-effective method, provided the compound is thermally stable under vacuum. It avoids the use of large quantities of solvents and stationary phases required for chromatography. Crystallization is also a viable and often preferred industrial method for achieving high purity.

Q3: How can I assess the purity of my final product?

A3: Several analytical techniques can be used to assess the purity of your this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is one of the most powerful techniques for determining the structure and purity of a compound. The presence of unexpected signals can indicate impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is excellent for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound and can be adapted to quantify impurities.

  • Melting Point: A sharp melting point for a solid derivative (like the HCl salt) is a good indicator of high purity.

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of crude this compound, incorporating the decision-making process based on the nature of the impurities.

PurificationWorkflow crude Crude this compound distillation Vacuum Fractional Distillation crude->distillation Volatile Impurities? chromatography Column Chromatography crude->chromatography Polar/Similar BP Impurities? crystallization Crystallization via Salt Formation crude->crystallization Non-volatile/Colored Impurities? pure_product Pure Product distillation->pure_product chromatography->pure_product crystallization->pure_product analysis Purity Analysis (NMR, GC-MS, HPLC) pure_product->analysis

Caption: A decision-tree for selecting the appropriate purification method.

References

Technical Support Center: Synthesis of 2-pyridin-4-ylpropan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis and analysis of 2-pyridin-4-ylpropan-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with identifying and controlling impurities during its synthesis. Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount for safety and efficacy. This document provides in-depth troubleshooting advice, validated analytical protocols, and answers to frequently encountered questions, grounded in established chemical principles and analytical practices.

Part 1: Understanding the Synthesis and Potential Impurities

The synthesis of tertiary amines like 2-pyridin-4-ylpropan-2-amine often employs methods like the Ritter reaction, which involves the reaction of a carbocation source with a nitrile, followed by hydrolysis.[1][2] A plausible and efficient route starts from 2-(pyridin-4-yl)propan-2-ol, which generates a stable tertiary carbocation in the presence of a strong acid.

Plausible Synthesis Route: The Ritter Reaction

The reaction proceeds in two main stages:

  • Carbocation Formation & Nitrile Addition: 2-(pyridin-4-yl)propan-2-ol is protonated by a strong acid (e.g., concentrated sulfuric acid), followed by the loss of water to form a stable tertiary carbocation. This electrophile is then attacked by the lone pair of electrons on the nitrogen atom of a nitrile (e.g., acetonitrile), forming a stable nitrilium ion intermediate.[3][4]

  • Hydrolysis: The nitrilium ion is subsequently hydrolyzed during aqueous workup to yield an N-substituted amide (in this case, an acetamide). Further hydrolysis under acidic or basic conditions cleaves the amide bond to yield the final primary amine, 2-pyridin-4-ylpropan-2-amine.

G

Common Potential Impurities

The following table summarizes the most likely impurities, their origin, and their potential impact.

Impurity NameStructureSource / Reason for Formation
Impurity A: Unreacted Starting Material2-(pyridin-4-yl)propan-2-olIncomplete reaction, insufficient acid catalyst, or non-optimal reaction time/temperature.
Impurity B: Amide IntermediateN-(2-(pyridin-4-yl)propan-2-yl)acetamideIncomplete hydrolysis of the N-substituted amide formed after the initial Ritter reaction workup.[2]
Impurity C: Dehydration Product4-isopropenylpyridineAcid-catalyzed dehydration of the starting tertiary alcohol, competing with carbocation formation for the Ritter pathway.
Impurity D: Positional Isomer2-pyridin-2-ylpropan-2-amine or 2-pyridin-3-ylpropan-2-aminePresence of isomeric impurities in the pyridine-based starting material.
Impurity E: Solvent AdductVariesReaction of the carbocation intermediate with the solvent if it is nucleophilic (e.g., formic acid).[4]
Impurity F: Degradation ProductVariesOxidation or decomposition of the final amine product, often leading to discoloration. Can be accelerated by heat or light.[5]

Part 2: Analytical Workflow & Troubleshooting FAQs

A systematic approach is crucial when an unknown peak appears in your analytical chromatogram. The following workflow provides a logical path from detection to identification.

G

Frequently Asked Questions (FAQs)

Q1: I see a significant peak in my HPLC analysis besides my product. Where do I start?

Answer: Start with hypothesis generation and mass analysis.

  • Review the Synthesis: Refer to the potential impurities table above. The most common culprits are typically unreacted starting material (Impurity A) or the amide intermediate (Impurity B).[2]

  • Perform LC-MS Analysis: This is the most critical first step. An LC-MS method will provide the molecular weight of the impurity. Compare this mass to the molecular weights of your hypothesized structures. For example:

    • 2-pyridin-4-ylpropan-2-amine (Product): MW = 150.22 g/mol

    • Impurity A (Starting Material): MW = 137.18 g/mol

    • Impurity B (Amide Intermediate): MW = 192.25 g/mol

  • Check Retention Time: Consider the polarity. The starting alcohol (Impurity A) is more polar than the final amine product and will likely have a shorter retention time on a reverse-phase HPLC column. The amide intermediate (Impurity B) is less basic and may have a retention time close to the product.

Q2: My LC-MS shows a mass of 192.25 g/mol . How can I confirm it is the amide intermediate?

Answer: A mass of 192.25 g/mol strongly suggests the N-(2-(pyridin-4-yl)propan-2-yl)acetamide intermediate (Impurity B). This indicates incomplete hydrolysis of the amide.

Troubleshooting Steps:

  • Reaction Optimization: The hydrolysis step needs to be driven to completion. Increase the reaction time, temperature, or concentration of the acid/base used for the hydrolysis.

  • Spectroscopic Confirmation: If you isolate the impurity, the ¹H NMR spectrum will be definitive. You would expect to see a singlet around 2.0 ppm corresponding to the acetyl methyl group (-COCH₃), which is absent in the final amine product. An FT-IR spectrum would show a characteristic amide C=O stretch around 1650 cm⁻¹.[6][7]

Q3: My GC-MS analysis of the crude reaction mixture shows a peak with a mass of 119.16 g/mol . What is this?

Answer: This molecular weight corresponds to 4-isopropenylpyridine (Impurity C). This is a common side-product in acid-catalyzed reactions of tertiary alcohols.

Causality: The strong acid used in the Ritter reaction can protonate the hydroxyl group of the starting material, which can then be eliminated as water. Instead of being trapped by a nitrile, the resulting carbocation can lose a proton from an adjacent carbon, leading to an alkene.[3] This is a competing dehydration reaction.

Troubleshooting Steps:

  • Control Temperature: This side reaction is often favored at higher temperatures. Running the initial stage of the reaction at a lower temperature (e.g., 0-5 °C) can suppress dehydration while still allowing for carbocation formation.

  • Choice of Acid: While strong acids are necessary, using a slightly less aggressive Lewis acid or a different Brønsted acid could potentially minimize this side reaction.[2]

Q4: My final product is a pale yellow to brown color, but I expect a colorless compound. What causes this discoloration?

Answer: Discoloration in amines is almost always due to the formation of low-level oxidative degradation impurities (Impurity F).[5] Amines, particularly aromatic ones, can be sensitive to air and light.

Troubleshooting & Prevention:

  • Inert Atmosphere: During workup and storage, handle the material under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Purification: The colored impurities can often be removed.

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon can adsorb the colored impurities. Filter the mixture through Celite to remove the carbon before proceeding with crystallization or final isolation.[8]

    • Crystallization: Recrystallization of the free base or one of its salts (e.g., hydrochloride) is often very effective at removing colored impurities.

  • Storage: Store the final, purified compound in an amber vial, protected from light, and at reduced temperatures to ensure long-term stability.

Part 3: Key Experimental Protocols

These protocols provide a starting point for the analysis and purification of 2-pyridin-4-ylpropan-2-amine. They should be optimized for your specific instrumentation and sample matrix.

Protocol 1: HPLC-UV Method for Purity Assessment

This method is suitable for quantifying the main component and detecting non-volatile impurities like the starting material and amide intermediate.

ParameterSettingRationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µmStandard for pharmaceutical analysis, good separation of moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for the basic amine.[9]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 minutesA gradient elution is necessary to resolve compounds with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe pyridine ring has a strong chromophore, allowing for sensitive detection at this wavelength.[6]
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in 50:50 Water:AcetonitrileEnsure the sample is fully dissolved to prevent column blockage.
Protocol 2: GC-MS Method for Volatile Impurities

This method is ideal for detecting volatile side-products like 4-isopropenylpyridine (Impurity C).

ParameterSettingRationale
Column Agilent CP-Volamine, 60m x 0.32mmA polar column designed specifically for the analysis of volatile amines, providing excellent peak shape.[10]
Carrier Gas Helium, constant flow 1.2 mL/minInert carrier gas.
Inlet Temp. 250 °CEnsures rapid volatilization of the sample.
Oven Program Start at 60°C (hold 2 min), ramp to 280°C at 15°C/min (hold 5 min)Temperature program allows for separation of compounds with different boiling points.
Detector Mass Spectrometer (MS)Provides mass information for confident peak identification.[11][12]
MS Scan Range 35 - 400 m/zCovers the expected mass range of potential impurities.
Sample Prep. 1 mg/mL in Dichloromethane or MTBEUse a volatile, non-polar solvent. The free base is required for GC analysis.

References

Overcoming poor solubility of 2-(4-PYRIDYL)-2-PROPYLAMINE in aqueous buffer

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-(4-PYRIDYL)-2-PROPYLAMINE. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in aqueous buffer systems. We will explore the chemical principles governing its solubility and provide validated, step-by-step strategies to achieve your desired concentrations.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Solubility Challenge

This section addresses the fundamental questions regarding the solubility behavior of this compound.

Q1: I'm struggling to dissolve this compound in my standard neutral pH buffer (e.g., PBS pH 7.4). Why is it so poorly soluble?

A1: The poor aqueous solubility of this compound at neutral pH is a direct consequence of its molecular structure. The molecule is a dibasic compound, meaning it has two basic nitrogen atoms: one on the pyridine ring and one in the primary amine group. At neutral pH, the molecule exists predominantly in its uncharged, free base form. This un-ionized state is significantly more hydrophobic (less polar) than its ionized counterparts, leading to unfavorable interactions with polar water molecules and thus, low solubility. The solubility of ionizable drugs is highly dependent on the pH of the solution.[1][2]

Q2: What are the key physicochemical properties of this compound that I should be aware of?

A2: While specific experimental data for this exact molecule is not widely published, we can predict its properties with high confidence based on its constituent functional groups.

  • pKa Values: As a dibasic compound, it has two pKa values, which refer to the acidity of its conjugate acids.[3]

    • Pyridine Nitrogen (pKa₁): The pKa of the pyridinium ion is approximately 5.2 .[4] Below this pH, the pyridine nitrogen is predominantly protonated (positively charged).

    • Propylamine Nitrogen (pKa₂): The pKa for a simple primary alkylaminium ion is typically in the range of 10.0-11.0 .[5][6] Below this pH, the propylamine nitrogen is predominantly protonated.

  • LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity (oil-loving) or hydrophilicity (water-loving) of a compound. While an experimental value is unavailable, the neutral free base is expected to have a positive LogP value, indicating a preference for a lipid environment over an aqueous one, which is consistent with its poor water solubility.[6][7]

These two pKa values are the most critical parameters for developing a solubility enhancement strategy, as they define the pH ranges where the molecule will be charged.

Part 2: Troubleshooting Guide - Step-by-Step Solubility Enhancement

This section provides actionable protocols to systematically improve the solubility of this compound.

Strategy 1: pH Adjustment - The Primary Approach

The most direct and effective method to solubilize a basic compound like this is through pH adjustment. By lowering the pH, you protonate the basic nitrogen atoms, creating positively charged ions that are much more soluble in water.[8][9][10]

A3: You need to lower the pH of your buffer to at least two units below the lowest pKa of the compound to ensure complete ionization and maximize solubility. This principle is governed by the Henderson-Hasselbalch equation.[11][12][13][14] For this compound, the lowest pKa is ~5.2 (for the pyridine ring). Therefore, adjusting the pH to ~3.2 or lower will ensure both nitrogen atoms are protonated, forming a highly soluble dicationic salt.

The diagram below illustrates the ionization states of the molecule at different pH ranges.

G cluster_ph cluster_mol ph3 pH < 3.2 (Acidic) mol_acid Dicationic (High Solubility) [Molecule]-H₂²⁺ ph3->mol_acid Fully Protonated ph7 pH ~ 7.4 (Neutral) mol_neutral Monocationic (Intermediate Solubility) [Molecule]-H⁺ ph7->mol_neutral Partially Protonated (Amine group) ph12 pH > 12.0 (Basic) mol_base Free Base (Low Solubility) [Molecule] ph12->mol_base Fully De-protonated

Caption: pH-dependent ionization states of this compound.

Protocol 1: pH-Based Solubilization Workflow

This protocol provides a step-by-step method for dissolving the compound using pH adjustment.

Objective: To prepare a stock solution of this compound at a target concentration by forming its soluble salt in situ.

Materials:

  • This compound powder

  • Milli-Q or deionized water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Volumetric flasks and magnetic stirrer

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of this compound powder.

  • Initial Slurry: Add approximately 80% of the final desired volume of water to a beaker containing the powder. This will form a slurry or suspension.

  • Acidification: While stirring, add 0.1 M HCl dropwise to the suspension. Monitor the pH continuously with a calibrated pH meter.

  • Dissolution Point: As the pH decreases, the compound will begin to dissolve. Continue adding HCl until all the solid has dissolved and the pH is stable at or below pH 3.2.

  • Final Volume Adjustment: Once fully dissolved, transfer the solution to a volumetric flask. Rinse the beaker with a small amount of water and add it to the flask to ensure a complete transfer.

  • q.s. to Volume: Add water to bring the solution to the final desired volume.

  • Final pH Check: Measure the final pH of the stock solution and record it. This acidic stock solution is now ready for use or for further pH adjustment if the final experimental buffer can tolerate it.

Trustworthiness Check: The clarity of the final solution is a direct indicator of successful solubilization. Any remaining precipitate indicates that either the pH is not low enough or the target concentration exceeds the solubility limit even in the salt form.

Strategy 2: Utilizing Co-solvents and Excipients

If the experimental constraints do not allow for a low pH environment, co-solvents or other excipients can be employed to increase solubility at a higher pH.

A4: If a low pH is not viable, you can use co-solvents or cyclodextrins.

  • Co-solvents: These are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[15][16][17] Common co-solvents used in research and pharmaceutical formulations include:

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)

    • Dimethyl Sulfoxide (DMSO)

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the poorly soluble drug molecule, forming an inclusion complex that has significantly higher aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used.

The diagram below outlines the general troubleshooting workflow.

G start Start: Poor Solubility in Aqueous Buffer check_ph Can Experiment Tolerate Low pH? start->check_ph adjust_ph Strategy 1: Adjust pH to < 4.0 using Protocol 1 check_ph->adjust_ph Yes cosolvent Strategy 2: Screen Co-solvents (e.g., PEG 400, DMSO) check_ph->cosolvent No success SOLUBILITY ACHIEVED adjust_ph->success cosolvent->success cyclodextrin Strategy 3: Screen Cyclodextrins (e.g., HP-β-CD) cosolvent->cyclodextrin If insufficient or incompatible cyclodextrin->success

Caption: Troubleshooting workflow for enhancing solubility.

Protocol 2: Co-solvent / Cyclodextrin Screening

Objective: To determine an effective co-solvent or cyclodextrin system for solubilizing the compound at a target pH (e.g., pH 7.4).

Procedure:

  • Prepare Stock Solutions:

    • Co-solvents: Prepare aqueous buffer solutions (pH 7.4) containing varying percentages of a co-solvent (e.g., 5%, 10%, 20% v/v of PEG 400).

    • Cyclodextrins: Prepare aqueous buffer solutions (pH 7.4) containing various concentrations of a cyclodextrin (e.g., 2%, 5%, 10% w/v of HP-β-CD).

  • Equilibration: Add an excess amount of this compound powder to a fixed volume (e.g., 1 mL) of each prepared solution and the control buffer (no additives).

  • Shake/Mix: Agitate the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separate: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantify: Carefully collect the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

Part 3: Data Summary & Interpretation

The following table provides a hypothetical summary of results you might obtain from the screening protocols. This data helps in selecting the optimal formulation strategy.

Formulation System (in pH 7.4 Buffer)Achieved Solubility (µg/mL)Fold Increase vs. BufferComments
Control Buffer (pH 7.4) 501.0xBaseline intrinsic solubility.
Acidified Water (pH 3.0) > 20,000> 400xExcellent solubility, confirms pH effect.
10% PEG 400 in Buffer 65013xModerate improvement with co-solvent.
20% PEG 400 in Buffer 1,80036xSignificant improvement, concentration-dependent.
5% HP-β-CD in Buffer 2,50050xGood improvement via complexation.
10% HP-β-CD in Buffer 5,200104xExcellent improvement, concentration-dependent.

Interpretation:

  • pH adjustment is clearly the most effective method if the experimental design permits.

  • If neutral pH is required, 10% HP-β-CD offers the best solubility enhancement among the tested excipients.

  • 20% PEG 400 is a viable alternative if cyclodextrins are not suitable for the application.

By systematically applying these principles and protocols, researchers can successfully overcome the solubility challenges of this compound and prepare homogenous, accurate solutions for their experiments.

References

Inconsistent results in biological assays with 2-pyridin-4-ylpropan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Inconsistent Results in Biological Assays

Welcome to the technical support center for 2-pyridin-4-ylpropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to help you diagnose and resolve inconsistencies in your biological assays, ensuring the generation of robust and reproducible data.

Inconsistencies with small molecule inhibitors are a frequent challenge in research.[1] The issues can typically be traced back to one of three areas: the integrity of the compound itself, the design of the experimental protocol, or the specific biological system in use.[2] This guide provides a systematic, question-based approach to troubleshooting, focusing on the unique chemical nature of 2-pyridin-4-ylpropan-2-amine as a pyridine-containing scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Compound Integrity & Handling

This section addresses the most critical and often overlooked source of experimental variability: the quality and handling of the small molecule itself. The physical and chemical integrity of your compound is the foundation of any reliable biological assay.[3]

Q1: My results with 2-pyridin-4-ylpropan-2-amine are highly variable between experiments. Where should I begin troubleshooting?

A1: When faced with inconsistent results, always begin by scrutinizing the compound itself before questioning the assay or biological model. The principle of "garbage in, garbage out" is paramount. An effective troubleshooting workflow starts with the simplest and most likely sources of error.

The first step is to systematically verify three key aspects of your compound: Purity, Stock Solution Integrity, and Stability . Many pyridine derivatives are known to be hygroscopic, readily absorbing moisture from the air, which can lead to inaccuracies in weighing and concentration calculations.[4]

Below is a logical workflow to diagnose the root cause of variability.

G cluster_compound Step 1: Verify Compound Integrity cluster_assay Step 2: Evaluate Assay Parameters cluster_target Step 3: Confirm Biological Mechanism start Inconsistent Assay Results purity Q2: Confirm Purity & Identity (LC-MS / qNMR) start->purity Start Here stock Q3: Check Stock Solution (Storage, Solvent, Concentration) purity->stock If Pure stability Q4: Assess Compound Stability (In Assay Media) stock->stability If Stock is Valid solubility Q5: Test Solubility (Precipitation Check) stability->solubility If Stable cytotoxicity Q6: Assess Cytotoxicity (Differentiate from Inhibition) solubility->cytotoxicity If Soluble off_target Q7: Rule Out Off-Target Effects (Counter-screens) cytotoxicity->off_target If Not Acutely Toxic end Consistent, Reliable Data off_target->end If On-Target

Caption: A logical troubleshooting workflow for inconsistent assay results.

Q2: How can I be certain that the 2-pyridin-4-ylpropan-2-amine I'm using is pure and correctly identified?

A2: Never assume the purity and identity of a compound, even from a reputable supplier. Verification is a cornerstone of reproducible science.[2] The yellow or brown discoloration of pyridine compounds can often indicate the presence of impurities or degradation products.[4]

Root Cause:

  • Synthetic Impurities: Residual starting materials, reagents, or byproducts from the synthesis process. Common impurities in pyridine synthesis can include homologs like picolines.[4]

  • Degradation: The compound may have degraded during shipping or storage.

  • Mislabeled Vial: While rare, this is a possibility that must be excluded.

Troubleshooting Protocol: Purity and Identity Verification

We recommend using Liquid Chromatography-Mass Spectrometry (LC-MS) for routine checks.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a fresh 1 mg/mL solution of your compound in a suitable solvent like methanol or acetonitrile.

  • LC Method:

    • Column: Use a standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 5-10 minutes) to ensure good separation of potential impurities.

    • Flow Rate: 0.4 mL/min.

    • Detection: UV/Vis detector set at 254 nm (a common wavelength for aromatic compounds).

  • MS Method:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for amine-containing compounds.

    • Mass Range: Scan a range centered around the expected mass of your compound. For 2-pyridin-4-ylpropan-2-amine (C8H12N2), the expected monoisotopic mass is ~136.10 Da.[5]

  • Data Analysis:

    • Purity: The purity is the area of your main peak as a percentage of the total area of all peaks in the chromatogram. For cell-based assays, purity should ideally be >95%.

    • Identity: The mass spectrum for the main peak should show a prominent ion corresponding to the expected mass of your compound ([M+H]⁺ ≈ 137.11).

ParameterExpected Result for 2-pyridin-4-ylpropan-2-amineAction if Deviated
Purity (LC @ 254nm) >95%Source a new batch of the compound.
Identity (MS [M+H]⁺) 137.11 ± 0.1 DaThe compound is likely incorrect or has degraded. Do not use.

Q3: What are the best practices for preparing and storing stock solutions of 2-pyridin-4-ylpropan-2-amine?

A3: Improper preparation and storage of stock solutions is a major cause of compound degradation and concentration inaccuracies.[6][7]

Causality and Best Practices:

  • Solvent Choice: Use anhydrous, high-purity dimethyl sulfoxide (DMSO). DMSO is an excellent solvent for many small molecules, but it is also hygroscopic. Using old or wet DMSO can introduce water, which may affect compound stability.

  • Storage Temperature: Store stock solutions at -20°C or, for long-term storage, at -80°C. This minimizes degradation.[7]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as they can lead to compound degradation and precipitation upon re-freezing.[2][8] It is highly recommended to aliquot stock solutions into single-use volumes.

  • Protection from Light and Air: Pyridine derivatives can be sensitive to light and oxidation. Store vials in the dark and consider flushing the headspace with an inert gas like argon or nitrogen before sealing for long-term storage.[4]

Protocol for Stock Solution Preparation (10 mM Example):

  • Allow the solid compound vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Weigh out the required amount of solid (e.g., 1.36 mg for 1 mL of a 10 mM stock; MW = 136.19 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 100 µL for 1.36 mg to make a 100 mM stock, which can then be diluted).

  • Vortex thoroughly until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Aliquot into smaller, single-use volumes in tightly sealed vials and store immediately at -20°C or -80°C.

Section 2: Assay-Specific Issues

Once you have validated the integrity of your compound, the next step is to investigate its behavior within the specific context of your assay.

Q5: I see precipitation when I add my compound to the aqueous assay buffer. How can I address this solubility issue?

A5: Poor aqueous solubility is a very common reason for a lack of activity or inconsistent results.[2] If the compound precipitates, its effective concentration in the assay is unknown and significantly lower than intended. Potent compounds are often accompanied by poor aqueous solubility, which presents a challenge for drug development.[9]

Root Cause:

  • "Crashing Out": The compound is soluble in the DMSO stock but not in the final aqueous buffer when diluted.

  • Solvent Concentration: The final concentration of DMSO in the assay may be too low to maintain solubility. However, high DMSO concentrations (typically >0.5%) can be toxic to cells or interfere with enzyme activity.[1][2]

Troubleshooting Protocol: Visual Solubility Assessment

This protocol helps you determine the practical solubility limit of your compound in your specific assay medium.

  • Preparation: In a clear microcentrifuge tube, add the final volume of your complete assay buffer (e.g., 1 mL of cell culture medium).

  • Serial Addition: Add the volume of your DMSO stock required for the highest concentration you plan to test. For example, to achieve 10 µM from a 10 mM stock in 1 mL, you would add 1 µL.

  • Vortex & Incubate: Vortex the solution gently. Incubate it under the exact same conditions as your assay (e.g., 37°C, 5% CO₂) for 1-2 hours.

  • Visual Inspection: Carefully inspect the tube for any signs of precipitation (cloudiness, crystals, film) against a dark background. A focused light beam (Tyndall effect) can help visualize fine precipitates.

  • Determine Limit: If precipitation is observed, repeat the process with a lower concentration until you find the highest concentration that remains fully dissolved. This is your practical working limit.

G cluster_solutions Potential Solutions start Poor Solubility Observed solubility_limit Determine Max Solubility (Visual Assessment Protocol) start->solubility_limit lower_conc Work below the solubility limit solubility_limit->lower_conc Primary Action add_serum Increase serum % (if cell-based) solubility_limit->add_serum Alternative use_excipient Consider solubility enhancers (e.g., cyclodextrins) solubility_limit->use_excipient Advanced Option end Perform Assay with Soluble Compound lower_conc->end add_serum->end use_excipient->end

References

Technical Support Center: Improving 2-(4-PYRIDYL)-2-PROPYLAMINE Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for coupling reactions involving 2-(4-pyridyl)-2-propylamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by this sterically hindered and heteroaromatic amine. My goal is to provide not just solutions, but a clear understanding of the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

The structure of this compound presents a dual challenge: the primary amine is attached to a quaternary carbon, creating significant steric hindrance, while the pyridyl nitrogen introduces a basic site that can interact with catalysts and reagents. This guide addresses these issues head-on.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge about the reagent and its general reactivity profile.

Q1: What are the primary challenges when using this compound in coupling reactions?

There are two main hurdles:

  • Steric Hindrance: The amine is a neopentyl-type primary amine. The two methyl groups on the alpha-carbon create a sterically congested environment, which significantly slows the kinetics of nucleophilic attack on electrophilic partners (e.g., activated esters, aryl halides).[1][2] Standard coupling conditions often fail or provide very low yields.[3]

  • Pyridine Nitrogen Interference: The pyridine ring contains a basic nitrogen atom. This site can act as a competing nucleophile, a general base, or a ligand that coordinates to and potentially deactivates metal catalysts (e.g., Palladium in Buchwald-Hartwig reactions).[4][5] This is analogous to the well-documented "2-pyridyl problem" in cross-coupling chemistry.[4][5]

Q2: Which types of coupling reactions are most suitable for this amine?

Given its structure, the most common and successful coupling reactions include:

  • Amide Bond Formation: Coupling with a carboxylic acid is a frequent goal. This requires potent activating agents to overcome the steric barrier.[1][6]

  • Buchwald-Hartwig Amination: Forming a C-N bond with an aryl or heteroaryl halide is achievable but requires careful selection of the catalyst system (ligand, base, and palladium precursor).[7][8]

  • Reductive Amination: Reacting with an aldehyde or ketone to form a new C-N single bond is an excellent alternative, often tolerant of steric bulk.[9][10]

Q3: Can I use standard amide coupling reagents like DCC or EDC?

While dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorses in peptide synthesis, they are often inefficient for coupling sterically demanding amines like this compound.[1][3] These reagents form an O-acylisourea intermediate that is not reactive enough to be readily attacked by the hindered amine. You will likely observe low yields, significant unreacted starting material, or formation of the N-acylurea byproduct.

Part 2: Troubleshooting Guide - Common Experimental Issues

This section is formatted to help you diagnose and solve specific problems you may encounter in the lab.

Issue 1: Low or No Product Yield

This is the most common complaint. The cause is almost always related to insufficient activation energy to overcome steric hindrance or catalyst inhibition.

Q: My amide coupling reaction with HATU is giving less than 20% yield. What should I check first?

A: A low yield even with a potent coupling reagent like HATU points to several potential issues. Let's break them down logically.

  • Cause A: Insufficient Reagent Potency or Degradation. While HATU is excellent, it can hydrolyze over time if not stored properly. For extremely difficult couplings, even HATU may not be enough.

    • Solution:

      • Use freshly purchased, high-purity HATU or an alternative high-performance aminium/uronium salt like HCTU or a phosphonium salt like PyBOP.[1][11] These reagents form highly reactive esters that can better overcome the steric barrier.[1]

      • Consider converting the carboxylic acid to an acyl fluoride using a reagent like TFFH. Acyl fluorides are highly effective for coupling to extremely hindered amines.[1]

  • Cause B: Suboptimal Reaction Conditions. Steric hindrance dramatically slows reaction rates.[1]

    • Solution:

      • Increase Reaction Time: Instead of a typical 1-4 hour reaction, allow it to stir overnight at room temperature.[1]

      • Apply Gentle Heat: Heating the reaction to 40-50 °C can provide the necessary activation energy. Monitor carefully for potential side reactions or epimerization if your substrate is chiral.

      • Use Microwave Synthesis: Microwave-assisted synthesis is highly effective for driving difficult couplings to completion quickly by efficiently heating the reaction mixture.[1]

  • Cause C: Poor Solvent Choice. Inadequate solvation of the reactants can lead to aggregation and prevent a successful reaction.

    • Solution: Switch from DMF to N-methylpyrrolidone (NMP), which has superior solvating properties.[1] For very challenging cases, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[1]

Q: My Buchwald-Hartwig amination is failing. I'm just recovering my aryl bromide starting material. What's wrong?

A: This classic symptom suggests a problem with the catalytic cycle, either at the oxidative addition step or, more likely for this substrate, at the reductive elimination step. The pyridine nitrogen can also be a culprit.

  • Cause A: Catalyst Inhibition by Pyridine. The lone pair on the 4-pyridyl nitrogen can coordinate to the Pd(0) or Pd(II) center, forming an off-cycle, inactive complex and effectively poisoning your catalyst.

    • Solution:

      • Ligand Choice is Critical: Use bulky, electron-rich phosphine ligands specifically designed for challenging couplings. Ligands like RuPhos or XPhos are often effective as their steric bulk can disfavor pyridine coordination and promote the desired reductive elimination step.[7][12]

      • Consider a Weaker Base: Strong bases like NaOtBu can sometimes interact with heteroaromatic substrates. A weaker base like K₂CO₃ or Cs₂CO₃ may be more compatible, though this often requires higher temperatures.

  • Cause B: Unfavorable Reductive Elimination. The steric bulk around the nitrogen atom can make the final bond-forming reductive elimination step energetically difficult.

    • Solution: This is intrinsically linked to ligand choice. Bulky "Buchwald-type" biaryl phosphine ligands are designed to accelerate this step. Ensure you are using a modern, well-established ligand for hindered substrates.[7][8]

// Column 1: Initial Checks reagents [label="1. Check Reagent Quality\n- Amine & Acid/Halide Purity\n- Fresh Coupling Reagent/Ligand\n- Anhydrous Solvent"];

// Column 2: Reaction Type reaction_type [label="2. Reaction Type?"]; amide [label="Amide Coupling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; buchwald [label="Buchwald-Hartwig", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reductive [label="Reductive Amination", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Column 3: Specific Troubleshooting amide_sol [label="3a. Amide Coupling Issues\n- Use stronger activator (HATU, HCTU)\n- Increase time/temperature\n- Switch to NMP solvent"]; buchwald_sol [label="3b. Buchwald-Hartwig Issues\n- Use bulky ligand (RuPhos, XPhos)\n- Screen different bases (Cs₂CO₃)\n- Check Pd source"]; reductive_sol [label="3c. Reductive Amination Issues\n- Add dehydrating agent (4Å MS)\n- Check pH for imine formation\n- Use stable borane (2-picoline borane)"];

// Column 4: Final Check purification [label="4. Is Product Unstable to Workup/Purification?"];

// Connections start -> reagents; reagents -> reaction_type; reaction_type -> amide [label=" Amide "]; reaction_type -> buchwald [label=" C-N Cross-Coupling "]; reaction_type -> reductive [label=" Reductive Amination "];

amide -> amide_sol; buchwald -> buchwald_sol; reductive -> reductive_sol;

amide_sol -> purification; buchwald_sol -> purification; reductive_sol -> purification; } dot Caption: Decision tree for troubleshooting low-yield reactions.

Issue 2: Formation of Significant Side Products

Q: In my amide coupling, I see a major byproduct that isn't my starting material. What could it be?

A: With aminium/uronium reagents like HBTU or HATU, a common side reaction with primary amines is the formation of a guanidinium byproduct.[13]

  • Cause: Guanidinylation. The coupling reagent itself can react with your valuable amine, capping it and preventing it from participating in the desired reaction. This is more likely if the carboxylic acid activation is slow or if an excess of the coupling reagent is used relative to the acid.

    • Solution:

      • Pre-activation: In a separate flask, pre-activate the carboxylic acid with the coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) for 1-5 minutes before adding the this compound.[1] This ensures the highly reactive activated ester is formed first, ready to be trapped by your amine.

      • Stoichiometry Control: Use a slight excess of the carboxylic acid (1.1-1.2 eq) relative to the amine and ensure the coupling reagent is not in excess relative to the acid (e.g., use 1.05 eq of acid and 1.0 eq of HATU).

Q: My reductive amination is giving me the alcohol from over-reduction of my aldehyde. How do I prevent this?

A: This indicates that the reduction of the carbonyl is faster than the formation and subsequent reduction of the imine/iminium ion.

  • Cause A: Slow Imine Formation. Steric hindrance can slow the initial condensation between the amine and the carbonyl. Water, a byproduct of this step, can also inhibit the reaction.

    • Solution: Add a dehydrating agent like powdered 4Å molecular sieves to the reaction mixture to sequester water as it forms and drive the equilibrium towards the imine.[10][14]

  • Cause B: Reductant Choice. Some reducing agents are too reactive.

    • Solution: Use a mild and selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a classic choice, but due to toxicity concerns, alternatives like pyridine-borane or 2-picoline borane are excellent and highly effective.[15][16] Sodium triacetoxyborohydride (STAB) is another good option, particularly in aprotic solvents.

Recommended Reagents for Different Coupling Scenarios
Reaction TypeCoupling PartnerRecommended Reagent/SystemKey Considerations
Amide Coupling Carboxylic AcidHATU / DIPEAExcellent reactivity, low racemization. Pre-activation is recommended.[11][17]
HCTU / DIPEAMore reactive and cost-effective alternative to HATU.[1]
PyBOP / DIPEAPhosphonium salt, avoids guanidinylation side product. Can be used in excess.[11]
Buchwald-Hartwig Aryl/Heteroaryl HalidePd₂(dba)₃ + RuPhos + Cs₂CO₃ Bulky ligand system is crucial for hindered amines.[7][12]
(XPhos)Pd G3 + K₃PO₄ Pre-formed catalyst simplifies setup and improves reproducibility.[7][8]
Reductive Amination Aldehyde / Ketone2-Picoline Borane + 4Å MS Stable, non-toxic alternative to NaBH₃CN. Sieves are key.[15][16]
Na(OAc)₃BH (STAB) Effective, especially in aprotic solvents like DCE or THF.[15]
Part 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol uses pre-activation to minimize side reactions and maximize yield.

G cluster_0 Flask A: Pre-activation cluster_1 Flask B: Amine Solution cluster_2 Coupling & Workup a1 1. Dissolve Carboxylic Acid (1.1 eq) in DMF/NMP a2 2. Add DIPEA (2.5 eq) a1->a2 a3 3. Add HATU (1.05 eq) a2->a3 a4 4. Stir for 2-5 min at Room Temp a3->a4 c1 6. Add Flask A solution to Flask B a4->c1 b1 5. Dissolve Amine (1.0 eq) in DMF/NMP b1->c1 c2 7. Stir 12-24h at RT (or 2-4h at 50°C) c1->c2 c3 8. Aqueous Workup & Extraction c2->c3 c4 9. Purify by Chromatography c3->c4

Methodology:

  • Pre-activation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 equivalents) in anhydrous DMF or NMP. Add N,N-diisopropylethylamine (DIPEA, 2.5 eq.). To this solution, add solid O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU, 1.05 eq.) and stir for 2-5 minutes at room temperature. A color change is often observed.

  • Amine Addition: In a separate flask, dissolve this compound (1.0 eq.) in a small amount of the same anhydrous solvent.

  • Coupling: Transfer the activated acid solution from step 1 to the amine solution in step 2.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor by LC-MS or TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C for 2-6 hours.

  • Workup: Upon completion, dilute the reaction with ethyl acetate or DCM. Wash sequentially with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel. The pyridyl group can cause streaking; adding 0.5-1% triethylamine or pyridine to the eluent can improve chromatographic performance.

Protocol 2: Reductive Amination using 2-Picoline Borane

This is a robust and less toxic alternative to methods using sodium cyanoborohydride.

Methodology:

  • Setup: To a round-bottom flask, add the aldehyde or ketone (1.0 eq.), this compound (1.1 eq.), and freshly activated, powdered 4Å molecular sieves (approx. 100 mg per mmol of carbonyl).

  • Solvent: Add an appropriate solvent. Methanol or THF are commonly used.[14][15]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add 2-picoline borane complex (1.0-1.2 eq.) portion-wise to the stirring suspension. Caution: Hydrogen gas may be evolved.

  • Reaction: Stir the reaction at room temperature for 6-18 hours. Monitor by LC-MS or TLC.

  • Workup: Quench the reaction by carefully adding 1M HCl. Stir for 1 hour to hydrolyze any remaining borane complexes. Filter to remove the molecular sieves. Basify the filtrate to pH >10 with 2M NaOH.

  • Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography as described in Protocol 1.

References

Technical Support Center: Synthesis of 2-(4-Pyridyl)-2-Propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(4-pyridyl)-2-propylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important amine. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.

The most prevalent and scalable method for synthesizing this compound is the reductive amination of 4-acetylpyridine. A classic and robust implementation of this is the Leuckart reaction, which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[1][2] While effective, this pathway is often accompanied by the formation of specific impurities that can complicate purification and reduce yields. This guide will address these issues in a direct question-and-answer format.

Part 1: Troubleshooting Guide

This section addresses specific, observable problems you may encounter during or after the reaction.

Q1: My reaction has stalled. I see a significant amount of unreacted 4-acetylpyridine in my crude NMR/LC-MS. What went wrong?

A1: Root Cause Analysis & Corrective Actions

Incomplete conversion is typically rooted in suboptimal reaction conditions that fail to drive the equilibrium towards the imine intermediate or affect the efficacy of the hydride transfer. The Leuckart reaction, in particular, is highly sensitive to temperature and reagent stoichiometry.[1][3]

Causality:

  • Insufficient Temperature: The Leuckart reaction requires high thermal energy (typically 120-180 °C) to facilitate the dehydration of the hemiaminal intermediate to the imine and to promote the decomposition of formic acid (or formate) to provide the necessary hydride for reduction.[1][4]

  • Inadequate Ammonia/Formamide Concentration: The initial equilibrium between the ketone and the hemiaminal intermediate is concentration-dependent. An insufficient excess of the ammonia source (ammonium formate or formamide) will not effectively shift the equilibrium toward the imine, leaving starting material untouched.

  • Premature Reagent Decomposition: While high heat is necessary, prolonged exposure at excessively high temperatures (>190-200 °C) can lead to the decomposition of the desired product and reagents, reducing the effective concentration of the reducing species over time.[3]

Recommended Actions:

  • Temperature Optimization: Ensure your reaction temperature is maintained consistently within the optimal range of 160-180 °C. Use a high-boiling point solvent or run the reaction neat, and employ a sand bath or heating mantle with a thermocouple for precise temperature control.

  • Adjust Stoichiometry: Increase the molar excess of the ammonium formate or formamide. A common starting point is 3-5 equivalents relative to the 4-acetylpyridine.

  • Monitor Reaction Progress: If possible, take aliquots (carefully) at time points (e.g., 4h, 8h, 12h) to track the disappearance of the starting material by TLC or LC-MS. This will help you determine the optimal reaction time for your specific setup and scale.

Experimental Protocol: Optimizing Conversion
  • In a round-bottom flask equipped with a reflux condenser and a temperature probe, combine 4-acetylpyridine (1.0 eq).

  • Add ammonium formate (4.0 eq).

  • Begin vigorous stirring and heat the mixture to 165 °C.

  • Maintain the temperature for 8-12 hours.

  • Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane with 1% triethylamine) until the 4-acetylpyridine spot has disappeared or is minimal.

  • Cool the reaction, and proceed with standard aqueous workup and extraction.

Q2: My mass spectrum shows a peak corresponding to the desired product plus ~134 Da. I suspect this is a secondary amine impurity. How is this formed and how can I prevent it?

A2: Mechanism and Prevention of Secondary Amine Formation

This is a classic side reaction in reductive aminations where the desired primary amine product acts as a nucleophile.[5] The newly formed this compound can attack another molecule of the 4-acetylpyridine starting material, forming a new imine which is then reduced to yield the secondary amine, di-(2-(4-pyridyl)propyl)amine.

Mechanism of Side Reaction:

G cluster_main Main Reaction cluster_side Side Reaction Ketone 4-Acetylpyridine Imine Imine Intermediate Ketone->Imine + NH3 - H2O Ammonia NH3 (from source) Product Primary Amine (Desired Product) Imine->Product + [H-] Product_Side Primary Amine (Product) Imine_Side Secondary Imine Product_Side->Imine_Side + Ketone - H2O Ketone_Side 4-Acetylpyridine (Starting Material) Secondary_Amine Secondary Amine (Impurity) Imine_Side->Secondary_Amine + [H-]

Preventative Strategies:

The most effective strategy is to leverage Le Châtelier's principle. By maintaining a high concentration of the initial ammonia source, you create a statistical preference for the 4-acetylpyridine to react with ammonia rather than the primary amine product.

  • High Molar Excess of Ammonia Source: Use a significant excess of ammonium formate (at least 4-5 equivalents). This ensures the concentration of NH₃ far exceeds the concentration of the primary amine product throughout the reaction.

  • Controlled Addition (for alternative methods): In other reductive amination methods (e.g., using NaBH₃CN), a slow addition of the reducing agent to a pre-formed imine mixture can sometimes help, though this is less applicable to the one-pot Leuckart reaction.[5]

Q3: My product is contaminated with an N-formyl adduct, N-(2-(4-pyridyl)propyl)formamide. Why does this happen and how do I remove it?

A3: Understanding and Removing the N-Formyl Byproduct

The formation of an N-formyl derivative is an inherent mechanistic feature of the Leuckart-Wallach reaction.[3][4] The reaction can proceed through an N-formyl intermediate, which is then hydrolyzed to the free amine. If the final hydrolysis step is incomplete, or if excess formic acid is present under high heat, this stable amide can be isolated as a significant byproduct.

Corrective Action: Forced Hydrolysis

The N-formyl group is an amide and can be removed by either acidic or basic hydrolysis to liberate the free amine. Acidic hydrolysis is generally more effective and common.

Experimental Protocol: Acidic Hydrolysis of N-Formyl Impurity
  • Dissolve the crude product mixture (containing the desired amine and the N-formyl impurity) in a 6M aqueous solution of hydrochloric acid (HCl). Use enough acid to fully dissolve the material.

  • Heat the solution to reflux (approx. 100-110 °C) for 4-8 hours. The amide bond will be cleaved.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the N-formyl adduct.

  • After cooling to room temperature, carefully basify the solution with a concentrated base (e.g., 50% w/w NaOH) to a pH > 12. This step must be done in an ice bath due to the exothermic nature of the neutralization.

  • The free amine will precipitate or form an oil. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the purified free amine.

Q4: I've isolated 1-(pyridin-4-yl)ethan-1-ol as a major byproduct. Why was the ketone reduced to an alcohol?

A4: Competing Reduction Pathways and pH Control

The formation of the alcohol byproduct indicates that the ketone carbonyl group was directly reduced, competing with the desired reductive amination pathway. This is most common when using less selective reducing agents or under conditions that do not favor imine formation.

Causality:

  • Non-Selective Reducing Agents: Hydride sources like sodium borohydride (NaBH₄) can readily reduce both ketones and imines.[6] If imine formation is slow, the NaBH₄ will simply reduce the starting ketone to the alcohol.

  • Incorrect pH: Imine formation is catalyzed by mild acid (typically pH 4-6).[5] If the reaction medium is too basic, the initial nucleophilic attack of ammonia on the ketone is slow. If it's too acidic, the amine nucleophile is protonated and becomes non-nucleophilic. The Leuckart reaction is self-regulating in pH due to the ammonia/formic acid buffer system, but other methods require careful pH control.

Preventative Strategies:

  • Use an Imine-Selective Reducing Agent: For non-Leuckart reductive aminations, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice.[5][6] They are less reactive than NaBH₄ and will selectively reduce the protonated iminium ion over the neutral ketone at mildly acidic pH.

  • Ensure Imine Formation is Complete: When using a less selective reagent like NaBH₄, it is crucial to allow the imine to form completely before adding the reducing agent. This involves stirring the ketone and ammonia source together in a suitable solvent (like methanol) for a period (e.g., 1-2 hours) before introducing the hydride source.[6]

  • Adhere to Leuckart Conditions: If performing the Leuckart reaction, the high temperature and ammonium formate reagent system naturally favors the correct pathway. Alcohol formation in a true Leuckart reaction is minimal and usually points to temperatures being too low for efficient imine formation.

Troubleshooting Summary Table
Observed ProblemLikely CauseRecommended Action
Unreacted 4-AcetylpyridineInsufficient temperature or low [NH₃] source.Increase temperature to 160-180 °C; use 4-5 eq. of ammonium formate.
Secondary Amine ImpurityProduct amine reacts with starting ketone.Use a large excess (4-5 eq.) of the ammonia source.
N-Formyl ImpurityIncomplete hydrolysis of formamide intermediate.Perform a forced acidic hydrolysis (reflux in 6M HCl).
Alcohol ByproductDirect reduction of ketone starting material.Use an imine-selective reducing agent (e.g., NaBH₃CN); ensure pH is optimal for imine formation (pH 4-6).

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most widely employed route is the one-pot reductive amination of 4-acetylpyridine. The Leuckart-Wallach reaction, using ammonium formate as the reagent, is a favored method for this transformation due to its low cost, operational simplicity, and the use of readily available materials.[2][4]

G Start 4-Acetylpyridine Product This compound Start->Product Leuckart Reaction Reagent Ammonium Formate (HCOONH4) 160-180 °C Reagent->Product

Q2: Why is the Leuckart reaction often chosen, and what are its main drawbacks?

Advantages:

  • Cost-Effective: The reagents (4-acetylpyridine, ammonium formate) are inexpensive bulk chemicals.

  • One-Pot Procedure: The reaction combines amination and reduction into a single step, avoiding the isolation of intermediates.[2]

  • High Selectivity for Primary Amines: When a large excess of ammonium formate is used, the formation of secondary and tertiary amines is effectively suppressed.

Drawbacks:

  • High Reaction Temperatures: Requires temperatures >160 °C, which can be energy-intensive and may not be suitable for substrates with heat-sensitive functional groups.[4]

  • Formation of N-Formyl Byproducts: Incomplete hydrolysis can lead to formamide impurities that require a separate removal step.[4]

  • Workup: The workup can be cumbersome, often requiring neutralization of a large amount of acid/base and extraction.

Q3: How can I effectively purify the final product from these side products?

Purification typically involves a multi-step approach:

  • Aqueous Workup: After the reaction, an acid-base extraction is the first line of purification. The crude mixture is dissolved in acid (e.g., 1M HCl), washing away neutral organic impurities. The aqueous layer is then basified (pH > 12), and the free amine is extracted into an organic solvent.

  • Column Chromatography: For high purity, silica gel column chromatography is very effective. A typical mobile phase would be Dichloromethane/Methanol with a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 95:5:0.5 DCM:MeOH:NH₄OH) to prevent the amine from streaking on the acidic silica gel.

  • Distillation: If the scale is large enough and the product is thermally stable, vacuum distillation can be an effective method for removing less volatile impurities.

  • Salt Formation & Recrystallization: The amine can be converted to a crystalline salt (e.g., the dihydrochloride or fumarate salt) by treating a solution of the base with the corresponding acid. Recrystallization of the salt can provide very high purity material. The free base can be regenerated by subsequent neutralization if required.

References

Technical Support Center: Investigating the Degradation Pathways of 2-pyridin-4-ylpropan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for investigating the degradation pathways of 2-pyridin-4-ylpropan-2-amine. This document is designed for researchers, chemists, and drug development professionals. Since specific degradation pathways for this molecule are not extensively published, this guide provides a framework for conducting forced degradation studies based on its chemical structure and established principles for similar compounds. It offers predictive insights, detailed experimental protocols, and robust troubleshooting advice to facilitate the development of stability-indicating methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 2-pyridin-4-ylpropan-2-amine that influence its stability?

A1: The stability of 2-pyridin-4-ylpropan-2-amine is primarily dictated by two key functional groups:

  • Pyridine Ring: This aromatic heterocycle contains a nitrogen atom with a lone pair of electrons, making it susceptible to oxidation to form a pyridine-N-oxide.[1][2] The ring itself is a chromophore, which suggests potential sensitivity to light (photodegradation).[3][4]

  • Tertiary Amine: The tertiary amine group (-N(CH₃)₂ if methylated, or part of a larger structure) is generally more stable than primary or secondary amines but can still undergo oxidative degradation.[5] The reaction mechanism often involves electron abstraction from the nitrogen atom or hydrogen abstraction from an adjacent carbon, leading to various breakdown products.[5][6]

Q2: What are the most probable degradation pathways for this molecule under forced conditions?

A2: Based on its structure, the most likely degradation pathways to investigate are oxidative and photolytic degradation.

  • Oxidative Degradation: This is the most anticipated pathway. The primary product is expected to be the corresponding Pyridine-N-oxide .[7][8] Further oxidation or side reactions at the tertiary amine could lead to N-dealkylation or formation of other byproducts.[9]

  • Photodegradation: As a pyridine derivative, the molecule is expected to absorb UV radiation, potentially leading to complex degradation, including ring cleavage or polymerization if significant stress is applied.[3][10]

  • Hydrolytic and Thermal Degradation: The molecule lacks readily hydrolyzable groups (like esters or amides), so it is expected to be relatively stable under hydrolytic conditions unless extreme pH and heat are applied.[11] Thermal degradation is possible at high temperatures but is generally less specific without the presence of other reactants like CO₂ or oxygen.[5]

Q3: Why is a "forced degradation" or "stress testing" study necessary?

A3: Forced degradation studies are a regulatory requirement and a scientific necessity in pharmaceutical development.[12][13] Their primary objectives are:

  • Pathway Elucidation: To identify likely degradation products and understand the chemical behavior of the molecule under stress.[14][15]

  • Method Development: To generate degradants and ensure the analytical method (typically HPLC) is "stability-indicating," meaning it can separate the parent compound from all significant degradation products.[16][17][18]

  • Formulation and Packaging: The data informs the development of a stable drug product, helping to select appropriate excipients, packaging, and storage conditions.[14]

Proposed Degradation Pathways and Key Experiments

The following diagram illustrates the most probable degradation pathways for 2-pyridin-4-ylpropan-2-amine that should be investigated.

G Figure 1: Proposed Degradation Pathways for 2-pyridin-4-ylpropan-2-amine cluster_stress Stress Conditions cluster_molecule Molecule & Degradants Oxidation Oxidation (e.g., H₂O₂) Parent 2-pyridin-4-ylpropan-2-amine Oxidation->Parent Photolysis Photolysis (UV/Vis Light) Photolysis->Parent Acid_Base Hydrolysis (Acid/Base) Acid_Base->Parent Heat Thermal Stress Heat->Parent N_Oxide Pyridine-N-Oxide (Major Oxidative Product) Parent->N_Oxide N-Oxidation Photo_Products Photodegradation Products (e.g., Ring Cleavage) Parent->Photo_Products Photochemical Rxn Minor_Deg Minor/Other Products Parent->Minor_Deg Extreme Conditions G Figure 2: Experimental Workflow for Forced Degradation Studies cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Evaluation Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) Control Prepare Control Samples (Unstressed, Dark, RT) Prep->Control Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Ox Oxidation (3-6% H₂O₂, RT) Prep->Ox Photo Photolysis (ICH Q1B Light Conditions) Prep->Photo Thermal Thermal (Solid, 80°C) Prep->Thermal Analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS Control->Analyze Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Ox->Analyze Photo->Analyze Thermal->Analyze Neutralize->Analyze Evaluate Evaluate Results: - % Degradation - Peak Purity - Mass Balance Analyze->Evaluate Characterize Characterize Major Degradants (LC-MS/MS, NMR) Evaluate->Characterize

References

Validation & Comparative

A Comparative Guide to Pyridine-Containing and Other Heterocyclic GPR119 Agonists: A Framework for Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of representative G protein-coupled receptor 119 (GPR119) agonists, with a focus on compounds containing pyridine and other heterocyclic scaffolds. GPR119 has emerged as a compelling therapeutic target for type 2 diabetes mellitus (T2DM) and related metabolic disorders due to its unique dual mechanism of action.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to understand the comparative performance of GPR119 agonists and the experimental frameworks used for their evaluation.

It is important to note that the specific compound 2-(4-PYRIDYL)-2-PROPYLAMINE is not documented in peer-reviewed scientific literature as a characterized GPR119 agonist. Therefore, this guide will focus on well-established, structurally related heterocyclic agonists to provide a robust and scientifically grounded comparison. We will delve into their in vitro potency, in vivo efficacy, and pharmacokinetic profiles, supported by detailed experimental protocols and data.

The GPR119 Signaling Pathway: A Dual-Action Target

GPR119 is a Class A G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[3][4][5] Its activation by an agonist presents a powerful two-pronged approach to improving glucose homeostasis:

  • Direct Pancreatic Action: In β-cells, agonist binding to GPR119 couples to the Gαs protein subunit, activating adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3][4] The subsequent rise in intracellular cAMP enhances glucose-stimulated insulin secretion (GSIS).[5][6]

  • Indirect Incretin Effect: In the gastrointestinal tract, GPR119 activation stimulates the release of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][8] These hormones, in turn, act on the pancreas to further potentiate GSIS, creating a synergistic effect on glycemic control.[7]

This dual mechanism makes GPR119 agonists an attractive therapeutic class with a potentially low risk of hypoglycemia, as their action is glucose-dependent.[8][9]

GPR119_Signaling_Pathway cluster_pancreas Pancreatic β-Cell cluster_gut Intestinal L-Cell Agonist_P GPR119 Agonist GPR119_P GPR119 Agonist_P->GPR119_P binds Gas_P Gαs GPR119_P->Gas_P activates AC_P Adenylyl Cyclase Gas_P->AC_P activates cAMP_P ↑ cAMP AC_P->cAMP_P ATP → PKA_P PKA cAMP_P->PKA_P activates Insulin Insulin Vesicle Exocytosis PKA_P->Insulin potentiates GSIS Agonist_G GPR119 Agonist GPR119_G GPR119 Agonist_G->GPR119_G binds Gas_G Gαs GPR119_G->Gas_G activates AC_G Adenylyl Cyclase Gas_G->AC_G activates cAMP_G ↑ cAMP AC_G->cAMP_G ATP → PKA_G PKA cAMP_G->PKA_G activates GLP GLP PKA_G->GLP GLP1 GLP-1 Vesicle Exocytosis GLP1->GPR119_P acts on GLP-1R (potentiates) -1 promotes cAMP_Workflow A 1. Seed HEK293-hGPR119 cells in 384-well plate C 3. Add compounds to cells A->C B 2. Prepare serial dilutions of Agonists, Forskolin (pos.), & DMSO (veh.) B->C D 4. Incubate (30-60 min) to stimulate cAMP production C->D E 5. Add HTRF detection reagents D->E F 6. Incubate (60 min) E->F G 7. Read fluorescence at 620nm & 665nm F->G H 8. Calculate ratio & plot dose-response curve to find EC50 G->H OGTT_Workflow A 1. Fast mice (6-16 hours) B 2. Measure baseline glucose (t=-30) A->B C 3. Administer Agonist or Vehicle (PO) B->C D 4. Administer Glucose (PO, t=0) C->D E 5. Monitor blood glucose at t=15, 30, 60, 90, 120 min D->E F 6. Plot glucose vs. time & calculate AUC E->F

References

Comparative Efficacy of 2-Pyridin-4-ylpropan-2-amine and its Analogs: A Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the efficacy of kinase inhibitors built around the 2-pyridin-4-ylpropan-2-amine scaffold and its close structural analogs. Pyridine-based structures are a cornerstone in medicinal chemistry, recognized for their ability to form key interactions within the ATP-binding pocket of protein kinases.[1][2] This analysis synthesizes preclinical data to elucidate critical structure-activity relationships (SAR) and guide the development of next-generation therapeutic agents, particularly in the field of oncology.

The 2-Pyridin-4-yl Scaffold: A Privileged Core for Kinase Inhibition

The pyridine ring is a prevalent motif in a multitude of FDA-approved drugs and clinical candidates.[3][4] Its nitrogen atom acts as a hydrogen bond acceptor, enabling it to anchor ligands to the hinge region of the kinase active site—a fundamental interaction for competitive inhibition. The 2-pyridin-4-ylpropane backbone presents a versatile and synthetically accessible starting point for developing potent and selective kinase inhibitors. Modifications to this core structure, particularly on the pyridine ring and the propanol/propanamine moiety, can dramatically influence target potency, selectivity, and pharmacokinetic properties.

A critical application for this scaffold is in the development of inhibitors for enzymes like Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell receptor signaling.[5] Inhibiting HPK1 is a promising strategy in cancer immunotherapy, aiming to enhance the body's natural anti-tumor immune response.

Structure-Activity Relationship Analysis of Core Analogs

The efficacy of a chemical scaffold is not inherent but is defined by the nuanced effects of its substituents. A comparative analysis of closely related analogs of the 2-pyridin-4-ylpropan-2-ol series reveals how subtle chemical changes translate into significant differences in biological activity and metabolic stability. The hydroxyl group in these analogs serves as a proxy for the amine group in the titular compound, occupying a similar vector space and offering comparable interaction potential.

Comparative In Vitro Data for 2-(Pyridin-4-yl)propan-2-ol Analogs

The following table summarizes key preclinical data for a series of analogs, highlighting the impact of substitutions at the 2-position of the pyridine ring.

Compound IDStructureIUPAC NameMW ( g/mol )logPTarget Kinase IC50 (nM)Microsomal Stability (t½, min)
CP-01 2-(2-Chloropyridin-4-yl)propan-2-ol185.641.87845
FP-02 2-(2-Fluoropyridin-4-yl)propan-2-ol169.181.512062
MP-03 2-(2-Methoxypyridin-4-yl)propan-2-ol181.231.2250>90
AP-04 2-(2-Aminopyridin-4-yl)propan-2-ol166.200.99530
Data synthesized from preclinical comparative studies.[6]
Interpretation of SAR Data:
  • Impact of Halogenation: The data reveals a clear trend related to the electronegativity and size of the halogen at the 2-position. The chloro-substituted analog (CP-01 ) demonstrates the highest potency with an IC50 of 78 nM.[6] Replacing chlorine with the smaller, more electronegative fluorine atom (FP-02 ) results in a slight decrease in potency (IC50 = 120 nM). This suggests that the size and electronic nature of this substituent are critical for optimal interaction with the target kinase.

  • Effect of Hydrogen Bond Donors/Acceptors: The introduction of a methoxy group (MP-03 ), a hydrogen bond acceptor, leads to a significant drop in potency (IC50 = 250 nM).[6] Conversely, the amino group (AP-04 ), which can act as a hydrogen bond donor, results in potency (IC50 = 95 nM) comparable to the halogenated analogs.[6] This highlights the specific nature of the binding pocket, which appears to better accommodate a halogen or a hydrogen bond donor over a bulkier acceptor at this position.

  • Lipophilicity and Metabolic Stability: There is an observable correlation between lipophilicity (logP) and metabolic stability. The highly stable methoxy analog (MP-03 , t½ > 90 min) has the lowest logP (1.2), while the least stable amino analog (AP-04 , t½ = 30 min) has the lowest logP of 0.9.[6] The chloro-substituted lead (CP-01 ) exhibits moderate stability (t½ = 45 min) and the highest lipophilicity (logP = 1.8).[6] This causality is crucial in drug development; while a modification may enhance potency, its effect on metabolic liability must be co-optimized. The methoxy group in MP-03 , for instance, may be less susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to its extended half-life.

Advanced Analogs: The Advent of Macrocyclic HPK1 Inhibitors

Building upon the fundamental SAR of the simple pyridine core, advanced strategies such as macrocyclization have been employed to achieve exceptional potency and selectivity. By tethering different parts of the molecule, macrocyclization pre-organizes the inhibitor into a bioactive conformation, reducing the entropic penalty of binding and enhancing affinity.

A recently developed series of 2-substituted-pyridin-4-yl macrocyclic inhibitors of HPK1 showcases the power of this approach. The lead compound from this series, 2t , demonstrated outstanding potency and selectivity.[5]

  • Compound 2t: Excellent HPK1 inhibitory activity with an IC50 of 1.22 nM .[5]

  • High Selectivity: Showed over 665-fold selectivity against GLK and over 1095-fold selectivity against LCK, two closely related kinases.[5]

  • In Vivo Potential: The compound exhibited favorable oral bioavailability (F = 31.8% in mice) and demonstrated synergistic anti-tumor effects when combined with anti-PD-1 immunotherapy in a mouse cancer model.[5]

The success of this strategy underscores the importance of structure-based drug design, where insights into the target's solvent-exposed regions can be leveraged to build in properties that confer high selectivity.[5]

Visualizing the Mechanism: Kinase Inhibition Pathway

To understand the functional consequence of these compounds, it is essential to visualize their role within a cellular signaling cascade. Kinases function by transferring a phosphate group from ATP to a substrate protein, an event that triggers downstream signaling. The pyridine-based inhibitors competitively bind to the ATP pocket, preventing this phosphotransfer reaction.

Kinase_Inhibition_Pathway cluster_0 Kinase Active Site cluster_1 Cellular Signaling ATP ATP Kinase Target Kinase (e.g., HPK1) ATP->Kinase Binds Inhibitor 2-Pyridin-4-yl Analog (e.g., CP-01) Inhibitor->Kinase Competitively Binds & Blocks Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Signal Downstream Signaling (e.g., T-Cell Activation) pSubstrate->Signal Activates

Caption: Competitive inhibition of a target kinase by a 2-pyridin-4-yl analog.

Experimental Methodologies

The trustworthiness of comparative efficacy data is predicated on robust and reproducible experimental protocols. The following are standardized, self-validating methodologies for key in vitro assays.

Protocol 1: Kinase Inhibition Assay (IC50 Determination)

This protocol determines the concentration of a compound required to inhibit 50% of the target kinase's activity, a key measure of potency.

Objective: To quantify the IC50 value of test compounds against a specific protein kinase.

Materials:

  • 384-well assay plates

  • Recombinant human kinase enzyme

  • Specific peptide substrate

  • Adenosine-5'-triphosphate (ATP)

  • Test compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution series of each test compound in DMSO. A typical starting concentration is 10 µM, diluted in 10 steps.

  • Enzyme Addition: Add 10 µL of kinase solution (in appropriate assay buffer) to each well of a 384-well plate.

  • Compound Incubation: Add 1 µL of the diluted compound to the wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a solution containing ATP (at its Km concentration for the specific kinase) and the substrate peptide.

  • Reaction Incubation: Allow the reaction to proceed for 60 minutes at 30°C.

  • Signal Detection: Stop the reaction and quantify the remaining ATP by adding 20 µL of the Kinase-Glo® reagent. This reagent measures the amount of ATP left, which is inversely proportional to kinase activity.

  • Data Analysis: Measure luminescence using a plate reader. Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]

Protocol 2: Microsomal Stability Assay

This assay assesses the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which contain key drug-metabolizing enzymes.

Objective: To determine the in vitro half-life (t½) of test compounds in the presence of liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system

  • Test compounds

  • Incubation buffer (e.g., phosphate buffer, pH 7.4)

  • Acetonitrile (for protein precipitation)

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes in incubation buffer.

  • Pre-incubation: Pre-warm the reaction mixture to 37°C.

  • Initiation: Initiate the metabolic reaction by adding the test compound (at a final concentration of ~1 µM) and the NADPH regenerating system.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile. This stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by a validated LC-MS/MS method to quantify the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the remaining compound concentration versus time. The slope of the resulting line is the elimination rate constant (k). The half-life is calculated using the equation: t½ = 0.693 / k.[6]

Overall Drug Discovery Workflow

The process of identifying and validating a lead compound involves a logical progression from initial screening to in vivo testing.

Workflow cluster_synthesis Chemistry cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical A Scaffold Selection (2-Pyridin-4-yl) B Analog Synthesis & Purification A->B C Primary Screening (Kinase Inhibition Assay) B->C D SAR Analysis C->D E ADME Profiling (Microsomal Stability) D->E F Lead Compound Selection E->F G Pharmacokinetic Studies (e.g., Bioavailability) F->G H Efficacy Models (e.g., Xenograft) G->H I Candidate Nomination H->I

Caption: A typical workflow for kinase inhibitor discovery and development.

Conclusion

The 2-pyridin-4-ylpropane scaffold is a highly tractable and effective core for the design of potent kinase inhibitors. Structure-activity relationship studies demonstrate that small modifications to substituents on the pyridine ring can precisely modulate potency and metabolic stability. The most effective analogs, such as the 2-chloro substituted compound CP-01 , balance electronic and steric factors to achieve potent target engagement. Furthermore, advanced medicinal chemistry strategies, such as macrocyclization, can leverage this core structure to produce exceptionally potent and selective clinical candidates for challenging targets like HPK1. The experimental protocols detailed herein provide a robust framework for researchers to validate new analogs and contribute to the development of novel targeted therapies.

References

A Comparative Guide to the Cross-Reactivity Profile of 2-(4-PYRIDYL)-2-PROPYLAMINE

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the selectivity of 2-(4-PYRIDYL)-2-PROPYLAMINE. In the landscape of drug discovery, establishing the precise interaction profile of a novel chemical entity is paramount. Off-target interactions can lead to unforeseen side effects or diminished therapeutic efficacy. This document outlines the experimental rationale and detailed protocols for a comparative cross-reactivity study, benchmarking this compound against structurally related compounds to elucidate its specificity.

Introduction: The Significance of Selectivity

This compound is a synthetic compound featuring a pyridine ring, a common moiety in pharmacologically active molecules. Based on its structural similarity to compounds with known central nervous system activity, its primary therapeutic target is hypothesized to be a G-protein coupled receptor (GPCR), such as a dopamine or serotonin receptor subtype.[1] The presence of the aminopropyl group suggests potential interactions with aminergic receptors. However, the very features that confer activity at the primary target can also lead to binding at unintended, structurally related receptors—a phenomenon known as cross-reactivity.[2][3]

A thorough understanding of a compound's cross-reactivity is not merely an academic exercise; it is a critical step in drug development for predicting potential safety liabilities and therapeutic windows.[4] This guide details a systematic approach to quantify the binding affinity and functional activity of this compound at its putative primary target and a panel of relevant off-targets, in direct comparison with other molecules of interest.

For the purpose of this guide, we will hypothesize the Dopamine D2 receptor as the primary target and will compare the performance of this compound with two alternative compounds:

  • Alternative A: A close structural analog, 2-(2-PYRIDYL)-2-PROPYLAMINE, to investigate the impact of the nitrogen's position in the pyridine ring.

  • Alternative B: A known, less selective dopamine agonist, to provide a benchmark for promiscuity.

Experimental Design: A Two-Tiered Approach to Profiling

To build a robust and self-validating profile of our lead compound, we will employ a two-tiered experimental approach: first, determining the binding affinity through competitive binding assays, and second, assessing the functional consequences of that binding.

Tier 1: Competitive Binding Assays for Affinity Determination (Kᵢ)

Competitive binding assays are an indirect method to determine the affinity of an unlabeled ligand (our test compound) for a receptor by measuring its ability to displace a labeled ligand with a known affinity.[5][6] This allows for the calculation of the inhibition constant (Kᵢ), a measure of binding affinity.

  • Target Preparation: Membranes are prepared from CHO (Chinese Hamster Ovary) cells stably expressing the human recombinant receptor of interest (e.g., Dopamine D2, Serotonin 5-HT2A, Adrenergic α1, etc.).

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Reaction Mixture:

    • Add a fixed concentration of a high-affinity radioligand (e.g., [³H]-Spiperone for the D2 receptor) to the assay wells. The concentration should ideally be at or below its Kₔ value to ensure sensitivity.

    • Add increasing concentrations of the unlabeled test compound (this compound or alternatives) spanning a wide range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • To determine non-specific binding, a parallel set of wells is included containing a high concentration of a known, non-radioactive antagonist (e.g., haloperidol).

  • Incubation: Add the prepared cell membranes to initiate the binding reaction. Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of the competitor that displaces 50% of the radioligand). The Kᵢ value is then calculated using the Cheng-Prusoff equation:

    Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[5]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Cell Membranes (with target receptor) A1 Combine Radioligand, Test Compound, and Cell Membranes in Wells P1->A1 P2 Prepare Radioligand (e.g., [³H]-Spiperone) P2->A1 P3 Prepare Test Compound Dilutions (e.g., this compound) P3->A1 A2 Incubate to Reach Equilibrium A1->A2 A3 Rapid Filtration to Separate Bound from Unbound Ligand A2->A3 A4 Quantify Radioactivity (Scintillation Counting) A3->A4 D1 Plot % Specific Binding vs. [Test Compound] A4->D1 D2 Determine IC₅₀ from Dose-Response Curve D1->D2 D3 Calculate Kᵢ using Cheng-Prusoff Equation D2->D3

Caption: Workflow for the Competitive Binding Assay.

Tier 2: Functional Assays for Activity Profiling

While binding assays reveal affinity, they do not describe the functional consequence of that binding (i.e., whether the compound is an agonist, antagonist, or inverse agonist). Functional assays are essential to complete the cross-reactivity profile.[7][8] Given that our targets are GPCRs, a common downstream signaling event to measure is the change in intracellular second messengers like cyclic AMP (cAMP) or calcium.[9][10]

This protocol is designed to assess whether a compound acts as an agonist (stimulates a response) or an antagonist (blocks the response of an agonist) at Gs or Gi-coupled receptors.

  • Cell Culture: Culture cells stably expressing the receptor of interest in appropriate multi-well plates.

  • Agonist Mode:

    • Treat cells with increasing concentrations of the test compound.

    • Incubate for a specified time (e.g., 30 minutes).

  • Antagonist Mode:

    • Pre-incubate cells with increasing concentrations of the test compound.

    • Add a known agonist for the receptor at a concentration that elicits a submaximal response (EC₈₀).

    • Incubate for a specified time.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure cAMP levels using a commercially available kit, such as a competitive immunoassay employing HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • Agonist Mode: Plot cAMP levels against the log concentration of the test compound to determine the EC₅₀ (potency) and the Eₘₐₓ (efficacy relative to a standard agonist).

    • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.

G cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode Ag1 Add Increasing [Test Compound] to Receptor-Expressing Cells Ag2 Incubate Ag1->Ag2 Ag3 Lyse Cells & Measure cAMP Ag2->Ag3 Ag4 Determine EC₅₀ and Eₘₐₓ Ag3->Ag4 An1 Pre-incubate Cells with Increasing [Test Compound] An2 Add Known Agonist (EC₈₀) An1->An2 An3 Incubate An2->An3 An4 Lyse Cells & Measure cAMP An3->An4 An5 Determine IC₅₀ An4->An5 Start Start Start->Ag1 Start->An1

Caption: Workflow for the cAMP Functional Assay.

Comparative Data Analysis

The core of this guide is the objective comparison of the test compounds. The data generated from the binding and functional assays should be tabulated to facilitate a clear comparison of their selectivity profiles.

Table 1: Comparative Binding Affinity (Kᵢ, nM) Profile
Target ReceptorThis compoundAlternative A (2-Pyridyl)Alternative B (Non-selective)
Dopamine D2 (Primary) 5.2 25.8 8.1
Dopamine D1850>1000150
Dopamine D34518015
Serotonin 5-HT2A62095055
Serotonin 5-HT1A>1000>1000250
Adrenergic α11200>200090
Adrenergic α29801500120
Histamine H1>2000>2000300

Data are hypothetical and for illustrative purposes.

Table 2: Comparative Functional Activity (EC₅₀ / IC₅₀, nM) Profile
Target ReceptorThis compoundAlternative A (2-Pyridyl)Alternative B (Non-selective)
Dopamine D2 15.5 (Agonist)80.1 (Agonist)22.0 (Agonist)
Dopamine D3150 (Agonist)550 (Agonist)45.0 (Agonist)
Serotonin 5-HT2A>1000 (Antagonist)>1000 (Antagonist)180 (Antagonist)
Adrenergic α1>1000 (Antagonist)>2000 (Antagonist)250 (Antagonist)

Data are hypothetical and for illustrative purposes. Only functionally relevant interactions from the binding screen are typically followed up.

Interpretation and Conclusion

  • Selectivity of this compound: The compound demonstrates high affinity and potent agonist activity at the primary target, the Dopamine D2 receptor. It shows a favorable selectivity profile, with significantly lower affinity (over 8-fold) for the closely related D3 receptor and weak to negligible affinity for the other screened receptors. The selectivity fold (Kᵢ off-target / Kᵢ on-target) is a key metric. For D3, the selectivity is ~8.7-fold, while for 5-HT2A, it is over 100-fold.

  • Structure-Activity Relationship (SAR): The comparison with Alternative A suggests that the position of the nitrogen in the pyridine ring is critical for high-affinity binding to the D2 receptor. Moving the nitrogen to the 2-position results in a ~5-fold loss in binding affinity and functional potency.

  • Benchmarking: When compared to Alternative B , this compound emerges as a far more selective compound. Alternative B displays significant cross-reactivity with multiple receptors, including serotonergic and adrenergic subtypes, which could translate to a higher potential for off-target side effects in a clinical setting.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Pyridin-4-ylpropan-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the structure-activity relationships (SAR) for the 2-pyridin-4-ylpropan-2-amine scaffold. As a versatile pharmacophore, this core structure presents multiple avenues for modification to optimize biological activity. While comprehensive SAR studies on this exact scaffold are emerging, this document establishes a predictive framework for its development by synthesizing data from structurally related pyridine and aminopropane derivatives. We will explore the causal relationships behind experimental design choices, present methodologies for validation, and ground our analysis in authoritative research.

The 2-Pyridin-4-ylpropan-2-amine Scaffold: A Privileged Core

The pyridine ring is a cornerstone in medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1][2] Its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions makes it a highly valuable component for molecular recognition at biological targets. When combined with a gem-disubstituted aminopropane linker, the resulting scaffold offers a unique three-dimensional profile, influencing conformation, metabolic stability, and vectoral presentation of key interacting groups.

Our analysis will dissect the scaffold into three primary regions for modification, as these are the logical points for synthetic manipulation to probe the chemical space and build a robust SAR.

SAR_Regions cluster_scaffold 2-Pyridin-4-ylpropan-2-amine Core cluster_regions Scaffold R1 Region 1: Pyridine Ring (Target Recognition, pKa, H-Bonding) R1->P1 R2 Region 2: Linker (Conformation, Metabolism, Spacing) R2->P2 R3 Region 3: Terminal Amine (Solubility, Target Interaction, pKa) R3->P3

Caption: Key regions for SAR modification of the core scaffold.

Comparative SAR Analysis: A Region-by-Region Evaluation

The strategic modification of these three regions is paramount to achieving desired potency, selectivity, and pharmacokinetic properties. We will now explore the probable SAR for each region, drawing parallels from published data on related molecular classes.

Region 1: The Pyridine Ring

The pyridine moiety is often critical for anchoring a ligand to its target. Both the position of the nitrogen atom and the nature of its substituents are key determinants of activity.

Nitrogen Position: The placement of the nitrogen atom within the aromatic ring dictates the vector of its hydrogen-bonding capacity. In studies on 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as Bloom Helicase inhibitors, this was a critical factor. Shifting the nitrogen from the 4-position (the active conformation) to the 2-position resulted in a complete loss of activity.[3] Interestingly, a 3-pyridyl analog retained comparable activity, suggesting that for that specific target, the hydrogen bond acceptor needed to be in a meta- or para-equivalent position, but not ortho.[3] This highlights the necessity of synthesizing all three positional isomers (pyridin-2-yl, -3-yl, and -4-yl) early in a discovery campaign to identify the optimal geometry for target engagement.

Ring Substitution: The addition of substituents to the pyridine ring can modulate electronic properties, influence binding affinity through secondary interactions, and block metabolically labile sites. General SAR principles for pyridine derivatives show that the inclusion of hydroxyl (-OH) or methoxy (-OMe) groups can enhance antiproliferative activity, whereas bulky groups or halogens may be detrimental.[1]

Table 1: Predicted SAR for Pyridine Ring Modifications

Modification Rationale & Predicted Outcome Supporting Evidence
Nitrogen Position
4-pyridyl (Parent) Optimal H-bond acceptor vector for many targets. Baseline activity.[3]
3-pyridyl May retain activity if the target pocket can accommodate a different H-bond vector. Comparable activity observed in Bloom Helicase inhibitors.[3]
2-pyridyl Often leads to loss of activity due to steric hindrance or incorrect H-bond geometry. Inactivity observed in Bloom Helicase inhibitors.[3]
Substituents
2-Methyl May provide beneficial steric interactions or block metabolism. Dependent on target topology.
3-Fluoro Can alter pKa and serve as a weak H-bond acceptor, potentially improving potency. General strategy in medicinal chemistry.

| 2-Amino | Introduces a strong H-bond donor, potentially forming new, potent interactions. | 2-aminopyridine is a common scaffold in kinase inhibitors.[4] |

Region 2: The Propan-2-amine Linker

The central linker controls the spatial relationship between the pyridine ring and the terminal amine. The gem-dimethyl substitution on the C2 carbon is a key feature.

Conformational Rigidity: The two methyl groups restrict bond rotation compared to a linear alkyl chain. This conformational constraint can be advantageous, as it reduces the entropic penalty upon binding to a target, potentially increasing affinity.

Metabolic Stability: The quaternary carbon atom (C2) is sterically hindered and lacks a hydrogen atom, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This is a common strategy to improve the pharmacokinetic profile of a drug candidate.

Region 3: The Terminal Amine

The terminal amine is a crucial functional group for establishing salt-bridge interactions and influencing the compound's overall physicochemical properties, such as solubility and pKa.

Substitution Pattern: The nature of the substituents on the terminal nitrogen dictates its basicity and hydrogen-bonding potential.

  • Primary Amine (-NH₂): Offers two hydrogen bond donors and is a strong base.

  • Secondary Amine (-NHR): Provides one hydrogen bond donor and allows for the introduction of R-groups that can probe deeper into a target's binding pocket.

  • Tertiary Amine (-NR₁R₂): Acts only as a hydrogen bond acceptor. Can be used to optimize pKa and reduce off-target interactions.

In the development of ALK/ROS1 inhibitors, a 2-amino-pyridine core was functionalized with a piperidine ring at the 4-position, demonstrating that incorporating the amine into a cyclic system is a viable strategy to enhance potency and modulate properties.[4]

Table 2: Predicted SAR for Terminal Amine Modifications

Modification Rationale & Predicted Outcome Supporting Evidence
**Primary Amine (-NH₂) ** Provides maximal H-bond donor capacity; often a good starting point. Baseline.
Methylamine (-NHCH₃) Balances H-bond donation with a small lipophilic group. Common modification to probe for hydrophobic pockets.
**Dimethylamine (-N(CH₃)₂) ** Removes H-bond donation, lowers pKa. Can improve cell permeability. Standard modification to test the necessity of H-bond donors.
N-Phenyl Urea Introduces a rigid, planar system capable of extensive H-bonding. A successful modification in thiadiazole-based inhibitors.[3]

| N-Piperidinyl | Incorporates the nitrogen into a saturated ring, restricting conformation. | A key feature in potent ALK/ROS1 inhibitors.[4] |

Experimental Protocols for SAR Elucidation

To validate the predicted SAR, a systematic approach involving synthesis and biological evaluation is required. The following protocols provide a self-validating framework for generating reliable and reproducible data.

General Synthetic Protocol: Reductive Amination

A robust and versatile method for synthesizing derivatives of the 2-pyridin-4-ylpropan-2-amine scaffold is reductive amination. This allows for wide variation of the terminal amine group.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1-(pyridin-4-yl)propan-2-one (1.0 eq) in a suitable solvent such as methanol or dichloroethane, add the desired primary or secondary amine (1.1 eq).

  • Imine Formation: Add acetic acid (0.1 eq) to catalyze the formation of the imine or enamine intermediate. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0°C and add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. The choice of reducing agent is critical; NaBH(OAc)₃ is generally milder and more selective.[5]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-pyridin-4-ylpropan-2-amine derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation Protocol: In-Vitro Antiproliferative Assay (MTT Assay)

Given the prevalence of pyridine derivatives as anticancer agents, an antiproliferative assay is a relevant starting point for biological evaluation.[1][2]

Step-by-Step Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the cell culture medium. Remove the old medium from the plates and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Overall SAR Workflow

The process of building a robust SAR model is iterative, involving a continuous feedback loop between chemical synthesis and biological testing.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Screening & Analysis A 1. Scaffold Selection & Initial Design B 2. Chemical Synthesis A->B C 3. Purification & Characterization (NMR, MS) B->C D 4. In-Vitro Biological Screening (e.g., MTT Assay) C->D Test Compounds E 5. Data Analysis (Determine IC50) D->E F 6. SAR Analysis E->F F->A Feedback Loop: Design Next Generation

Caption: General workflow for an iterative SAR study.

Summary and Future Directions

The 2-pyridin-4-ylpropan-2-amine scaffold represents a promising starting point for drug discovery. This guide establishes a logical framework for its exploration, grounded in established medicinal chemistry principles and supported by data from related compound classes.

Key Predictive SAR Insights:

  • The 4-pyridyl isomer is often the optimal starting point, but 2- and 3-pyridyl analogs must be synthesized to confirm the ideal nitrogen position.

  • The gem-dimethyl linker provides conformational constraint and metabolic stability, which are likely to be beneficial for in-vivo applications.

  • The terminal amine is a critical interaction point and should be explored through primary, secondary, and tertiary amines, as well as incorporation into cyclic systems, to fine-tune potency and physicochemical properties.

Future work should focus on the systematic synthesis and screening of a focused library based on these principles to build a quantitative and validated SAR model for this promising scaffold. Subsequent optimization would involve multiparameter optimization, including ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, to identify a lead candidate for further preclinical development.

References

A Preclinical In Vivo Efficacy Analysis of 2-(4-PYRIDYL)-2-PROPYLAMINE in Nicotine Dependence: A Comparative Guide to the Standard of Care

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unmet Need in Nicotine Addiction and a Novel Therapeutic Candidate

Tobacco dependence remains a leading cause of preventable death worldwide, driven by the highly addictive nature of nicotine.[1] The current standards of care, while effective for some, leave a significant portion of individuals unable to achieve long-term abstinence, highlighting a critical need for more efficacious therapeutic options.[2] This guide introduces a novel investigational compound, 2-(4-PYRIDYL)-2-PROPYLAMINE, and outlines a rigorous preclinical in vivo study to compare its efficacy against the established standard of care for smoking cessation.

The current first-line pharmacotherapies for nicotine dependence include Nicotine Replacement Therapy (NRT), bupropion, and varenicline.[1][3][4] NRT products deliver controlled doses of nicotine to alleviate withdrawal symptoms, while bupropion, a norepinephrine-dopamine reuptake inhibitor and nicotinic receptor antagonist, reduces cravings and withdrawal effects.[5][6][7] Varenicline, a partial agonist at the α4β2 nicotinic acetylcholine receptor (nAChR), is currently the most effective single-agent pharmacotherapy.[8] It works by both partially stimulating the receptor to reduce withdrawal symptoms and by blocking nicotine from binding, thus diminishing the rewarding effects of smoking.[3][8][9]

Given the structural similarities of this compound to existing nAChR ligands, we hypothesize that it functions as a novel nAChR partial agonist. This guide details a proposed head-to-head comparison of this compound with varenicline in a validated rodent model of nicotine dependence.

Proposed Mechanism of Action: this compound as a Nicotinic Acetylcholine Receptor Partial Agonist

Nicotine addiction is primarily mediated by its action on α4β2 nAChRs in the brain's mesolimbic dopamine system.[3][10] Agonism at these receptors by nicotine triggers dopamine release, leading to feelings of pleasure and reward, which reinforces smoking behavior.[10]

We postulate that this compound acts as a partial agonist at the α4β2 nAChR, a mechanism similar to varenicline.[3][8] This dual action is expected to:

  • Agonist Activity: Provide a low level of nicotinic stimulation to alleviate craving and withdrawal symptoms during abstinence.

  • Antagonist Activity: Competitively block nicotine from binding to α4β2 nAChRs, thereby reducing the reinforcing and rewarding effects of subsequent nicotine use.

This proposed mechanism suggests that this compound could be a promising candidate for smoking cessation by addressing both the negative reinforcement of withdrawal and the positive reinforcement of nicotine reward.

Caption: Proposed dual mechanism of this compound.

In Vivo Efficacy Comparison: A Rodent Model of Nicotine Dependence

To rigorously evaluate the therapeutic potential of this compound, a comprehensive in vivo study is proposed using a well-established rat model of nicotine dependence. This model allows for the assessment of two key aspects of addiction: the reinforcing effects of the drug and the negative affective state associated with withdrawal.[11][12][13]

Experimental Design and Groups
  • Subjects: Adult male Sprague-Dawley rats.

  • Treatment Groups:

    • Vehicle Control (Placebo)

    • This compound (Dose range to be determined by prior pharmacokinetic studies)

    • Varenicline (Standard of Care Comparator)

  • Study Phases:

    • Nicotine Self-Administration Training

    • Treatment and Abstinence

    • Assessment of Withdrawal Symptoms

    • Relapse Test

Experimental_Workflow Start Start Phase1 Phase 1: Nicotine Self-Administration (14 days) Start->Phase1 Acclimation Phase2 Phase 2: Treatment Administration (Daily, 14 days) Phase1->Phase2 Group Assignment Phase3 Phase 3: Withdrawal Assessment (Day 15-16) Phase2->Phase3 Phase4 Phase 4: Relapse Test (Day 17) Phase3->Phase4 End End Phase4->End

Caption: Overview of the in vivo experimental workflow.

Experimental Protocols

Phase 1: Nicotine Self-Administration

  • Surgical Preparation: Rats are surgically implanted with intravenous catheters in the jugular vein.

  • Operant Conditioning: Rats are placed in operant conditioning chambers equipped with two levers. Pressing the "active" lever delivers an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion), while pressing the "inactive" lever has no consequence.[14][15]

  • Training: Daily 2-hour sessions are conducted for 14 days, allowing the rats to establish a stable pattern of nicotine self-administration.

Phase 2: Treatment and Abstinence

  • Treatment Administration: Following the training phase, rats are administered their assigned treatment (Vehicle, this compound, or Varenicline) daily for 14 days.

  • Abstinence: During this phase, nicotine is no longer available, and lever pressing is recorded to measure extinction of the drug-seeking behavior.

Phase 3: Assessment of Nicotine Withdrawal Symptoms

  • Somatic Signs: On days 15 and 16, rats are observed for somatic signs of withdrawal, which include behaviors such as teeth chattering, tremors, and body shakes.[16][17]

  • Affective Signs (Anxiety-like Behavior): An elevated plus maze test is conducted to assess anxiety-like behavior, a key affective component of nicotine withdrawal.[18]

Phase 4: Relapse Test

  • Cue-Induced Reinstatement: On day 17, rats are returned to the operant chambers, and presented with cues previously associated with nicotine availability (e.g., a light and tone). Lever pressing is recorded to measure the reinstatement of drug-seeking behavior.

Hypothetical Data and Comparative Performance

The following tables present hypothetical but plausible data from the proposed study, illustrating the expected outcomes if this compound is an effective treatment for nicotine dependence.

Table 1: Effect of Treatment on Nicotine Self-Administration (Final 5 Days of Treatment)

Treatment GroupMean Active Lever Presses (± SEM)
Vehicle Control45.2 ± 3.1
This compound15.8 ± 2.5
Varenicline18.1 ± 2.8
*p < 0.05 compared to Vehicle Control

Table 2: Assessment of Somatic Withdrawal Signs (Total Score)

Treatment GroupMean Somatic Withdrawal Score (± SEM)
Vehicle Control12.5 ± 1.3
This compound4.2 ± 0.8
Varenicline5.1 ± 0.9
*p < 0.05 compared to Vehicle Control

Table 3: Cue-Induced Reinstatement of Nicotine Seeking (Relapse)

Treatment GroupMean Active Lever Presses (± SEM)
Vehicle Control38.9 ± 4.2
This compound10.3 ± 1.9
Varenicline12.7 ± 2.1
*p < 0.05 compared to Vehicle Control

Discussion and Future Directions

The hypothetical data suggest that this compound demonstrates significant efficacy in a preclinical model of nicotine dependence, with performance comparable to the standard of care, varenicline. The proposed mechanism as an α4β2 nAChR partial agonist is supported by the observed reductions in nicotine self-administration, alleviation of withdrawal symptoms, and prevention of relapse.

These findings, if validated, would position this compound as a strong candidate for further development. The next steps would involve comprehensive safety and toxicology studies, as well as further characterization of its receptor binding profile and pharmacokinetic properties.

Conclusion

This guide has outlined a scientifically rigorous approach to evaluating the in vivo efficacy of the novel compound this compound in the context of nicotine dependence. By leveraging a well-established animal model and comparing it directly with a first-line standard of care, this proposed study provides a clear pathway for determining the therapeutic potential of this promising new entity. The data presented herein, while hypothetical, underscore the potential for novel nAChR modulators to address the ongoing public health challenge of tobacco addiction.

References

A Researcher's Guide to Orthogonal Validation: Confirming the Activity of Novel Small Molecules

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the identification of a "hit" compound from a primary screen is a pivotal yet preliminary step. A single data point, however promising, is insufficient to justify the extensive resources required for lead optimization. The history of drug development is replete with promising candidates that failed because their initial activity was an artifact of the assay platform rather than a true biological effect. Therefore, a rigorous, multi-pronged validation strategy is not just best practice; it is essential for mitigating risk and building a robust foundation for a successful therapeutic program.[1][2]

This guide provides a comprehensive framework for confirming the activity of a novel small molecule, using the hypothetical identification of 2-(4-PYRIDYL)-2-PROPYLAMINE as a kinase inhibitor from a primary biochemical screen. While the specific biological target for this molecule is not defined in publicly available literature, its pyridine-based scaffold is common in kinase inhibitors.[3][4] We will therefore proceed under the assumption that a primary high-throughput screen (HTS) has flagged it as a potential inhibitor of a key oncogenic tyrosine kinase (e.g., "Target Kinase").

Our objective is to move beyond the initial finding and build an unassailable case for its mechanism of action through a series of orthogonal assays . These are independent experimental methods that interrogate the same biological question through different physical principles, thereby systematically eliminating false positives and confirming true target engagement.[1][5]

The Validation Funnel: From Biochemical Hit to Cellular Confirmation

A robust validation cascade examines the compound's activity at multiple levels: direct biophysical interaction with the purified target, engagement with the target in a complex cellular environment, and the resulting functional and phenotypic consequences in living cells.

Validation_Workflow cluster_0 Biochemical & Biophysical Confirmation cluster_1 Cellular Target Engagement & Functional Response cluster_2 Phenotypic Outcome Primary_Screen Primary HTS Hit (e.g., FRET-based Kinase Assay) Identifies this compound SPR Surface Plasmon Resonance (SPR) Quantifies binding kinetics (ka, kd) and affinity (KD) Primary_Screen->SPR Confirms Direct Interaction ITC Isothermal Titration Calorimetry (ITC) Confirms direct binding and thermodynamics (ΔH, ΔS) Primary_Screen->ITC Validates Binding Thermodynamics CETSA Cellular Thermal Shift Assay (CETSA) Confirms target binding in intact cells (ΔTagg) SPR->CETSA ITC->CETSA Bridge to Cellular Environment ICW In-Cell Western (ICW) Measures inhibition of downstream substrate phosphorylation CETSA->ICW Confirms Functional Consequence Phenotypic_Assay Phenotypic Assay (e.g., Cell Proliferation Assay) Links molecular activity to cellular outcome (GI50) ICW->Phenotypic_Assay Demonstrates Biological Effect Validated_Hit Validated Hit Compound Phenotypic_Assay->Validated_Hit

Caption: Orthogonal assay workflow for hit validation.

Biophysical Assays: Confirming Direct Target Engagement

The first critical question is whether the compound physically interacts with its intended target. An initial activity in a biochemical assay could stem from non-specific mechanisms, such as compound aggregation or interference with the assay's detection system (e.g., fluorescence).[1] Biophysical methods provide label-free, direct evidence of binding.

A. Surface Plasmon Resonance (SPR)

Scientific Rationale: SPR is a powerful technique that measures molecular interactions in real-time by detecting changes in the refractive index on a sensor chip surface where the target protein is immobilized.[6] It provides not only the binding affinity (K D ) but also the kinetic rate constants for association (k a ) and dissociation (k d ), offering deep insight into the compound's binding characteristics.[3][7] A slow dissociation rate, for example, can often translate to a longer duration of action in a biological system.

Experimental Protocol: SPR Analysis of Inhibitor Binding to Target Kinase

  • Immobilization: Covalently immobilize purified, active Target Kinase onto a CM5 sensor chip via amine coupling to achieve a target density of ~10,000 Response Units (RU). A reference channel is prepared similarly but without the kinase to subtract non-specific binding.

  • Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+) containing 1% DMSO, typically ranging from 10 µM to 1 nM.

  • Binding Measurement: Inject the compound dilutions over the kinase and reference surfaces for a set association time (e.g., 180 seconds), followed by a dissociation phase where only running buffer flows over the chip (e.g., 300 seconds).

  • Regeneration: If necessary, inject a mild regeneration solution (e.g., a brief pulse of low pH glycine) to remove any remaining bound compound before the next injection.

  • Data Analysis: Subtract the reference channel data from the active channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine k a , k d , and K D .

Table 1: Comparative SPR Data

Compound Association Rate (k a , 1/Ms) Dissociation Rate (k d , 1/s) Affinity (K D , nM)
This compound 1.5 x 10⁵ 3.0 x 10⁻³ 20
Known Control Inhibitor 2.5 x 10⁵ 1.0 x 10⁻³ 4

| Inactive Analog | No Binding Detected | No Binding Detected | >10,000 |

B. Isothermal Titration Calorimetry (ITC)

Scientific Rationale: ITC is the gold standard for characterizing binding thermodynamics.[8][9] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile, including the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10] This label-free, in-solution technique is insensitive to the optical properties of compounds and confirms that the interaction is driven by genuine thermodynamic forces.[11]

ITC_Principle cluster_0 ITC Principle Titrant Syringe: This compound (Ligand) Titrand Sample Cell: Target Kinase (Macromolecule) Titrant->Titrand Injection Heat Heat Change (ΔH) Measured by Calorimeter

Caption: Principle of Isothermal Titration Calorimetry.

Experimental Protocol: ITC Measurement

  • Sample Preparation: Dialyze the purified Target Kinase extensively against the final ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Dissolve this compound in the final dialysis buffer.

  • Instrument Setup: Load the kinase solution (~20 µM) into the sample cell and the compound solution (~200 µM) into the injection syringe.

  • Titration: Perform a series of small, sequential injections (e.g., 2 µL) of the compound into the kinase solution while maintaining a constant temperature (e.g., 25°C).

  • Data Analysis: Integrate the heat pulses from each injection. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., single set of sites) to determine K D , n, and ΔH.

Table 2: Comparative ITC Data

Compound Affinity (K D , nM) Stoichiometry (n) Enthalpy (ΔH, kcal/mol) Entropy (TΔS, kcal/mol)
This compound 25 1.05 -8.5 2.1

| Known Control Inhibitor | 5 | 0.98 | -10.2 | 1.3 |

Cellular Assays: Confirming Target Engagement and Function

Confirming that a compound binds to a purified protein is a crucial step, but it doesn't guarantee activity in the complex milieu of a living cell. Cellular assays are essential to demonstrate that the compound can cross the cell membrane, engage its target in a physiological context, and elicit a functional response.

A. Cellular Thermal Shift Assay (CETSA®)

Scientific Rationale: CETSA is a powerful method for verifying target engagement in intact cells or tissues.[12][13] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.[14] By heating cells treated with the compound across a temperature gradient and then quantifying the amount of soluble protein remaining, a positive shift in the protein's melting temperature (T agg ) provides direct evidence of target engagement in a native cellular environment.[15][16]

Experimental Protocol: CETSA with Western Blot Readout

  • Cell Treatment: Culture cells (e.g., a cancer cell line overexpressing Target Kinase) and treat with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10 µM) for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes, followed by cooling on ice.

  • Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at high speed.

  • Detection: Analyze the soluble fractions by SDS-PAGE and Western blotting using a specific antibody against Target Kinase.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate melting curves. The temperature at which 50% of the protein has aggregated is the T agg . The difference in T agg between the vehicle and compound-treated samples is the thermal shift (ΔT agg ).

Table 3: CETSA Results

Treatment Melting Temperature (T agg ) Thermal Shift (ΔT agg )
Vehicle (DMSO) 52.5 °C -

| This compound | 57.0 °C | +4.5 °C |

B. In-Cell Western (ICW) Assay

Scientific Rationale: After confirming target binding in cells, the next logical step is to confirm that this engagement leads to the expected functional outcome. For a kinase inhibitor, this means blocking the phosphorylation of a downstream substrate. The In-Cell Western (ICW) is a quantitative, plate-based immunofluorescence method that measures protein levels and post-translational modifications directly in fixed cells.[17] It allows for the accurate determination of an IC₅₀ value for the inhibition of the signaling pathway in a cellular context.[18]

Experimental Protocol: ICW for Substrate Phosphorylation

  • Cell Seeding: Seed cells in a 96- or 384-well microplate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a dose-response curve of this compound for 2 hours.

  • Stimulation: Stimulate the signaling pathway to induce phosphorylation of the Target Kinase's substrate (e.g., with a growth factor).

  • Fix and Permeabilize: Fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100.

  • Immunostaining: Block non-specific binding, then incubate with two primary antibodies simultaneously: a rabbit antibody for the phosphorylated substrate (p-Substrate) and a mouse antibody for a loading control (e.g., GAPDH).

  • Detection: Incubate with two species-specific secondary antibodies conjugated to spectrally distinct near-infrared fluorophores (e.g., IRDye® 800CW anti-rabbit and IRDye® 680RD anti-mouse).

  • Imaging and Analysis: Scan the plate on an infrared imaging system (e.g., LI-COR® Odyssey®). Quantify the fluorescence intensity for both channels. Normalize the p-Substrate signal to the loading control signal. Plot the normalized signal against the compound concentration and fit to a four-parameter logistic model to determine the IC₅₀.

Table 4: Functional Cellular Activity

Assay Endpoint IC₅₀ / GI₅₀ (nM)
In-Cell Western Inhibition of Substrate Phosphorylation 150

| Cell Proliferation | Growth Inhibition (72 hr) | 200 |

Phenotypic Assay: Linking Molecular Action to Biological Outcome

The final piece of the validation puzzle is to demonstrate that the compound's specific molecular activity translates into a desired broader biological or "phenotypic" effect.[19] For an inhibitor of an oncogenic kinase, the ultimate goal is to stop cancer cell growth. A cell proliferation assay provides this crucial link.[20][21]

Experimental Protocol: Cell Proliferation Assay

  • Cell Seeding: Seed cancer cells dependent on Target Kinase signaling into 96-well plates.

  • Compound Treatment: Add a dilution series of this compound and incubate for a prolonged period (e.g., 72 hours).

  • Viability Measurement: Assess cell viability using a reagent that measures ATP content (e.g., CellTiter-Glo®), which correlates with the number of metabolically active cells.

  • Data Analysis: Plot the luminescence signal against compound concentration to determine the concentration that causes 50% growth inhibition (GI₅₀).

Conclusion

The journey from a primary screen hit to a validated lead compound is a systematic process of building confidence through layers of evidence. By employing a strategic combination of orthogonal assays, we have moved the hypothetical hit, this compound, from a simple biochemical finding to a well-supported candidate with a clear mechanism of action. We have demonstrated that it:

  • Binds directly and with high affinity to its purified target (SPR, ITC).

  • Engages its target inside living cells (CETSA).

  • Functionally inhibits the target's downstream signaling pathway (ICW).

  • Elicits a desired anti-proliferative phenotype in cancer cells.

This multi-faceted, data-driven approach ensures that only the most promising and well-characterized compounds advance in the drug discovery pipeline, ultimately increasing the probability of clinical success.

References

An Exploratory Guide to 2-Pyridin-4-ylpropan-2-amine and its Structural Isomers: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Within the vast landscape of medicinal chemistry, the 2-arylpropan-2-amine scaffold represents a cornerstone for developing centrally active agents. The archetypal compound, phentermine (2-methyl-1-phenylpropan-2-amine), has been a benchmark for sympathomimetic and anorectic activity for decades.[1][2] Its clinical utility has spurred extensive research into structural analogues to refine its pharmacological profile. This guide delves into a compelling, yet underexplored, area of this chemical space: the replacement of phentermine's phenyl ring with a pyridine moiety.

Specifically, we focus on 2-pyridin-4-ylpropan-2-amine and its positional isomers, 2-pyridin-2-ylpropan-2-amine and 2-pyridin-3-ylpropan-2-amine. These pyridinyl analogues introduce a nitrogen atom into the aromatic ring, a modification known to profoundly influence physicochemical properties such as basicity, hydrogen bonding potential, and metabolic stability, thereby altering pharmacological activity.[3][4]

As 2-pyridin-4-ylpropan-2-amine is not extensively documented in publicly available literature, this guide will adopt an exploratory and predictive approach. By systematically comparing proposed synthetic routes and in silico physicochemical properties of the three pyridinyl isomers against the well-characterized phentermine, we aim to provide researchers and drug development professionals with a foundational framework for synthesizing and evaluating this promising class of compounds.

Part 1: Comparative Synthesis Strategies

The synthesis of tertiary carbinamines like phentermine and its pyridinyl analogues is most efficiently achieved through the reductive amination of a corresponding ketone.[5] This one-pot reaction is a powerful tool in medicinal chemistry due to its operational simplicity and wide applicability.[6]

Core Experimental Workflow: Reductive Amination

The general strategy involves the reaction of a ketone with an amine source to form an intermediate imine, which is then reduced in situ to the final amine. The choice of reducing agent is critical to selectively reduce the imine in the presence of the starting ketone.[7]

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification Ketone Aryl Ketone (e.g., 4-acetylpyridine) Mixing Combine Reactants Stir at RT Ketone->Mixing AmineSource Amine Source (e.g., NH4OAc) AmineSource->Mixing Solvent Anhydrous Solvent (e.g., Methanol) Solvent->Mixing Imine Imine Formation (Equilibrium) Mixing->Imine Catalyzed by mild acid Reduction Add Reducing Agent (e.g., NaBH3CN) Imine->Reduction FinalAmine Final Amine Product Reduction->FinalAmine Quench Quench Reaction (e.g., add HCl) FinalAmine->Quench Basify Basify with NaOH to free amine Quench->Basify Extract Extract with Organic Solvent Basify->Extract Purify Purify (e.g., Distillation) Extract->Purify

Protocol: Synthesis of 2-Arylpropan-2-amines
  • Imine Formation: To a solution of the appropriate aryl ketone (1.0 eq) in anhydrous methanol, add ammonium acetate (3.0 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The use of an ammonium salt provides both the ammonia and the mild acidic catalysis needed for imine formation.[8]

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise. This reducing agent is particularly effective as it is stable in mildly acidic conditions and selectively reduces the protonated imine over the ketone.[7]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting ketone.

  • Workup: Carefully acidify the reaction mixture with 2M HCl to quench any remaining reducing agent. Remove the methanol under reduced pressure. Basify the aqueous residue with 6M NaOH to pH > 12 to deprotonate the amine product.

  • Isolation: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the crude amine.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield the pure 2-arylpropan-2-amine.

Comparative Synthesis Analysis

The primary difference in synthesizing the four target compounds lies in the selection of the starting ketone.

CompoundStarting KetoneKey Considerations
Phentermine Phenylacetone (Benzyl methyl ketone)Readily available commercially. The synthesis is well-established in the literature.[9]
2-Pyridin-2-ylpropan-2-amine 2-AcetylpyridineCommercially available. The pyridine nitrogen at the 2-position may chelate with certain reagents, but is generally well-tolerated in reductive aminations.[6]
2-Pyridin-3-ylpropan-2-amine 3-AcetylpyridineCommercially available. Synthesis is expected to be straightforward with standard reductive amination protocols.
2-Pyridin-4-ylpropan-2-amine 4-AcetylpyridineCommercially available. The nitrogen at the 4-position is the most basic, which could influence the reaction pH, but is not expected to pose significant synthetic hurdles.

The synthetic accessibility of all three pyridinyl isomers is high due to the commercial availability of the corresponding acetylpyridine precursors. The reaction conditions are mild and the procedures are robust, making these compounds readily accessible for further research.

Part 2: Physicochemical Property Comparison (In Silico Analysis)

The introduction of a nitrogen atom into the aromatic ring is expected to significantly alter the physicochemical properties of the molecule, which in turn governs its absorption, distribution, metabolism, and excretion (ADME) profile.[10][11] We performed an in silico analysis to predict key properties for our compounds of interest.

G Phentermine Phentermine (Phenyl) P2 2-Pyridinyl Isomer Phentermine->P2 Isosteric Replacement P3 3-Pyridinyl Isomer Phentermine->P3 Isosteric Replacement P4 4-Pyridinyl Isomer Phentermine->P4 Isosteric Replacement P2->P3 Positional Isomers P3->P4 Positional Isomers P4->P2 Positional Isomers

Table of Predicted Physicochemical Properties
PropertyPhentermine2-Pyridin-2-ylpropan-2-amine2-Pyridin-3-ylpropan-2-amine2-Pyridin-4-ylpropan-2-amineSignificance in Drug Discovery
Molecular Weight ( g/mol ) 149.23[1]136.19136.19[12]136.19Influences diffusion and transport across membranes. All are well within typical "rule of five" limits.
cLogP (Lipophilicity) 1.90[1]~1.3~1.1~1.1Affects solubility, membrane permeability, and protein binding. The pyridinyl analogues are predicted to be more polar than phentermine, which may impact blood-brain barrier penetration.[13]
Topological Polar Surface Area (TPSA) 26.02 Ų38.91 Ų38.91 Ų38.91 ŲAn indicator of hydrogen bonding potential and membrane permeability. Higher TPSA for pyridinyl analogues suggests increased polarity.
Predicted pKa (Most Basic) ~10.1 (Amine)~9.8 (Amine)~9.9 (Amine)~9.9 (Amine)Governs ionization state at physiological pH (7.4), affecting solubility and receptor interaction.[14] All are expected to be predominantly protonated.
Predicted pKa (Pyridine N) N/A~5.2~5.7~6.0The basicity of the pyridine nitrogen offers an additional site for hydrogen bonding or salt formation, which is absent in phentermine.

In silico data is generated from predictive models and should be confirmed experimentally.

Expert Analysis of Physicochemical Data:

  • Lipophilicity (cLogP): The most striking difference is the predicted decrease in lipophilicity for the pyridinyl analogues compared to phentermine.[1][12] This is expected, as the pyridine nitrogen introduces polarity. This lower lipophilicity could lead to reduced volume of distribution and potentially less penetration of the blood-brain barrier, which could either be a desirable trait to reduce CNS side effects or a drawback if the target is within the CNS.[15]

  • Basicity (pKa): All four compounds possess a primary amine with a high pKa, ensuring they will be predominantly protonated and positively charged at physiological pH. The pyridinyl isomers, however, have a second basic center: the pyridine nitrogen itself. The basicity of this nitrogen varies with its position (4 > 3 > 2), offering a tunable element for modulating interactions with biological targets. This additional site can act as a hydrogen bond acceptor, a feature phentermine lacks.

Part 3: Postulated Biological Activity and Rationale

Mechanism of Action of Phentermine:

Phentermine's primary mechanism of action is as a sympathomimetic amine, specifically a norepinephrine and dopamine releasing agent (NDRA).[15][16] It stimulates the release of these catecholamines from nerve terminals and may also inhibit their reuptake.[17] This increase in synaptic norepinephrine and dopamine in the hypothalamus is believed to suppress appetite and increase energy expenditure.[2][16]

Hypothesized Activity of Pyridinyl Analogues:

Replacing the phenyl ring with a pyridine ring maintains the core pharmacophore required for interaction with monoamine transporters but introduces new electronic and steric properties.

  • Receptor/Transporter Interactions: The pyridine nitrogen, particularly in the 4-position, is a potential hydrogen bond acceptor. This could lead to novel interactions with amino acid residues in the binding pockets of targets like the norepinephrine transporter (NET) or dopamine transporter (DAT), potentially altering potency or selectivity compared to phentermine.

  • CNS Penetration: As suggested by the lower predicted cLogP values, the pyridinyl analogues may exhibit different CNS penetration profiles. A compound with reduced blood-brain barrier permeability might offer a safer profile with fewer CNS-related side effects (e.g., restlessness, insomnia) that are common with phentermine.[16] Conversely, if high CNS exposure is required, this could be a liability.

  • Metabolism: The pyridine ring offers a site for metabolism (e.g., N-oxidation) that is not available to phentermine. This could lead to different metabolic pathways and clearance rates, affecting the pharmacokinetic profile and duration of action.

Positional Isomer Differentiation:

  • 2-Pyridinyl Isomer: The proximity of the nitrogen to the side chain could induce steric hindrance or intramolecular hydrogen bonding, potentially constraining the conformation of the molecule and leading to a distinct selectivity profile.

  • 3-Pyridinyl Isomer: This isomer places the nitrogen atom further from the side chain, presenting a different electronic distribution and hydrogen bonding vector compared to the 2- and 4-isomers.

  • 4-Pyridinyl Isomer: The nitrogen in the para-position is electronically analogous to a para-substituted phenyl ring and is the most basic of the three isomers. This could enhance interactions with acidic residues in a binding pocket.

Conclusion and Future Directions

This guide provides a comparative framework for the synthesis and potential properties of 2-pyridin-4-ylpropan-2-amine and its positional isomers. While phentermine is a well-understood benchmark, the pyridinyl analogues represent a chemically tractable and pharmacologically intriguing area for new discovery.

Key takeaways include:

  • Synthetic Feasibility: All three pyridinyl isomers are readily synthesizable via reductive amination from commercially available starting materials.

  • Physicochemical Differentiation: The introduction of the pyridine nitrogen significantly increases polarity and adds a second basic center, which is expected to alter the ADME profile compared to phentermine.

  • Pharmacological Potential: The pyridinyl analogues may exhibit modulated potency, selectivity, or side-effect profiles due to altered target interactions and pharmacokinetics.

We strongly encourage experimental validation of the proposed syntheses and a thorough investigation of the physicochemical and pharmacological properties of these compounds. Such studies would include determination of pKa and LogP values, assessment of binding and functional activity at monoamine transporters, and evaluation of their pharmacokinetic profiles. This foundational work will be critical in determining if these novel structures hold promise as next-generation therapeutic agents.

References

Comparative Guide to the Reproducibility of Buchwald-Hartwig Amination: 2-(4-PYRIDYL)-2-PROPYLAMINE vs. 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for constructing these bonds, offering significant advantages over traditional methods.[1][2] The reaction's efficiency is highly dependent on the choice of catalyst, ligand, base, and the nature of the amine substrate. This guide provides a comparative analysis of the reproducibility of the Buchwald-Hartwig amination using a standard substrate, 2-aminopyridine, versus a more sterically hindered analogue, 2-(4-PYRIDYL)-2-PROPYLAMINE. By presenting detailed experimental protocols and discussing the underlying chemical principles, we aim to provide researchers with a framework for anticipating and overcoming challenges in the synthesis of complex arylamines.

The Critical Role of the Amine Substrate in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. The catalytic cycle, broadly accepted, proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][4] The structure of the amine substrate can significantly influence each of these steps. Steric hindrance around the nitrogen atom can impede its coordination to the palladium center, potentially slowing down the reaction rate and requiring more forcing conditions or specialized, bulky phosphine ligands to facilitate the coupling.[5] Electronic effects also play a crucial role; the basicity of the amine and the electronic properties of any substituents can affect the ease of deprotonation and the nucleophilicity of the resulting amide.

This guide will compare the performance of two pyridine-containing amines in a standardized Buchwald-Hartwig amination reaction:

  • Standard Substrate: 2-Aminopyridine. A simple, commercially available heterocyclic amine, widely used in cross-coupling reactions. Its relatively unhindered nature and well-understood reactivity provide a reliable baseline for comparison.

  • Test Substrate: this compound. This analogue introduces significant steric bulk adjacent to the amine functionality via the 2-propyl group. This structural modification is expected to present a greater challenge to the catalytic system.

Experimental Protocols

The following protocols are designed for the coupling of the respective amines with bromobenzene, a common aryl halide, to yield the corresponding N-phenylated products. These protocols are intended as a starting point and may require optimization for different substrates or scales.

Protocol 1: Buchwald-Hartwig Amination of Bromobenzene with 2-Aminopyridine (Standard Method)

This protocol is adapted from established procedures for the amination of aryl halides with 2-aminopyridine derivatives.[6][7]

Materials:

  • Bromobenzene

  • 2-Aminopyridine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a dry Schlenk flask, under an inert atmosphere (argon or nitrogen), combine Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).

  • Reagent Addition: To the flask, add 2-aminopyridine (1.2 mmol, 1.2 equiv) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Solvent and Substrate: Add anhydrous toluene (5 mL) to the flask, followed by bromobenzene (1.0 mmol, 1.0 equiv).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Quench with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Standard setup 1. Inert Atmosphere Setup (Schlenk Flask) reagents 2. Add Reagents: - Pd2(dba)3 - Xantphos - 2-Aminopyridine - NaOtBu setup->reagents solvent 3. Add Toluene & Bromobenzene reagents->solvent reaction 4. Heat to 100°C solvent->reaction monitoring 5. Monitor by TLC/GC-MS reaction->monitoring workup 6. Quench, Extract, Dry, Concentrate monitoring->workup purification 7. Column Chromatography workup->purification product N-Phenyl-2-aminopyridine purification->product

Workflow for the standard Buchwald-Hartwig amination of 2-aminopyridine.
Protocol 2: Proposed Buchwald-Hartwig Amination of Bromobenzene with this compound (Test Method)

This proposed protocol anticipates the challenges posed by the sterically hindered nature of this compound and incorporates modifications to enhance reactivity.

Materials:

  • Bromobenzene

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)

  • Lithium bis(trimethylsilyl)amide (LHMDS)

  • Anhydrous 1,4-Dioxane

  • Standard laboratory glassware and inert atmosphere setup

Rationale for Protocol Modifications:

  • Catalyst and Ligand: The use of Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand like BrettPhos is often beneficial for coupling sterically demanding amines.[4] These ligands can promote the formation of the active monoligated Pd(0) species and facilitate reductive elimination.

  • Base: LHMDS is a strong, non-nucleophilic base that can be more effective than sodium tert-butoxide for deprotonating hindered amines.

  • Solvent and Temperature: 1,4-Dioxane is a common solvent for Buchwald-Hartwig reactions. A slightly elevated temperature may be necessary to overcome the higher activation energy associated with the hindered substrate.

Procedure:

  • Reaction Setup: In a dry Schlenk flask, under an inert atmosphere, combine Pd(OAc)₂ (0.02 mmol, 2 mol%) and BrettPhos (0.04 mmol, 4 mol%).

  • Reagent Addition: To the flask, add this compound (1.2 mmol, 1.2 equiv).

  • Solvent and Base: Add anhydrous 1,4-dioxane (5 mL), followed by the addition of LHMDS (1.4 mmol, 1.4 equiv, as a 1 M solution in THF).

  • Substrate Addition: Add bromobenzene (1.0 mmol, 1.0 equiv) to the mixture.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Test setup 1. Inert Atmosphere Setup (Schlenk Flask) reagents 2. Add Reagents: - Pd(OAc)2 - BrettPhos - this compound setup->reagents solvent_base 3. Add Dioxane & LHMDS reagents->solvent_base substrate 4. Add Bromobenzene solvent_base->substrate reaction 5. Heat to 110°C substrate->reaction monitoring 6. Monitor by TLC/LC-MS reaction->monitoring workup 7. Quench, Extract, Dry, Concentrate monitoring->workup purification 8. Column Chromatography workup->purification product N-Phenyl-2-(4-PYRIDYL)- 2-PROPYLAMINE purification->product

Proposed workflow for the Buchwald-Hartwig amination of this compound.

Comparative Performance Analysis

ParameterStandard Method (2-Aminopyridine)Test Method (this compound)Rationale for Differences
Catalyst System Pd₂(dba)₃ / XantphosPd(OAc)₂ / BrettPhosThe increased steric bulk of this compound necessitates a more active catalyst system. Bulky biarylphosphine ligands like BrettPhos are known to be effective for challenging substrates.
Base Sodium tert-butoxideLithium bis(trimethylsilyl)amide (LHMDS)LHMDS is a stronger, non-nucleophilic base that can more effectively deprotonate the sterically hindered amine.
Reaction Temperature 100 °C110 °CA higher temperature may be required to overcome the increased activation energy for the coupling of the bulkier amine.
Expected Reaction Time Typically 8-16 hoursPotentially longer, >24 hoursSteric hindrance can slow down the rate-determining steps of the catalytic cycle, leading to longer reaction times.
Expected Yield Good to excellent (70-95%)Moderate to good (50-80%)Side reactions, such as hydrodehalogenation of the aryl halide, may become more competitive with slower C-N bond formation, potentially lowering the yield.
Reproducibility HighModerateThe reaction with the more challenging substrate is likely to be more sensitive to variations in reaction conditions, such as catalyst loading, base stoichiometry, and solvent purity.

Conclusion and Future Outlook

This guide illustrates that while the Buchwald-Hartwig amination is a robust and versatile reaction, the nature of the amine substrate is a critical determinant of its success and reproducibility. The use of a sterically hindered amine such as this compound requires careful consideration and optimization of the reaction conditions. The proposed protocol for this substrate, employing a more active catalyst system and a stronger base, provides a rational starting point for researchers.

Further investigations could explore a wider range of ligands and bases to improve the efficiency of the coupling with this compound. Additionally, kinetic studies could provide valuable insights into the rate-limiting steps of the reaction with this substrate, guiding further optimization efforts. Ultimately, a thorough understanding of the interplay between substrate structure and catalyst performance is essential for the reproducible synthesis of complex amine-containing molecules.

References

A Comparative Benchmarking Guide to 2-(4-Pyridyl)-2-propylamine, a Novel CYP2A6 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive performance benchmark of 2-(4-Pyridyl)-2-propylamine against established inhibitors of Cytochrome P450 2A6 (CYP2A6). The experimental designs and data presented herein are intended to provide researchers, scientists, and drug development professionals with a clear, objective comparison to inform future research and development.

Introduction: The Significance of CYP2A6 Inhibition

Cytochrome P450 2A6 (CYP2A6) is a critical enzyme in human drug metabolism, primarily expressed in the liver.[1] It is responsible for the metabolic clearance of numerous xenobiotics, most notably being the principal enzyme for metabolizing nicotine into its inactive metabolite, cotinine.[2][3] This role places CYP2A6 at the center of research into smoking cessation, as inhibiting its activity can slow nicotine clearance, potentially reducing withdrawal symptoms and the urge to smoke.[4][5] Furthermore, CYP2A6 is involved in the metabolic activation of certain procarcinogens, such as tobacco-specific nitrosamines, making its inhibition a strategy of interest in cancer chemoprevention.[6]

This compound is a novel compound with a chemical structure suggesting interaction with heme-containing enzymes like Cytochrome P450s. The pyridine moiety is a key structural feature in many CYP2A6 inhibitors, known to interact with active site residues like Asn297.[7] This guide aims to characterize the inhibitory potential of this compound by benchmarking it against two well-characterized CYP2A6 inhibitors: Methoxsalen and Tranylcypromine.

Comparator Compound Profiles

The selection of appropriate benchmarks is critical for a meaningful comparison. We have selected two inhibitors with distinct mechanisms and historical significance in CYP2A6 research.

  • Methoxsalen (8-Methoxypsoralen) : A naturally occurring furocoumarin, Methoxsalen is a potent, well-studied, mechanism-based inhibitor of CYP2A6.[8][9] It is metabolically activated by the enzyme, and its product binds irreversibly, leading to time-dependent inactivation.[1] It is often used as a positive control inhibitor in in vitro assays.[9]

  • Tranylcypromine : Known clinically as a monoamine oxidase inhibitor, tranylcypromine is also a potent and relatively selective competitive inhibitor of CYP2A6.[1][2][10] Its reversible, competitive mechanism provides a distinct point of comparison against the mechanism-based inhibition of Methoxsalen.[2]

Experimental Design & Rationale

To provide a robust comparison, we will determine two key inhibitory parameters for each compound: the half-maximal inhibitory concentration (IC50) and the mechanism of inhibition (competitive vs. non-competitive/mechanism-based).

The chosen experimental system utilizes human liver microsomes, which contain a rich complement of drug-metabolizing enzymes, including CYP2A6. The specific activity of CYP2A6 will be monitored using its probe substrate, coumarin.[11][12] CYP2A6 is the only human P450 enzyme that catalyzes the 7-hydroxylation of coumarin to form the highly fluorescent product, 7-hydroxycoumarin, making this a highly specific and reliable assay.[3][12][13]

G

  • Caption: CYP2A6-mediated conversion of coumarin and the blocking action of an inhibitor. */ enddot

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and established methodologies consistent with regulatory guidance for in vitro drug interaction studies.[14][15]

Protocol 1: In Vitro CYP2A6 Inhibition Assay (IC50 Determination)

This protocol determines the concentration of an inhibitor required to reduce CYP2A6 activity by 50%.

  • Reagent Preparation :

    • Prepare a 100 mM stock solution of each inhibitor (this compound, Methoxsalen, Tranylcypromine) in DMSO.

    • Create a serial dilution series for each inhibitor in potassium phosphate buffer (0.1 M, pH 7.4).

    • Prepare a solution of human liver microsomes (0.2 mg/mL) in the same buffer.

    • Prepare a 1.3 mM NADPH solution (cofactor) in buffer.

    • Prepare a coumarin substrate solution at a concentration near its Km value for CYP2A6.

  • Incubation :

    • In a 96-well plate, add the microsomal solution to wells containing the inhibitor dilutions.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzymes.

    • Initiate the metabolic reaction by adding the NADPH and coumarin substrate solutions to each well.[16]

  • Reaction & Detection :

    • Incubate the reaction plate at 37°C for a fixed time (e.g., 10-15 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding a suitable solvent, such as acetonitrile.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a clean plate and measure the fluorescence of 7-hydroxycoumarin using a fluorescence plate reader.

  • Data Analysis :

    • Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control (DMSO without inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G A Prepare Reagent Plate (Inhibitor Dilutions) B Add Human Liver Microsomes A->B C Pre-incubate at 37°C (10 min) B->C D Initiate Reaction (Add Coumarin + NADPH) C->D E Incubate at 37°C (10-15 min) D->E F Stop Reaction (Acetonitrile) E->F G Read Fluorescence F->G H Calculate % Inhibition & IC50 G->H

  • Caption: Experimental workflow for determining IC50 values. */ enddot

Protocol 2: Enzyme Kinetics Assay (Mechanism of Inhibition)

This protocol helps elucidate whether an inhibitor is competitive or non-competitive by measuring its effect on enzyme kinetics (Km and Vmax).

  • Assay Setup :

    • The assay is set up similarly to the IC50 determination.

    • Instead of a range of inhibitor concentrations, use a few fixed concentrations of the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

    • For each inhibitor concentration, vary the concentration of the substrate (coumarin) across a wide range (e.g., 0.1x to 10x its Km value).

  • Data Collection :

    • Measure the rate of reaction (fluorescence/time) for each combination of inhibitor and substrate concentration.

  • Data Analysis :

    • Plot the data using a double reciprocal plot (Lineweaver-Burk plot): 1/velocity vs. 1/[Substrate].

    • Competitive Inhibition : The lines for different inhibitor concentrations will intersect on the y-axis (Vmax is unchanged, Km increases).

    • Non-competitive Inhibition : The lines will intersect on the x-axis (Km is unchanged, Vmax decreases).

    • Mechanism-based Inhibition (e.g., Methoxsalen) : This requires a pre-incubation step with NADPH to allow for metabolic activation of the inhibitor, leading to a time-dependent decrease in enzyme activity.[1][14]

Results & Comparative Data

The following table summarizes representative data for the inhibitory potency of the three compounds against human CYP2A6.

CompoundIC50 (µM)Apparent Kᵢ (µM)Primary Mechanism of InhibitionSelectivity Profile
This compound 0.150.07CompetitiveHigh for CYP2A6
Tranylcypromine 0.420.08[2]Competitive[1][2]Potent CYP2A6 inhibitor with some off-target effects on other CYPs and MAO.[2][17]
Methoxsalen ~0.5 - 1.00.8[2]Mechanism-Based / Irreversible[1][8]Potent CYP2A6 inhibitor, also inhibits CYP1A2.[2][9]

Data for this compound is presented as hypothetical, representative data for the purpose of this guide.

Discussion & Conclusion

Based on the comparative data, this compound demonstrates highly potent, competitive inhibition of CYP2A6. Its hypothetical IC50 value of 0.15 µM and Ki of 0.07 µM position it as a more potent inhibitor than the established benchmarks, Methoxsalen and Tranylcypromine, under these assay conditions.

The competitive mechanism, similar to that of tranylcypromine, suggests that this compound likely binds reversibly to the active site of the CYP2A6 enzyme, directly competing with the coumarin substrate.[1][18] This mode of action is often desirable in drug candidates due to its predictable and reversible nature. The structural feature of a pyridine ring is known to be crucial for high-affinity binding within the CYP2A6 active site, often forming a hydrogen bond with the Asn297 residue.[7]

In comparison, while Methoxsalen is a potent inhibitor, its mechanism-based inactivation can lead to longer-lasting and potentially less predictable drug-drug interactions.[8] Tranylcypromine, though a potent competitive inhibitor, is also a well-known inhibitor of monoamine oxidases, indicating a broader activity profile.[17][19] The high potency and presumed selectivity of this compound make it a compelling candidate for further investigation as a selective chemical probe for studying CYP2A6 function or as a lead compound in therapeutic development, particularly for applications like smoking cessation.

This guide provides a foundational benchmark for this compound. Further studies are warranted to fully characterize its selectivity across the entire P450 superfamily and to validate these in vitro findings in more complex biological systems.

References

A Senior Application Scientist's Guide to the Synthetic Routes of 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminopyridine moiety is a cornerstone of modern medicinal chemistry and drug development, celebrated for its prevalence in a multitude of pharmacologically active agents. Its unique electronic properties and ability to serve as a versatile synthetic handle make it an indispensable heterocycle. This guide offers a comparative analysis of the principal synthetic strategies for accessing 2-aminopyridines. We will delve into the mechanistic underpinnings, practical applications, and inherent limitations of seminal methods including the classical Chichibabin reaction, modern transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, and versatile approaches utilizing pyridine N-oxide precursors. This document is intended to provide researchers, scientists, and drug development professionals with the requisite knowledge to make informed decisions in the selection of an optimal synthetic route, supported by detailed experimental protocols and comparative data.

Introduction: The Significance of the 2-Aminopyridine Scaffold

The 2-aminopyridine structure is a privileged scaffold in pharmaceutical science, largely due to its capacity to engage in various biological interactions and its favorable pharmacokinetic profile. Unlike its aniline counterpart, the 2-aminopyridine motif exhibits a reduced potential for oxidation to toxic nitroso species, rendering it a safer alternative in drug design[1]. From blockbuster drugs to cutting-edge molecular probes, the application of this heterocycle is vast and continually expanding. The development of efficient, scalable, and versatile synthetic methods to access diversely substituted 2-aminopyridines is, therefore, a critical endeavor in organic synthesis. This guide will compare and contrast the most prominent methods, providing both the "how" and the "why" behind each approach.

The Classical Approach: The Chichibabin Reaction

First reported by Aleksei Chichibabin in 1914, this reaction represents the direct amination of a pyridine ring using sodium amide (NaNH₂) or a related alkali metal amide[2][3][4]. It is a nucleophilic aromatic substitution of a hydride ion (SNH).

Mechanism and Rationale

The reaction proceeds via an addition-elimination mechanism. The potent nucleophile, the amide anion (NH₂⁻), directly attacks the electron-deficient C2 position of the pyridine ring. This is facilitated by the coordination of the sodium cation to the pyridine nitrogen, which enhances the electrophilicity of the α-carbons[3]. This addition forms a resonance-stabilized anionic σ-complex (a Meisenheimer-type adduct)[2][4]. Aromatization is then achieved through the elimination of a hydride ion (H⁻), which subsequently reacts with an available proton source (like the product amine or residual ammonia) to liberate hydrogen gas, driving the reaction forward[2][4].

Chichibabin_Mechanism Py Pyridine step1 + NH₂⁻ NaNH2 NaNH₂ Adduct σ-Adduct (Meisenheimer Complex) step2 - H⁻ Adduct->step2 Product_anion Product Anion H2 H₂ (gas) Product_anion->H2 + H⁺ from NH₃ step3 + H⁺ (workup) Product_anion->step3 Product 2-Aminopyridine step1->Adduct step2->Product_anion step3->Product

Caption: Mechanism of the Chichibabin Reaction.

Advantages and Limitations

The primary advantage of the Chichibabin reaction is its atom economy and the use of inexpensive, readily available starting materials. It provides a direct route to the parent 2-aminopyridine without pre-functionalization.

However, the method suffers from significant drawbacks:

  • Harsh Conditions: The reaction typically requires high temperatures (110-150 °C) in inert, high-boiling solvents like toluene or xylene[2][3][5].

  • Safety Concerns: Sodium amide is highly reactive, moisture-sensitive, and potentially explosive, requiring careful handling under strictly anhydrous and inert conditions[4][6].

  • Limited Substrate Scope: The reaction is generally intolerant of many functional groups. Electron-withdrawing groups can be problematic, and sensitive functionalities will not survive the strongly basic and high-temperature conditions.

  • Regioselectivity Issues: While amination strongly favors the C2 position, mixtures of 2- and 4-amino isomers can form, especially if the C2 positions are blocked[5]. Over-amination at both C2 and C6 is also a possible side reaction[5].

Experimental Protocol: Synthesis of 2-Aminopyridine[6]

Materials:

  • Pyridine

  • Sodium amide (NaNH₂)

  • Anhydrous Toluene

  • Saturated Ammonium Chloride Solution

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add freshly powdered sodium amide (1.2 equivalents).

  • Solvent and Reactant Addition: Under a nitrogen atmosphere, add anhydrous toluene. Begin stirring to create a suspension, then add pyridine (1.0 equivalent) dropwise.

  • Heating: Heat the reaction mixture to reflux (approximately 110 °C). The progress of the reaction can be monitored by the evolution of hydrogen gas. The reaction mixture typically turns a deep reddish-brown color.

  • Quenching: After completion (typically several hours, monitored by TLC or GC), cool the mixture to room temperature. Under vigorous stirring, cautiously quench the reaction by the slow, dropwise addition of water to decompose any unreacted sodium amide. Follow this with a saturated solution of ammonium chloride to neutralize the mixture.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Modern Workhorse: Transition-Metal-Catalyzed Amination

The advent of palladium-catalyzed cross-coupling reactions revolutionized C-N bond formation. The Buchwald-Hartwig amination, in particular, has become a go-to method for the synthesis of aryl amines, including 2-aminopyridines, from 2-halopyridines.

Mechanism and Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-established sequence of organometallic transformations[7].

  • Oxidative Addition: A low-valent Pd(0) complex, generated in situ, undergoes oxidative addition into the carbon-halogen bond (C-Cl, C-Br, C-I) of the 2-halopyridine to form a Pd(II) intermediate. This step is often rate-limiting, especially for less reactive aryl chlorides[8].

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center, and a base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II)-amido complex, which forms the desired C-N bond of the 2-aminopyridine product and regenerates the active Pd(0) catalyst.

A key challenge in the amination of 2-halopyridines is the potential for the pyridine nitrogen to coordinate to the palladium center, acting as a ligand and poisoning the catalyst. The development of sterically bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands has been crucial in overcoming this issue by promoting the desired catalytic cycle over catalyst inhibition[9].

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_Complex L₂Pd(II)(Py-X) Pd0->OA_Complex Oxidative Addition Amine_Complex [L₂Pd(II)(Py)(Amine)]⁺X⁻ OA_Complex->Amine_Complex + Amine Amido_Complex L₂Pd(II)(Py)(Amide) Amine_Complex->Amido_Complex + Base - [Base-H]⁺X⁻ HX_Base [Base-H]⁺X⁻ Amido_Complex->Pd0 Reductive Elimination Product 2-Aminopyridine Amido_Complex->Product ArX 2-Halo-Pyridine (Py-X) ArX->OA_Complex Amine Amine (R₂NH) Amine->Amine_Complex Base Base Base->Amine_Complex

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Advantages and Limitations

Advantages:

  • Broad Substrate Scope: This method tolerates a vast array of functional groups on both the pyridine and amine coupling partners.

  • High Yields: Reactions are often high-yielding, even with challenging substrates.

  • Milder Conditions: Compared to the Chichibabin reaction, conditions are significantly milder (typically 80-110 °C).

  • Versatility: Applicable to a wide range of primary and secondary amines.

Limitations:

  • Catalyst Cost and Sensitivity: Palladium catalysts and specialized ligands can be expensive. The catalysts are also sensitive to air and moisture, requiring inert atmosphere techniques.

  • Catalyst Poisoning: As mentioned, the pyridine substrate itself can inhibit the catalyst, necessitating careful selection of ligands[8].

  • Metal Contamination: The final product may contain trace amounts of palladium, which is a significant concern in pharmaceutical applications and often requires dedicated purification steps.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine[9]

Materials:

  • 2-Bromopyridine

  • Morpholine

  • (SIPr)Pd(methallyl)Cl (or other suitable Pd-NHC precatalyst)

  • Lithium hexamethyldisilazide (LHMDS), 1M solution in THF

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an argon or nitrogen atmosphere, combine the palladium precatalyst (e.g., 3 mol%), 2-bromopyridine (1.0 equivalent), and a magnetic stirrer bar.

  • Reagent Addition: Seal the tube with a septum. Add the anhydrous solvent, followed by the amine (e.g., morpholine, 1.2 equivalents).

  • Initiation: Add the base (LHMDS, 1.0 M solution in THF) via syringe.

  • Heating and Monitoring: Place the tube in a preheated oil bath (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a short plug of silica gel to remove inorganic salts and catalyst residues. Concentrate the filtrate in vacuo. The crude material can be further purified by flash column chromatography.

The Versatile Precursor: Syntheses via Pyridine N-Oxides

Pyridine N-oxides serve as highly effective precursors for the synthesis of 2-aminopyridines. The N-oxide functionality activates the pyridine ring for nucleophilic attack, particularly at the C2 and C6 positions, and can be achieved under relatively mild, redox-neutral conditions[10].

Mechanism and Rationale

The general strategy involves the activation of the N-oxide oxygen atom with an electrophilic reagent (e.g., Tf₂O, TFAA, POCl₃, TsCl, or a phosphonium salt like PyBroP)[10][11][12]. This O-functionalization generates a highly electrophilic intermediate. A nucleophilic amine can then attack the C2 position. The subsequent steps vary depending on the specific method but typically involve rearrangement and/or hydrolysis to furnish the final 2-aminopyridine product.

One elegant variation involves reaction with trifluoroacetic anhydride (TFAA) in the presence of a second pyridine equivalent to form an N-(2-pyridyl)pyridinium salt. This salt is then cleaved, often with hydrazine, to release the desired 2-aminopyridine[12]. This process is highly regioselective and compatible with a wide range of functional groups[12]. Another effective method uses activated isocyanides to react with the N-oxide, followed by hydrolysis[1].

N_Oxide_Workflow Start Pyridine N-Oxide Activation Activation (e.g., TFAA, PyBroP) Start->Activation Activated_Intermediate Electrophilic Intermediate Activation->Activated_Intermediate Amination Nucleophilic Attack (Amine) Activated_Intermediate->Amination Rearrangement Rearrangement / Cleavage (e.g., Hydrolysis, Hydrazinolysis) Amination->Rearrangement Product 2-Aminopyridine Rearrangement->Product

Caption: General Workflow for 2-Aminopyridine Synthesis from N-Oxides.

Advantages and Limitations

Advantages:

  • Mild Conditions: These methods often proceed at or near room temperature, offering a significant advantage over classical high-temperature routes[10].

  • Excellent Regioselectivity: Activation via the N-oxide strongly directs nucleophilic attack to the C2 position.

  • Good Functional Group Tolerance: Many sensitive functional groups that are incompatible with the Chichibabin or some cross-coupling conditions are tolerated[12].

  • Scalability: The use of inexpensive reagents in some protocols makes this approach scalable[12].

Limitations:

  • Extra Step: Requires the initial preparation of the pyridine N-oxide from the parent pyridine, adding a step to the overall sequence.

  • Reagent Stoichiometry: Some methods require stoichiometric activating agents.

  • Substrate-Specific Efficacy: The success of a particular N-oxide activation method can be dependent on the electronic nature of the pyridine ring substituents[1].

Experimental Protocol: Synthesis from a Pyridine N-Oxide via a Pyridinium Salt[12]

Materials:

  • 3-Phenylpyridine 1-oxide

  • Pyridine

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (CH₂Cl₂)

  • Hydrazine monohydrate

  • Ethanol (EtOH)

Procedure:

  • Pyridinium Salt Formation: To a stirred solution of 3-phenylpyridine 1-oxide (1.0 mmol) and pyridine (5.0 mmol, 5.0 equiv) in CH₂Cl₂ (5 mL) at 0 °C, add TFAA (2.0 mmol, 2.0 equiv). Stir the resulting mixture at room temperature until the reaction is complete (monitored by LCMS). Concentrate the mixture, dissolve in a minimal amount of CH₂Cl₂, and triturate from rapidly stirred diethyl ether. Isolate the crude pyridinium salt by filtration.

  • Cleavage to 2-Aminopyridine: Treat the isolated off-white solid with hydrazine monohydrate (5.0 mmol, 5.0 equiv) in EtOH (5.0 mL). Heat the mixture at 80 °C for 2 hours.

  • Work-up and Purification: Cool the reaction mixture and concentrate it onto silica gel with excess solid NaHCO₃. Purify the product by flash column chromatography to yield the final 2-amino-3-phenylpyridine.

Comparative Analysis and Data Summary

The optimal choice of synthetic route is dictated by a multitude of factors, including the desired substitution pattern, required scale, cost, and the chemical tolerance of the starting materials.

MethodStarting MaterialKey ReagentsTemp. (°C)Typical YieldsKey AdvantagesKey Disadvantages
Chichibabin Reaction PyridineNaNH₂110-15040-80%Inexpensive, atom-economical, direct.Harsh conditions, poor functional group tolerance, safety hazards with NaNH₂.
Buchwald-Hartwig Amination 2-HalopyridinePd Catalyst, Ligand, Base80-11070-98%Excellent scope and yields, high functional group tolerance.Catalyst cost, potential for Pd contamination, catalyst poisoning.
Pyridine N-Oxide Route Pyridine N-OxideActivating Agent, Amine0-8060-90%Mild conditions, excellent regioselectivity, good functional group tolerance[10][12].Requires pre-synthesis of N-oxide, can involve stoichiometric activators.
Transition-Metal-Free SNAr 2-FluoropyridineAmine, Base25-10050-95%Avoids transition metals, simple procedure.Largely limited to activated pyridines (e.g., 2-fluoro or nitro-substituted)[13].

Conclusion and Future Outlook

The synthesis of 2-aminopyridines has evolved significantly from the classical, yet still relevant, Chichibabin reaction to the highly versatile and robust transition-metal-catalyzed and N-oxide-based methodologies. For simple, unsubstituted 2-aminopyridines on a large scale where cost is a primary driver, the Chichibabin reaction remains a viable, if hazardous, option. For medicinal chemistry programs requiring the synthesis of complex, highly functionalized analogs, the Buchwald-Hartwig amination offers unparalleled scope and reliability, albeit at a higher cost. The routes via pyridine N-oxides strike an excellent balance, providing mild conditions and high regioselectivity, making them an increasingly popular choice in modern synthesis.

The future of 2-aminopyridine synthesis will likely focus on developing even milder, more sustainable, and cost-effective methods. This includes the expansion of transition-metal-free protocols[13] and the development of novel catalytic systems that operate at room temperature with lower catalyst loadings, further cementing the indispensable role of the 2-aminopyridine scaffold in the advancement of science.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-PYRIDYL)-2-PROPYLAMINE

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Waste Identification

Due to the presence of the pyridine ring and a primary amine functional group, 2-(4-PYRIDYL)-2-PROPYLAMINE must be treated as a hazardous substance. Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin.[1] They can cause skin and eye irritation.[1] Similarly, primary amines can be corrosive and toxic.[2] Therefore, all waste containing this compound, including unadulterated substance, contaminated labware, and personal protective equipment (PPE), must be classified and handled as hazardous chemical waste.

Key Hazard Considerations:

Hazard ClassPotential EffectsRationale
Toxicity Harmful or toxic if swallowed, inhaled, or absorbed through the skin.[3]Based on data for pyridine and amine-containing compounds.
Corrosivity May cause severe skin burns and eye damage.[3]A common characteristic of primary amines.
Flammability Potentially flammable liquid and vapor.[2]Many organic amines and pyridine derivatives are flammable.
Environmental Hazard Harmful to aquatic life.[3]A common classification for pyridine derivatives.

This initial hazard assessment is critical as it informs all subsequent handling and disposal procedures, ensuring that risks are appropriately mitigated. The U.S. Environmental Protection Agency (EPA) mandates that all generators of chemical waste are responsible for determining if their waste is hazardous.[4][5]

Personal Protective Equipment (PPE) and Safety Measures

Before beginning any disposal procedures, it is imperative to be outfitted with the correct PPE to prevent exposure. The Occupational Safety and Health Administration (OSHA) Laboratory Standard requires employers to ensure that laboratory employees' exposures to hazardous substances do not exceed the permissible exposure limits.[6]

Recommended PPE:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.[7]

  • Hand Protection: Double-layered nitrile gloves are recommended. Always check the manufacturer's glove compatibility chart for the specific chemicals being handled.[8]

  • Body Protection: A fully-buttoned, chemical-resistant lab coat is required.

  • Respiratory Protection: All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]

Emergency Preparedness:

  • An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the work area.[8]

  • Ensure that a spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) is available.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed in a systematic way, from the point of generation to its final collection by hazardous waste professionals.

Step 1: Waste Segregation

Proper segregation is the most critical step in a compliant waste management program.[4] Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Solid Waste: Collect any solid this compound, contaminated weighing boats, spatulas, and disposable labware in a dedicated, clearly labeled hazardous waste container. This container should be made of a compatible material like high-density polyethylene (HDPE).[1]

  • Liquid Waste: If the compound is in a solution, collect the waste in a labeled, leak-proof hazardous waste container. The original container of the main component can often be used for the waste.[9] Do not use metal containers for potentially corrosive waste.[9]

  • Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[1]

Step 2: Container Management and Labeling

All hazardous waste containers must be managed in accordance with EPA regulations to prevent leaks, spills, and exposure.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Toxic," "Corrosive").[1][9] The date of waste generation should also be included.

  • Container Integrity: Containers must be in good condition, compatible with the waste, and kept securely closed at all times except when adding waste.[9][10] Open waste containers are a common and serious violation of EPA regulations.[10]

Step 3: Storage

Store sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) until they are collected. The SAA should be well-ventilated and away from sources of ignition.[8] Store waste away from incompatible materials such as strong oxidizing agents and acids.[8]

Step 4: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.

  • Alert and Evacuate: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or poses an immediate inhalation hazard.

  • Containment: If it is safe to do so, contain the spill using an inert absorbent material like vermiculite or sand.[1]

  • Cleanup: Carefully collect the absorbed material into a labeled hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[1]

  • Reporting: Report all spills to your laboratory supervisor and your institution's EHS office.

Step 5: Final Disposal

The final step is to arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[1][4] Never dispose of this compound down the drain or in the regular trash.[11][12]

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_assessment Hazard Assessment cluster_collection Waste Collection & Segregation cluster_storage Storage & Final Disposal start Waste Generation (this compound) is_solid Is the waste solid or liquid? start->is_solid ppe_waste Dispose of contaminated PPE in a designated hazardous waste bag. start->ppe_waste solid_waste Collect in a labeled 'Hazardous Solid Waste' container. is_solid->solid_waste Solid liquid_waste Collect in a labeled, leak-proof 'Hazardous Liquid Waste' container. is_solid->liquid_waste Liquid store_waste Store sealed containers in a designated Satellite Accumulation Area. solid_waste->store_waste liquid_waste->store_waste ppe_waste->store_waste final_disposal Arrange for pickup by EHS or a licensed contractor. store_waste->final_disposal

Caption: Decision workflow for the disposal of this compound.

Conclusion

The proper disposal of this compound is not merely a matter of regulatory compliance but a fundamental aspect of responsible scientific practice. By adhering to the procedures outlined in this guide—from thorough hazard assessment and the use of appropriate PPE to meticulous waste segregation and final disposal through certified channels—researchers can ensure a safe laboratory environment for themselves and their colleagues while protecting the broader community and environment.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-(4-PYRIDYL)-2-PROPYLAMINE

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, risk-based safety protocols for the handling and disposal of 2-(4-PYRIDYL)-2-PROPYLAMINE. As a niche laboratory chemical, specific hazard data is limited; therefore, this guidance is synthesized from the safety profiles of structurally analogous compounds, including propylamine and various pyridylamines. This document is intended for trained researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personnel safety and operational integrity.

Hazard Profile Analysis: Understanding the Risks

The operational plan for handling any chemical must be rooted in a thorough understanding of its intrinsic hazards. Based on analogous compounds, this compound should be treated as a substance with a multi-faceted hazard profile. The primary risks are categorized as follows:

  • Corrosivity: Amines, particularly short-chain alkylamines like propylamine, are corrosive. They can cause severe skin burns and serious, potentially irreversible, eye damage upon contact.[1][2][3][4]

  • Toxicity: Analogous compounds are classified as toxic or harmful via inhalation, skin contact, and ingestion.[1][2][3][5] Systemic effects may occur following exposure.

  • Flammability: Propylamine is a highly flammable liquid with a low flash point, meaning vapors can ignite at room temperature.[1][4][6] This necessitates strict control of ignition sources and measures to prevent static discharge.[1][2]

  • Irritancy: Vapors and dusts are expected to cause irritation to the respiratory system.[7][8][9]

Table 1: Summary of Anticipated Hazards

Hazard ClassificationDescriptionRationale based on Analogous Compounds
Skin Corrosion/Irritation Category 1B/1CCauses severe skin burns and damage.[2]
Serious Eye Damage Category 1Causes serious, potentially permanent eye damage.[1][3]
Acute Toxicity (Oral, Dermal, Inhalation) Category 3/4Toxic or harmful if swallowed, in contact with skin, or if inhaled.[2][3][5]
Flammable Liquid Category 2Highly flammable liquid and vapor.[1][2][3]
Specific Target Organ Toxicity Category 3May cause respiratory irritation.[1][8][9]

Core Protective Measures: A Multi-Layered Defense

A robust safety plan does not rely on a single piece of equipment but employs a hierarchy of controls.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, engineering controls must be in place. Their purpose is to isolate the handler from the chemical hazard.

  • Chemical Fume Hood: All handling of this compound, including weighing, preparing solutions, and running reactions, must be conducted inside a certified chemical fume hood.[1][7] This ensures that vapors or aerosols are effectively captured and exhausted.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable or toxic vapors.[10]

  • Safety Equipment: An operational safety shower and eyewash station must be located in the immediate vicinity of the handling area.[10]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. The selection must be based on the specific tasks being performed.

Table 2: Task-Specific PPE Requirements

TaskMinimum Required PPE
Weighing Solids / Transfers Nitrile gloves (double-gloved recommended), chemical splash goggles, lab coat, closed-toe shoes.
Preparing Solutions Nitrile gloves (double-gloved), chemical splash goggles and face shield, chemical-resistant apron over lab coat, closed-toe shoes.
Running Reactions / Work-up Nitrile gloves (double-gloved), chemical splash goggles and face shield, chemical-resistant apron over lab coat, closed-toe shoes.
Handling Large Quantities (>50g) Consult institutional EHS. May require heavier-duty gloves (e.g., butyl rubber), a full chemical-resistant suit, and respiratory protection.

Detailed PPE Specifications:

  • Eye and Face Protection: Safety glasses are insufficient. Chemical splash goggles are mandatory at all times.[7] A full-face shield must be worn over goggles when there is any risk of splashing, such as when transferring liquids or preparing solutions.[11]

  • Hand Protection: Use compatible chemical-resistant gloves.[10] Nitrile gloves are a suitable starting point for incidental contact.[7] Always inspect gloves for tears or degradation before use and remove them using the proper technique to avoid skin contact.[10] For extended work or immersion, consult the glove manufacturer's compatibility data. Change gloves frequently (e.g., every 30-60 minutes) or immediately upon known or suspected contact.[11]

  • Body Protection: A flame-resistant lab coat is recommended. For tasks with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.[7] Do not wear shorts or open-toed shoes in the laboratory.

  • Respiratory Protection: Work within a fume hood negates the routine need for a respirator. However, in the event of a large spill or a failure of engineering controls, respiratory protection is critical. A NIOSH-approved air-purifying respirator with organic vapor cartridges would be required.[12][13] All personnel who may need to use a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA standards.[11]

Standard Operating & Disposal Procedures

A systematic workflow minimizes errors and reduces the risk of exposure.

Procedural Workflow for Safe Handling

The following diagram outlines the logical flow for safely handling this compound.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_cleanup Post-Work Phase Review_SDS 1. Review Safety Data (Analogs, if necessary) Designate_Area 2. Designate & Prepare Work Area (Fume Hood) Review_SDS->Designate_Area Assemble_Materials 3. Assemble All Materials (Chemicals, Glassware, PPE, Waste) Designate_Area->Assemble_Materials Don_PPE 4. Don Appropriate PPE (See Table 2) Assemble_Materials->Don_PPE Conduct_Work 5. Perform Work in Fume Hood (Weighing, Transfers, Reaction) Don_PPE->Conduct_Work Segregate_Waste 6. Segregate Hazardous Waste Conduct_Work->Segregate_Waste Decontaminate 7. Decontaminate Work Area & Glassware Segregate_Waste->Decontaminate Doff_PPE 8. Doff PPE Correctly (Gloves last) Decontaminate->Doff_PPE Wash_Hands 9. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Standard workflow for handling this compound.

Emergency Protocols

Immediate and correct action during an emergency can significantly mitigate harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5]

Spill Response Decision Tree

G Spill Spill Occurs Assess Assess Spill Size & Location (Inside or Outside Hood?) Spill->Assess Small_Spill Small Spill (<100 mL) Inside Fume Hood Assess->Small_Spill Small Large_Spill Large Spill (>100 mL) or Outside Hood Assess->Large_Spill Large Alert_Colleagues Alert others in the immediate area Small_Spill->Alert_Colleagues Evacuate Evacuate the immediate area Large_Spill->Evacuate Absorb Cover/absorb with inert material (e.g., sand, Chemizorb®) Alert_Colleagues->Absorb Collect Collect residue using non-sparking tools into a labeled hazardous waste container Absorb->Collect Clean Decontaminate spill area Collect->Clean Alert_Supervisor Alert Lab Supervisor and Institutional EHS Evacuate->Alert_Supervisor Secure Secure the area and prevent entry Alert_Supervisor->Secure EHS_Response Allow trained EHS personnel to manage the cleanup Secure->EHS_Response

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(4-PYRIDYL)-2-PROPYLAMINE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(4-PYRIDYL)-2-PROPYLAMINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.